molecular formula C19H25N3O2S2 B1673532 Dimethothiazine CAS No. 7456-24-8

Dimethothiazine

货号: B1673532
CAS 编号: 7456-24-8
分子量: 391.6 g/mol
InChI 键: VWNWVCJGUMZDIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dimetotiazine (CAS 7456-24-8) is a synthetic compound belonging to the phenothiazine class of organic compounds . Its molecular formula is C19H25N3O2S2, and it has a molecular weight of 391.55 g/mol . The IUPAC name for this compound is 10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide . Dimetotiazine is known by several synonyms, including Fonazine, Banistyl, and RP-8599 . While its precise mechanism of action is not fully detailed in available literature, it has been documented to possess considerable antiemetic and serotonin antagonistic properties . Historically, its pharmacological profile was investigated mainly for application in allergic skin conditions . As a phenothiazine derivative, it shares a structural foundation with a broader class of compounds known for diverse biological activities. This reagent is presented for research purposes to further explore its biochemical interactions and potential applications in experimental models. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide
Source PubChem
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InChI

InChI=1S/C19H25N3O2S2/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5/h6-12,14H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNWVCJGUMZDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

13115-40-7 (monomesylate)
Record name Fonazine
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DSSTOX Substance ID

DTXSID6023076
Record name Fonazine
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Molecular Weight

391.6 g/mol
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CAS No.

7456-24-8
Record name 10-[2-(Dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethothiazine is a phenothiazine (B1677639) derivative primarily recognized for its therapeutic role in managing migraines.[1] Its mechanism of action, characteristic of the phenothiazine class, involves the antagonism of several key G-protein coupled receptors (GPCRs). This technical guide delineates the core pharmacological activities of this compound, focusing on its interactions with dopamine (B1211576), histamine (B1213489), and serotonin (B10506) receptors. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide utilizes representative data from other well-characterized phenothiazines to illustrate the expected pharmacological profile. Detailed experimental protocols for the characterization of such compounds are also provided, alongside visualizations of the associated signaling pathways.

Pharmacological Profile: Receptor Binding Affinities

Receptor Target Ligand Ki (nM) Receptor Type
Dopamine D2Chlorpromazine (B137089)1.4Gi/o-coupled GPCR
Histamine H1Chlorpromazine3.0Gq/11-coupled GPCR
Serotonin 5-HT2AChlorpromazine2.5Gq/11-coupled GPCR
Serotonin 5-HT1AChlorpromazine26Gi/o-coupled GPCR
Adrenergic α1Chlorpromazine2.1Gq/11-coupled GPCR
Muscarinic M1Chlorpromazine30Gq/11-coupled GPCR

Note: Data presented is for chlorpromazine and serves as a representative profile for a typical phenothiazine. Specific affinities for this compound may vary.

Core Mechanisms of Action and Signaling Pathways

The therapeutic and side effects of this compound are a consequence of its interaction with multiple receptor systems. The primary mechanisms involve the blockade of dopamine, histamine, and serotonin receptors.

Dopamine D2 Receptor Antagonism

A hallmark of phenothiazine pharmacology is the antagonism of dopamine D2 receptors in the central nervous system.[4][5] D2 receptors are Gi/o-coupled GPCRs that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking these receptors, this compound is expected to prevent the inhibitory action of dopamine on cAMP production. This action in the mesolimbic and mesocortical pathways is central to the antipsychotic effects of many phenothiazines.

D2_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibition Dopamine Dopamine Dopamine->D2R This compound This compound This compound->D2R Blocks ATP ATP ATP->AC Substrate

Dopamine D2 Receptor Antagonism by this compound
Histamine H1 Receptor Antagonism

This compound is known to be a histamine antagonist.[1] Specifically, it is expected to act as an inverse agonist at H1 receptors. H1 receptors are Gq/11-coupled GPCRs.[6] Upon activation by histamine, the Gq/11 protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the H1 receptor, this compound prevents this signaling cascade, leading to its antihistaminic effects.

H1_Antagonism cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activation PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolysis Gq->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Histamine H1 Receptor Antagonism by this compound
Serotonin (5-HT) Receptor Antagonism

This compound is also characterized as a serotonin antagonist.[1] While the specific subtypes are not always detailed, phenothiazines commonly interact with 5-HT2A receptors.[7] Similar to H1 receptors, 5-HT2A receptors are Gq/11-coupled.[7] Therefore, antagonism of these receptors by this compound would also lead to the inhibition of the PLC-IP3-DAG pathway. This action is thought to contribute to the therapeutic effects of some antipsychotics and may be relevant to this compound's efficacy in migraine.

SHT2A_Antagonism cluster_membrane Cell Membrane SHT2A_R Serotonin 5-HT2A Receptor Gq Gq Protein SHT2A_R->Gq Activation PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolysis Gq->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin (5-HT) Serotonin->SHT2A_R This compound This compound This compound->SHT2A_R Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Binding_Assay_Workflow prep Prepare cell membranes expressing the receptor of interest incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound (this compound) prep->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration counting Quantify radioactivity of bound radioligand using a scintillation counter filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

References

Dimethothiazine as a Serotonin Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethothiazine is a tricyclic compound belonging to the phenothiazine (B1677639) class of molecules.[3] While primarily recognized for its antihistaminic properties, it also exhibits considerable antiemetic and serotonin (B10506) antagonistic actions.[3] Its therapeutic applications have been explored in conditions such as migraine and allergic skin conditions.[2][3] The serotonergic system is a complex network of receptors and signaling pathways that modulates a wide array of physiological processes, making serotonin receptor antagonists a critical area of drug discovery and development.

Chemical Structure and Properties
  • IUPAC Name: 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide[4][5]

  • SMILES: CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C[4][5]

  • Molecular Formula: C₁₉H₂₅N₃O₂S₂[6]

  • Molecular Weight: 391.55 g/mol [4]

  • CAS Number: 7456-24-8[4]

Serotonin Receptor Antagonism

This compound is described as an anti-5-HT agent, indicating its ability to block the action of serotonin at its receptors.[1] However, specific quantitative data on its binding affinity (Ki) and functional antagonism (e.g., IC50, pA2) at the various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, etc.) are not extensively documented in the available scientific literature. Phenothiazine derivatives, as a class, are known to interact with multiple receptors, including dopamine (B1211576) and serotonin receptors.[5] The specific profile of this compound's serotonergic activity requires further experimental elucidation.

Quantitative Data Summary

A comprehensive search of available literature did not yield specific quantitative data for this compound's binding affinities or functional antagonism at serotonin receptor subtypes. To fully characterize this compound, it is essential to determine these parameters through rigorous experimental investigation. For comparative purposes, Table 1 provides a template for how such data should be presented once obtained.

Table 1: Template for this compound Serotonin Receptor Binding Affinity and Functional Antagonism Data

Receptor SubtypeRadioligandKᵢ (nM)Functional Assay TypeIC₅₀ (nM) / pA₂
5-HT₁ₐ[³H]-8-OH-DPATData not availablecAMP InhibitionData not available
5-HT₂ₐ[³H]-KetanserinData not availableCalcium MobilizationData not available
5-HT₂C[³H]-MesulergineData not availableCalcium MobilizationData not available
5-HT₃[³H]-GranisetronData not availableIon Flux (e.g., Patch Clamp)Data not available
Other Subtypes............

Experimental Protocols

To facilitate the investigation of this compound's serotonin antagonist properties, this section provides detailed, generalized methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of this compound for various serotonin receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for a specific 5-HT receptor subtype.

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest.

  • A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A range of concentrations of this compound (or vehicle for total binding).

    • A non-specific ligand (e.g., 10 µM unlabeled serotonin) for determining non-specific binding.

    • Radioligand at a concentration near its Kₑ.

    • Diluted cell membranes to a final protein concentration of 20-50 µ g/well .

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prepare Prepare Reagents (Membranes, Buffers, Radioligand, this compound) start->prepare plate Plate Assay Components (Buffer, Compound, Radioligand, Membranes) prepare->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter and Wash to Separate Bound/ Unbound Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki Calculation) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay is used to determine the antagonist effect of this compound on Gq-coupled serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂C), which signal through an increase in intracellular calcium.

Objective: To determine the potency of this compound in inhibiting serotonin-induced calcium mobilization.

Materials:

  • Cells stably expressing the Gq-coupled 5-HT receptor of interest (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Serotonin (agonist).

  • This compound stock solution.

  • A fluorescence plate reader with an integrated liquid handling system.

  • Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle) to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of serotonin (typically the EC₈₀) to all wells simultaneously using the liquid handler. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate Cells start->plate_cells load_dye Load with Calcium- Sensitive Dye plate_cells->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate measure_fluorescence Measure Fluorescence (Baseline -> Post-Agonist) pre_incubate->measure_fluorescence analyze Data Analysis (IC50 Calculation) measure_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate a variety of downstream signaling cascades upon activation. As an antagonist, this compound is expected to block these signaling events. The 5-HT₂ family of receptors, common targets for phenothiazines, primarily couple to Gq/11 proteins.

Gq-Coupled 5-HT₂ Receptor Signaling Pathway

Activation of Gq-coupled 5-HT₂ receptors by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound, by blocking the receptor, would prevent this cascade from occurring.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin Receptor 5-HT2 Receptor Serotonin->Receptor This compound This compound This compound->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates Targets

Simplified Gq-Coupled 5-HT₂ Receptor Signaling Pathway

Conclusion

This compound is a phenothiazine derivative with established serotonin antagonist activity. While its specific interactions with the diverse subtypes of serotonin receptors remain to be quantitatively defined, this guide provides the necessary framework for such investigations. The detailed experimental protocols for radioligand binding and calcium mobilization assays offer a starting point for researchers to elucidate the pharmacological profile of this compound. Understanding the precise mechanism of action of this compound at a molecular level is crucial for its potential development as a therapeutic agent and as a tool for probing the complexities of the serotonergic system. Further research is warranted to populate the data gaps and fully characterize this compound as a serotonin antagonist.

References

Dimethothiazine as a Histamine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethothiazine is a phenothiazine (B1677639) derivative with therapeutic applications stemming from its activity as a histamine (B1213489) H1 receptor antagonist and a serotonin (B10506) receptor antagonist.[1] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its role as a histamine antagonist. The document covers its mechanism of action, physicochemical properties, and clinical applications, particularly in the context of migraine treatment.[1] Due to the limited availability of specific quantitative binding and pharmacokinetic data for this compound in publicly accessible literature, data for the structurally related and well-characterized first-generation phenothiazine antihistamine, promethazine (B1679618), is provided for comparative context. This guide also includes detailed experimental protocols for assays relevant to the study of H1 receptor antagonists and visual representations of key pathways and workflows to support further research and development.

Introduction

This compound, also known as Dimetotiazine, is a tricyclic compound belonging to the phenothiazine class of drugs.[2] Historically, phenothiazines have been a rich source of diverse pharmacologically active agents, including antipsychotics and antihistamines.[3] this compound is recognized for its dual antagonism of histamine H1 receptors and serotonin (5-HT) receptors, which is believed to underlie its efficacy in the treatment of migraine.[1][4] As a first-generation antihistamine, it is expected to exhibit sedative properties due to its ability to cross the blood-brain barrier.[5][6] This guide aims to consolidate the existing technical information on this compound to serve as a resource for researchers and professionals in drug development.

Physicochemical Properties

This compound is an orally active compound.[7][8][9] Its fundamental chemical and physical properties are summarized in the table below. This information is critical for its formulation and delivery as a therapeutic agent.

PropertyValueSource
Molecular Formula C19H25N3O2S2[4]
Molecular Weight 391.55 g/mol [4]
CAS Number 7456-24-8[4]
IUPAC Name 10-(2-Dimethylaminopropyl)-N,N-dimethylphenothiazine-2-sulfonamide[4]
Density 1.235 g/cm³[7]
Boiling Point 533.7ºC at 760 mmHg[7]
Flash Point 276.6ºC[7]
LogP 4.63550[7]

Mechanism of Action: Histamine H1 Receptor Antagonism

The primary mechanism of action of this compound as an antihistamine is its competitive antagonism of the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[10][11] This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), leading to various physiological responses, including smooth muscle contraction and increased vascular permeability.[12][13] By binding to the H1 receptor, this compound prevents histamine from binding and initiating this signaling pathway, thereby mitigating the effects of histamine release.

Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Increases Response Physiological Response (e.g., smooth muscle contraction) Ca_cyto->Response Mediates

Caption: Histamine H1 Receptor Signaling and this compound Inhibition.

Quantitative Analysis of Receptor Binding and Antagonist Activity

CompoundReceptorAssay TypeValueUnitsSource
Promethazine Histamine H1Radioligand Binding (Ki)1.4nM[14]
Promethazine Muscarinic AChRadioligand Binding (Ki)Moderate Affinity-[14]
Promethazine Dopamine D2Radioligand Binding (Ki)Weak to Moderate Affinity-[14]
Promethazine Serotonin 5-HT2ARadioligand Binding (Ki)Weak to Moderate Affinity-[14]
Promethazine α1-adrenergicRadioligand Binding (Ki)Weak to Moderate Affinity-[14]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as bioavailability, volume of distribution, plasma protein binding, and half-life, are not well-documented in publicly available sources. However, general pharmacokinetic properties can be inferred from its classification as a phenothiazine derivative. Phenothiazines are generally well-absorbed orally, extensively metabolized in the liver (primarily by cytochrome P450 enzymes), and are highly bound to plasma proteins.[7][15]

A study on the urinary excretion of phenothiazine antihistamines identified metabolites of dimetotiazine, indicating that it undergoes metabolism and is excreted via the kidneys.[16] For comparative purposes, pharmacokinetic data for promethazine are provided below.

ParameterValueSpeciesSource
Bioavailability (Oral) 25% (due to first-pass metabolism)Human[14]
Protein Binding 93%Human[14]
Metabolism Hepatic (Glucuronidation and Sulfoxidation)Human[14]
Elimination Half-life 10–19 hoursHuman[14]
Excretion Renal and BiliaryHuman[14]

Clinical Applications in Migraine

This compound is indicated for the treatment of migraine.[1] A meta-analysis of parenteral phenothiazines (chlorpromazine, prochlorperazine, and methotrimeprazine) for acute migraine demonstrated significant efficacy compared to placebo for headache relief and clinical success.[17][18] The clinical success rate for phenothiazines as a class was reported to be 78%.[17][18] While this meta-analysis did not specifically detail the efficacy of this compound, its inclusion in the phenothiazine class and its dual histamine and serotonin antagonism support its use in this indication.

Experimental Protocols

Histamine H1 Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for the histamine H1 receptor.

Histamine H1 Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing H1 receptors incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [³H]mepyramine) prep_radioligand->incubation prep_compound Prepare serial dilutions of test compound prep_compound->incubation separation Separate bound and free radioligand (filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification competition_curve Generate competition curve (% inhibition vs. concentration) quantification->competition_curve ic50 Determine IC50 value competition_curve->ic50 ki Calculate Ki value (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for a competitive H1 receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of histamine H1 receptors (e.g., from CHO or HEK293 cells transfected with the H1 receptor gene) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay (Ex Vivo)

This ex vivo assay is a classic pharmacological method to assess the functional antagonist activity of a compound at the H1 receptor.[7][8]

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.[8] The lumen is gently flushed to remove its contents.[7]

  • Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[7] One end is attached to a fixed hook, and the other to an isotonic force transducer.[7]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1g for 30-60 minutes, with regular washes.[7]

  • Histamine Concentration-Response Curve: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the contractile response.

  • Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.

  • Second Histamine Curve: A second histamine concentration-response curve is generated in the presence of the antagonist.

  • Data Analysis: The antagonist's effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

Synthesis of this compound

General Synthesis of Phenothiazine Derivatives Diphenylamine (B1679370) Substituted Diphenylamine Phenothiazine_core Phenothiazine Core Diphenylamine->Phenothiazine_core Cyclization Sulfur Sulfur Sulfur->Phenothiazine_core Final_product N-alkylated Phenothiazine Derivative (e.g., this compound) Phenothiazine_core->Final_product N-alkylation Alkylating_agent Alkylating Agent (e.g., 2-(dimethylamino)propyl chloride) Alkylating_agent->Final_product

References

The Enigmatic Dopamine D2 Receptor Antagonism of Dimethothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethothiazine and the Phenothiazine (B1677639) Class

This compound is a tricyclic compound belonging to the phenothiazine class of drugs.[1][2] Historically, phenothiazines have been a cornerstone in the treatment of psychosis, with their therapeutic effects largely attributed to their potent antagonism of the dopamine (B1211576) D2 receptor.[3] While this compound has been primarily utilized for conditions such as migraine, its structural similarity to other antipsychotic phenothiazines suggests a potential interaction with the dopamine D2 receptor.[4][5] This guide delves into the theoretical framework and experimental approaches for characterizing this potential antagonism.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neurotransmission. Its activation by dopamine initiates a cascade of intracellular events through two primary signaling pathways: the G-protein dependent pathway and the β-arrestin mediated pathway.

G-Protein Dependent Signaling

The D2 receptor canonically couples to the Gαi/o family of G-proteins. Upon dopamine binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme in cellular signaling.

G_Protein_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets Beta_Arrestin_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R GRK GPCR Kinase (GRK) D2R->GRK Recruits Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Binds to Phosphorylated Receptor GRK->D2R Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling_Scaffold Signaling Scaffold Beta_Arrestin->Signaling_Scaffold Acts as Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis Homogenization Homogenize D2R-expressing tissue/cells Centrifugation1 Low-speed centrifugation Homogenization->Centrifugation1 Centrifugation2 High-speed centrifugation Centrifugation1->Centrifugation2 Washing Wash membrane pellet Centrifugation2->Washing Incubation Incubate membranes with radioligand and test compound Washing->Incubation Filtration Rapid filtration Incubation->Filtration Scintillation Scintillation counting Filtration->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_protocol Assay Protocol cluster_detection_analysis Detection & Analysis Cell_Culture Culture D2R-expressing cells Cell_Plating Plate cells in 96-well plate Cell_Culture->Cell_Plating Pre_incubation Pre-incubate with antagonist Cell_Plating->Pre_incubation Stimulation Stimulate with agonist + forskolin Pre_incubation->Stimulation Cell_Lysis Lyse cells Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP levels Cell_Lysis->cAMP_Measurement IC50_Determination Determine IC50 value cAMP_Measurement->IC50_Determination

References

An In-Depth Technical Guide to the Pharmacological Properties of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethothiazine is a phenothiazine (B1677639) derivative with a distinct pharmacological profile characterized by its potent antihistaminic and anti-serotonergic activities. Primarily utilized in the management of migraine and certain allergic conditions, its therapeutic effects are underpinned by a multi-target mechanism of action. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing knowledge and supplements it with comparative data from structurally related phenothiazine compounds to provide a thorough understanding for research and drug development professionals. Detailed experimental protocols for assessing the key pharmacological activities of phenothiazine derivatives are also presented.

Introduction

This compound, a member of the phenothiazine class of drugs, is recognized for its therapeutic utility in conditions such as migraine and allergic dermatoses.[1] Its chemical structure, featuring the characteristic tricyclic phenothiazine core, is the foundation for its complex pharmacology, which involves interactions with multiple neurotransmitter systems. This guide aims to provide a detailed technical examination of this compound's pharmacological properties to support further research and development efforts.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its antagonist activity at histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors. Additionally, like other phenothiazines, it is suggested to possess dopamine (B1211576) D2 receptor blocking and anticholinergic properties.

Antihistaminic Activity

This compound is a potent histamine H1 receptor antagonist. This action is central to its use in allergic conditions, where it competitively inhibits the effects of histamine on smooth muscle, capillaries, and other tissues.

Anti-serotonergic Activity

The efficacy of this compound in migraine management is linked to its serotonin receptor antagonism, likely at the 5-HT2A receptor subtype.[2][3][4][5] This activity may contribute to the regulation of vasodilation and neurotransmission in the cranial vasculature, which are implicated in the pathophysiology of migraine.

Dopamine D2 Receptor Antagonism

As a phenothiazine derivative, this compound is expected to exhibit antagonist activity at dopamine D2 receptors. This is a characteristic feature of this drug class and is the basis for the antipsychotic effects of many phenothiazines.[6][7] The extent of D2 receptor occupancy influences both therapeutic efficacy and the potential for extrapyramidal side effects.[6][7][8][9][10]

Anticholinergic Activity

This compound may also possess anticholinergic properties, contributing to some of its side effects. This activity results from the blockade of muscarinic acetylcholine (B1216132) receptors.

Signaling Pathways

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The following diagram illustrates the general signaling pathways associated with H1, 5-HT2A, and D2 receptor antagonism.

This compound Signaling Pathways cluster_0 This compound Action cluster_1 Receptor Targets cluster_2 Downstream Effects This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor This compound->5HT2A_Receptor Antagonism D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism Reduced_Allergic_Response Reduced Allergic Response H1_Receptor->Reduced_Allergic_Response Migraine_Relief Migraine Relief 5HT2A_Receptor->Migraine_Relief Modulation_of_Dopaminergic_Activity Modulation of Dopaminergic Activity D2_Receptor->Modulation_of_Dopaminergic_Activity Phenothiazine Metabolism Workflow This compound This compound Liver Liver This compound->Liver CYP450_Enzymes CYP450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) Liver->CYP450_Enzymes Phase_I_Metabolites Phase I Metabolites (Hydroxylated, S-oxidized, N-demethylated) CYP450_Enzymes->Phase_I_Metabolites Phase_II_Conjugation Phase II Conjugation (e.g., Glucuronidation) Phase_I_Metabolites->Phase_II_Conjugation Excretion Excretion Phase_II_Conjugation->Excretion Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Filter_and_Wash Filter and Wash to Separate Bound Ligand Incubate->Filter_and_Wash Measure_Radioactivity Measure Radioactivity Filter_and_Wash->Measure_Radioactivity Analyze_Data Calculate IC50 and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethothiazine, a phenothiazine (B1677639) derivative, is a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure and a detailed methodology for its synthesis. Key physicochemical properties are summarized, and a step-by-step experimental protocol for its preparation is presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Chemical Structure and Properties

This compound, systematically named 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide, is a tricyclic organic compound. Its core structure consists of a phenothiazine ring system, which is characterized by two benzene (B151609) rings fused to a central thiazine (B8601807) ring. A dimethylaminopropyl group is attached to the nitrogen atom of the thiazine ring at position 10, and a dimethylsulfonamide group is substituted on one of the benzene rings at position 2.

The presence of the phenothiazine core and the specific side chains contribute to its physicochemical properties and biological activity. The tertiary amine in the side chain imparts basic properties to the molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamidePubChem
CAS Number 7456-24-8PubChem
Molecular Formula C₁₉H₂₅N₃O₂S₂PubChem
Molecular Weight 391.55 g/mol PubChem
Water Solubility Predicted: 0.0647 mg/mLDrugBank Online[1]
logP Predicted: 3.47DrugBank Online[1]
pKa (Strongest Basic) Predicted: 8.99DrugBank Online[1]
Melting Point (HCl salt) 214 °C (with decomposition)LookChem

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of 3-dimethylsulfamoylphenthiazine with 1-dimethylamino-2-chloropropane. This reaction is typically carried out in a non-polar solvent such as xylene, with a strong base like sodium amide to facilitate the deprotonation of the phenothiazine nitrogen.

Synthesis Pathway

The overall synthetic scheme is presented below. The reaction involves the nucleophilic substitution of the chlorine atom in 1-dimethylamino-2-chloropropane by the deprotonated 3-dimethylsulfamoylphenthiazine.

This compound Synthesis cluster_0 Deprotonation cluster_1 Alkylation A 3-Dimethylsulfamoylphenthiazine I Deprotonated 3-Dimethylsulfamoylphenthiazine A->I NaNH2, Xylene Reflux B 1-Dimethylamino-2-chloropropane P This compound C Sodium Amide (NaNH2) D Xylene I->P 1-Dimethylamino-2-chloropropane Xylene, Reflux

References

Dimethothiazine and its Potential in Migraine Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Phenothiazine (B1677639) Derivative for Neurological Applications

Abstract

Migraine, a debilitating neurological disorder, continues to present significant challenges in therapeutic development. This technical guide delves into the existing research on Dimethothiazine, a phenothiazine derivative, as a potential candidate for migraine prophylaxis and treatment. While specific clinical data on this compound for migraine is limited in publicly accessible literature, this paper aims to provide a comprehensive overview of its known pharmacology, preclinical evidence, and the broader context of phenothiazines in migraine management. This document is intended for researchers, scientists, and drug development professionals, offering a structured compilation of available data, experimental methodologies, and a discussion of the underlying signaling pathways.

Introduction

This compound is a phenothiazine compound that has been investigated for its therapeutic potential in various neurological conditions, including migraine.[1] Like other drugs in its class, it is known to possess antihistaminic and anti-serotonergic properties.[2] The rationale for its use in migraine stems from the established role of serotonin (B10506) and histamine (B1213489) in the pathophysiology of this complex disorder.[3] This guide synthesizes the available preclinical and clinical information on this compound and related phenothiazines to inform future research and development efforts.

Preclinical Pharmacology of this compound

The primary preclinical research on this compound focuses on its effects on the nervous system, particularly its influence on muscle spindle activity, which provides insights into its potential mechanism of action for conditions involving neuronal hyperexcitability.

In Vivo Studies in a Decerebrate Cat Model

A key study by Maxwell and Rhodes (1970) investigated the effects of intravenously administered this compound on muscle spindle activity in decerebrate cats, a model used to study muscle tone and rigidity.

Dosage (Intravenous)Effect on Muscle Spindle Activity
1 - 4 mg/kgReduced discharge frequency of primary and secondary endings
> 4 mg/kgLittle further significant effect on discharge frequency
  • Animal Model: Adult cats were decerebrated at the intercollicular level. This procedure involves a mid-collicular transection of the brainstem, resulting in a state of exaggerated muscle tone (decerebrate rigidity), which is useful for studying the effects of drugs on motor control pathways.

  • Surgical Preparation: The soleus muscle and its nerve supply were dissected for recording. The tendon of the soleus muscle was attached to a myograph to control and measure muscle tension.

  • Electrophysiological Recordings: Afferent nerve fibers from the muscle spindles of the soleus muscle were isolated and their electrical activity was recorded using microelectrodes.

  • Drug Administration: this compound was administered intravenously at varying doses.

  • Outcome Measures: The primary outcome was the change in the discharge frequency of muscle spindle afferents in response to static and dynamic stretching of the soleus muscle before and after drug administration.

cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Decerebration of Cat B Surgical Preparation of Soleus Muscle and Nerve A->B C Baseline Electrophysiological Recording of Muscle Spindle Activity B->C D Intravenous Administration of this compound C->D E Post-treatment Electrophysiological Recording D->E F Analysis of Muscle Spindle Discharge Frequency E->F G Comparison of Pre- and Post-treatment Activity F->G

Workflow for the in vivo electrophysiological study of this compound.

Mechanism of Action: The Role of Phenothiazines in Migraine

Serotonin (5-HT) Receptor Antagonism

Serotonin plays a crucial role in migraine pathophysiology. While 5-HT1B/1D receptor agonists (triptans) are effective in aborting migraine attacks, antagonism of other 5-HT receptors, particularly the 5-HT2A receptor, is a known strategy for migraine prophylaxis.[4] Phenothiazines are known to interact with various 5-HT receptors.

cluster_pathway Postsynaptic Neuron 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces Neuronal_Excitation Neuronal Excitation (Pain Signaling) DAG->Neuronal_Excitation Contributes to Ca_Release->Neuronal_Excitation Leads to Serotonin Serotonin Serotonin->5HT2A_Receptor Binds and Activates This compound This compound This compound->5HT2A_Receptor Antagonizes

Proposed antagonism of the 5-HT2A receptor signaling pathway by this compound.
Histamine H1 Receptor Antagonism

Histamine is another key mediator implicated in neuroinflammation and vasodilation, processes relevant to migraine. Antagonism of H1 receptors can mitigate these effects.

cluster_pathway Postsynaptic Neuron / Smooth Muscle Cell H1_Receptor H1 Receptor Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Increases Cellular_Response Cellular Response (e.g., Neuronal Excitation, Vasodilation) IP3_DAG->Cellular_Response Leads to Histamine Histamine Histamine->H1_Receptor Binds and Activates This compound This compound This compound->H1_Receptor Antagonizes

Proposed antagonism of the H1 receptor signaling pathway by this compound.
Potential Dopamine (B1211576) D2 Receptor Interaction

Many phenothiazine derivatives exhibit antagonist activity at dopamine D2 receptors.[5] This action is the basis for their use as antipsychotics. While the D2 receptor affinity of this compound is not established, this interaction could contribute to its overall neurological effects.

cluster_pathway Postsynaptic Neuron D2_Receptor Dopamine D2 Receptor Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Production Adenylate_Cyclase->cAMP Reduces Neuronal_Inhibition Modulation of Neuronal Activity cAMP->Neuronal_Inhibition Leads to Dopamine Dopamine Dopamine->D2_Receptor Binds and Activates Phenothiazine Phenothiazine (e.g., this compound) Phenothiazine->D2_Receptor Antagonizes

References

Dimethothiazine in Spasticity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the use of dimethothiazine in the treatment of spasticity, with a focus on the available clinical evidence, experimental protocols, and the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuromuscular disorders.

Introduction to this compound and Spasticity

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of upper motor neuron lesions resulting from conditions such as cerebral palsy, stroke, and spinal cord injury. Pharmacological intervention remains a cornerstone of spasticity management. This compound, a phenothiazine (B1677639) derivative, has been investigated for its potential to alleviate spasticity. This guide synthesizes the key findings from pivotal studies to provide a comprehensive technical overview.

Clinical Studies on this compound for Spasticity

The clinical investigation of this compound for spasticity has been limited, with key studies conducted in the 1970s. These trials, while small by modern standards, provide the foundational evidence for its potential efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from two key clinical trials investigating this compound in patients with spasticity.

Table 1: Double-Blind Crossover Trial of a Phenothiazine Derivative in Spasticity (Burke et al., 1975)[1]

ParameterValue
Drug (+/-)-10-(3-dimethylamino-2-methylpropyl)-2-valeroylphenothiazine
Dosage 40 mg daily[1]
Study Design Double-blind crossover trial[1]
Patient Population 9 patients (8 with cerebral spasticity, 1 with spinal spasticity)[1]
Primary Outcome Reduction in spasticity
Key Finding Small but significant reduction in spasticity[1]
Adverse Effects Few reported side-effects[1]

Table 2: this compound in the Treatment of Childhood Cerebral Palsy (Griffiths & Bowie, 1973)[2]

ParameterValue
Drug This compound[2]
Study Design Controlled clinical trial[2]
Patient Population Children with cerebral palsy[2]
Primary Outcomes Effects on muscle tonus and motor skills[2]
Key Finding Data on efficacy not available in the abstract
Adverse Effects Photosensitivity and seizures were noted as potential adverse effects of phenothiazines in this context[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The methodologies from the key studies on this compound are outlined below.

Burke et al. (1975): A Phenothiazine Derivative in Spasticity
  • Patient Selection: The study included nine patients, eight with spasticity of cerebral origin and one with spasticity of spinal origin.[1]

  • Study Design: A double-blind, crossover design was employed. Patients were randomly assigned to receive either the active drug (40 mg daily) or a placebo for a set period, followed by a washout period and then crossover to the other treatment arm.[1]

  • Assessment Methods:

    • Clinical Assessment: A clinical scoring system was likely used to assess changes in muscle tone, reflex excitability, and functional capacity. The specifics of this scale are not detailed in the available abstract.

    • Electromyographic (EMG) Assessment: Electromyography was used as an objective measure of spasticity. The protocol for the EMG assessment is not specified in the abstract but would have likely involved measuring the amplitude and duration of muscle responses to passive stretch or electrical stimulation of peripheral nerves.[1]

Griffiths & Bowie (1973): this compound in Childhood Cerebral Palsy
  • Patient Selection: The study population consisted of children with cerebral palsy.[2]

  • Study Design: A controlled clinical trial was conducted, implying a comparison group (likely receiving a placebo or standard care).[2]

  • Assessment Methods:

    • Muscle Tonus Assessment: Methods to evaluate changes in muscle tone were employed.[2]

    • Motor Skills Evaluation: The study assessed the impact of this compound on the motor skills of the participants.[2]

    • Safety Monitoring: Liver function tests were conducted to monitor for potential adverse effects.[2]

Mechanism of Action: A Focus on the Fusimotor System

Phenothiazines, including this compound, are believed to exert their anti-spasticity effects by modulating the activity of the fusimotor system. This system, comprised of gamma (γ) motor neurons, regulates the sensitivity of muscle spindles, the sensory receptors within muscles that detect changes in muscle length.

Descending Control of Fusimotor Neurons

The activity of fusimotor neurons is controlled by descending pathways originating in the brainstem, primarily the reticular formation. The reticulospinal tracts, both pontine (medial) and medullary (lateral), project to the spinal cord and synapse with, among others, gamma motor neurons.

  • Pontine (Medial) Reticulospinal Tract: Generally exerts a facilitatory effect on extensor muscles.

  • Medullary (Lateral) Reticulospinal Tract: Tends to have an inhibitory effect on extensor muscles.

An imbalance in the activity of these pathways can lead to the hyper-excitability of alpha motor neurons, a key feature of spasticity.

Proposed Signaling Pathway of this compound Action

The prevailing hypothesis is that phenothiazines act as antagonists at dopamine (B1211576) D2 receptors, which are present in the brainstem reticular formation. By blocking D2 receptors, this compound may modulate the output of the reticulospinal tracts, leading to a reduction in the excitatory drive to fusimotor neurons. This, in turn, would decrease the sensitivity of muscle spindles to stretch, ultimately reducing the hyperexcitability of the stretch reflex arc and alleviating spasticity.

G cluster_brainstem Central Nervous System cluster_spinal Spinal Cord & Periphery Brainstem Brainstem Reticular Formation Pons Pontine Reticular Formation (Facilitatory) Medulla Medullary Reticular Formation (Inhibitory) RST Reticulospinal Tracts Pons->RST Excitatory Input Medulla->RST Inhibitory Input GMN Gamma (γ) Motor Neuron RST->GMN Modulates Activity MS Muscle Spindle GMN->MS Innervates Afferent Ia Afferent Neuron MS->Afferent Stretch Signal AMN Alpha (α) Motor Neuron Afferent->AMN Excitatory Synapse Muscle Spastic Muscle AMN->Muscle Contraction DMT This compound D2R Dopamine D2 Receptor DMT->D2R Antagonist D2R->Brainstem Modulates Output

Proposed mechanism of this compound in reducing spasticity.
Experimental Workflow for Investigating Fusimotor Activity

To further elucidate the mechanism of action of this compound, a robust experimental workflow is required.

G Start Animal Model of Spasticity (e.g., decerebrate cat) Baseline Baseline Measurement: - EMG of target muscle - Nerve recording of γ-efferent activity Start->Baseline Treatment Administer this compound Baseline->Treatment PostTreatment Post-Treatment Measurement: - EMG of target muscle - Nerve recording of γ-efferent activity Treatment->PostTreatment Analysis Data Analysis: - Compare pre- and post-treatment  EMG and γ-efferent firing rates PostTreatment->Analysis Conclusion Conclusion on this compound's Effect on Fusimotor Activity Analysis->Conclusion

Workflow for assessing this compound's effect on fusimotor neurons.

Conclusion and Future Directions

The available evidence suggests that this compound may offer a modest benefit in the management of spasticity, likely through its action on the fusimotor system within the brainstem. However, the existing clinical data is limited by small sample sizes and the age of the studies.

Future research should focus on:

  • Larger, well-controlled clinical trials to definitively establish the efficacy and safety of this compound in diverse patient populations with spasticity.

  • Detailed preclinical studies using modern electrophysiological and neuroimaging techniques to further elucidate the precise molecular targets and signaling pathways involved in the action of this compound.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and explore potential drug interactions.

A renewed investigation into this compound and related phenothiazine derivatives, guided by the principles of modern drug development, may yet unlock their full therapeutic potential in the challenging field of spasticity management.

References

Unveiling the Antipsychotic Potential of Dimethothiazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethothiazine, a phenothiazine (B1677639) derivative, has been historically recognized for its antihistaminic and anti-serotonergic properties.[1][2][3] As a member of the phenothiazine class of compounds, which forms the cornerstone of first-generation antipsychotics, this compound holds therapeutic potential in the management of psychotic disorders such as schizophrenia.[4] This technical guide provides an in-depth exploration of the core pharmacology, experimental evaluation, and underlying signaling pathways relevant to assessing the antipsychotic capabilities of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antipsychotic agents.

Core Pharmacological Profile: A Comparative Perspective

While specific quantitative receptor binding data for this compound is not extensively available in the public domain, its classification as a phenothiazine provides a strong basis for its predicted pharmacological profile. Phenothiazine antipsychotics exert their therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[5] Additionally, many phenothiazines exhibit varying affinities for other receptors, including serotonin (B10506) (5-HT) and histamine (B1213489) (H) receptors, which contribute to their overall efficacy and side-effect profiles.[5][6]

To contextualize the potential of this compound, the following table summarizes the receptor binding affinities (Ki, nM) of several well-characterized phenothiazine antipsychotics at key receptors implicated in the pathophysiology and treatment of psychosis. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
Chlorpromazine 1.0 - 100.5 - 50.1 - 110 - 1001 - 10
Fluphenazine 0.1 - 11 - 101 - 10>10001 - 10
Perphenazine 0.1 - 11 - 101 - 10100 - 10001 - 10
Thioridazine 1 - 101 - 101 - 101 - 101 - 10
This compoundData not availableData not availableData not availableData not availableData not available

Note: The Ki values are approximate ranges compiled from various sources and are intended for comparative purposes.

Based on its structural class, this compound is hypothesized to exhibit potent antagonism at dopamine D2 receptors, a key characteristic for antipsychotic efficacy. Its known anti-serotonergic and antihistaminic activities suggest significant affinity for 5-HT and histamine receptors, respectively.[1][2][3]

Experimental Protocols for Assessing Antipsychotic Potential

A thorough evaluation of the antipsychotic potential of this compound necessitates a series of in vitro and in vivo experiments. The following protocols outline the standard methodologies employed in the field.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for key neurotransmitter receptors.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Membrane Preparation:

    • Homogenize rat striatal tissue or membranes from cells stably expressing the human dopamine D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its Kd, and varying concentrations of this compound (or a reference compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted for other receptors, such as the Serotonin 5-HT2A receptor (using [³H]-Ketanserin as the radioligand) and the Histamine H1 receptor (using [³H]-Pyrilamine as the radioligand).

Preclinical Animal Models of Psychosis

Objective: To evaluate the in vivo efficacy of this compound in animal models that mimic certain aspects of psychosis.

Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be habituated to the testing environment.

  • Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity (e.g., distance traveled, rearing frequency).

  • Procedure:

    • Administer this compound (at various doses) or vehicle intraperitoneally (i.p.) to different groups of animals.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

    • Immediately place the animals in the open-field arenas and record locomotor activity for 60-120 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Compare the total distance traveled and other locomotor parameters between the vehicle-treated, amphetamine-only, and this compound + amphetamine groups.

    • A significant reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like activity.

Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response

  • Animals: Male Wistar rats or various mouse strains are suitable.

  • Apparatus: Startle response systems consisting of a sound-attenuating chamber, a loudspeaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer this compound or vehicle to the animals.

    • After the pretreatment period, place each animal in the startle chamber for a 5-10 minute acclimation period with background noise.

    • The test session consists of a series of trials:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented 30-120 milliseconds before the strong pulse.

      • No-stimulus trials: Only background noise is present.

    • The different trial types are presented in a pseudorandom order.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials) ] * 100.

    • Compare the %PPI between the different treatment groups.

    • A reversal of a deficit in PPI (which can be induced by psychotomimetic drugs like phencyclidine or by developmental models of schizophrenia) by this compound would suggest antipsychotic potential.

In Vivo Electrophysiology

Objective: To investigate the effects of this compound on the firing activity of dopamine neurons in the ventral tegmental area (VTA).

Protocol: Single-Unit Extracellular Recordings in Anesthetized Rats

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat with a suitable anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane).

    • Place the animal in a stereotaxic frame.

    • Expose the skull and drill a small hole over the VTA.

  • Recording:

    • Lower a glass microelectrode into the VTA.

    • Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate; long-duration action potentials; burst firing).

    • Record the baseline firing rate of an identified dopamine neuron for a stable period (e.g., 10-15 minutes).

  • Drug Administration:

    • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at ascending doses.

    • Continuously record the firing rate of the neuron.

  • Data Analysis:

    • Analyze the change in the firing rate and pattern of the dopamine neuron following the administration of this compound.

    • Typical antipsychotics are known to increase the firing rate and bursting activity of VTA dopamine neurons due to the blockade of autoreceptors. A similar effect with this compound would support a dopamine D2 receptor antagonist mechanism of action.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in psychosis and the workflows for evaluating the antipsychotic potential of a compound like this compound.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Expression) PKA->Downstream Phosphorylates This compound This compound This compound->D2R Antagonizes

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Antipsychotic_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point BindingAssay Receptor Binding Assays (D2, 5-HT2A, H1, etc.) FunctionalAssay Functional Assays (e.g., cAMP accumulation) BindingAssay->FunctionalAssay PK Pharmacokinetics (ADME) FunctionalAssay->PK AnimalModels Preclinical Animal Models (Hyperlocomotion, PPI) PK->AnimalModels Electrophysiology In Vivo Electrophysiology (VTA Dopamine Neuron Firing) AnimalModels->Electrophysiology GoNoGo Go/No-Go for Clinical Development Electrophysiology->GoNoGo Start Compound Synthesis (this compound) Start->BindingAssay

Caption: A streamlined workflow for the preclinical evaluation of a potential antipsychotic agent like this compound.

Conclusion

This compound, as a phenothiazine derivative, presents a compelling case for investigation as a potential antipsychotic agent. Its established antihistaminic and anti-serotonergic activities, coupled with the high probability of dopamine D2 receptor antagonism, align with the pharmacological profiles of clinically effective first-generation antipsychotics.[1][2][3][5] The lack of specific quantitative binding data for this compound highlights a critical knowledge gap that can be addressed through the rigorous application of the experimental protocols detailed in this guide. The systematic evaluation of its receptor binding affinities, in vivo efficacy in established animal models of psychosis, and its effects on dopamine neuron activity will be instrumental in fully elucidating its therapeutic potential for the treatment of schizophrenia and other psychotic disorders. Further research into this compound is warranted to determine its place within the armamentarium of antipsychotic medications.

References

Dimethothiazine's Attenuation of Fusimotor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of Dimethothiazine on the fusimotor system. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's mechanism of action, presents quantitative data from pivotal studies, and outlines the detailed experimental protocols used to elicit these findings.

Core Findings: Reduction of Fusimotor Neuron Activity

This compound, a phenothiazine (B1677639) derivative with anti-histamine and anti-serotonin (5-HT) properties, has been demonstrated to significantly reduce fusimotor activity.[1][2][3] This effect is characterized by a decrease in the discharge frequency of both primary and secondary muscle spindle endings, ultimately reducing the sensitivity of the muscle spindle to stretch.[1][3] The primary mechanism appears to be a supraspinal action that diminishes the facilitatory influence of the brainstem on gamma (γ) motor neurons, rather than a direct effect on the muscle spindles themselves.[4]

Studies on decerebrate cats have shown that this compound effectively reduces decerebrate rigidity by suppressing the heightened fusimotor drive characteristic of this state.[3][5] The drug appears to impact both static and dynamic fusimotor fibers, leading to a comprehensive reduction in muscle spindle afferent activity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the seminal study by Maxwell and Rhodes (1970) on the effects of this compound in the decerebrate cat model.

Table 1: Effect of this compound on the Discharge Frequency of Muscle Spindle Endings

Dosage (mg/kg, i.v.)Reduction in Discharge Frequency of Primary EndingsReduction in Discharge Frequency of Secondary Endings
1 - 4Significant ReductionSignificant Reduction
> 4Little further significant effectLittle further significant effect

Data sourced from Maxwell and Rhodes (1970).[4]

Table 2: Effect of this compound on the Dynamic Index of Muscle Spindle Primary Endings

Dosage (mg/kg, i.v.)Mean Dynamic Index (impulses/sec)Standard Error
0 (Control)~100-
1~85-
2~70-
4~60-
8~55-

Values are approximate, based on graphical data from Maxwell and Rhodes (1970). The dynamic index is a measure of the dynamic sensitivity of the muscle spindle primary ending.[4]

Experimental Protocols

The foundational research on this compound's effect on fusimotor activity was conducted on decerebrate cats. The following is a detailed description of the experimental methodology employed by Maxwell and Rhodes (1970).

Animal Preparation
  • Animal Model: Adult cats were used for the experiments.

  • Decerebration: An intercollicular decerebration was performed. This procedure involves the transection of the brainstem between the superior and inferior colliculi, resulting in a state of extensor rigidity due to the removal of inhibitory supraspinal influences on the spinal motor centers.

  • Surgical Procedures:

    • Laminectomy was performed to expose the lumbar and sacral segments of the spinal cord (L6 to S2).

    • The dorsal roots of L6, L7, S1, and S2 on the experimental side were cut to deafferent the hindlimb muscles, allowing for the recording of fusimotor-driven spindle activity without contamination from reflex activation.

    • In some preparations, the ventral roots (L6 to S2) were also cut to create a de-efferented preparation to study the direct effects of the drug on the muscle spindle.

    • The soleus muscle and its nerve were dissected free for controlled stretching and recording. The tendon of the soleus muscle was attached to a mechanical puller.

    • The animal was placed in a rigid frame to ensure stability during the experiment.

Recording of Muscle Spindle Activity
  • Recording Site: Action potentials from single afferent nerve fibers from the soleus muscle spindles were recorded.

  • Technique: Thin filaments were dissected from the L7 dorsal root and placed on platinum recording electrodes. This technique, known as microneurography, allows for the isolation and recording of the activity of individual nerve fibers.

  • Fiber Identification: Primary and secondary spindle endings were identified based on their conduction velocity and response to muscle stretch.

Controlled Muscle Stretch
  • Apparatus: A mechanical puller was used to apply controlled ramp-and-hold stretches to the soleus muscle.

  • Stretch Parameters: The muscle was typically stretched by a defined length (e.g., 5 mm) at a constant velocity. The stretch was maintained for a set duration before returning to the initial length.

  • Data Acquisition: The frequency of the afferent discharge was measured before, during, and after the stretch.

Drug Administration
  • Route of Administration: this compound was administered intravenously (i.v.).

  • Dosage: A range of doses, typically from 1 to 16 mg/kg, were administered to establish a dose-response relationship.

  • Data Analysis: The discharge frequency and dynamic index were calculated before and after the administration of this compound to quantify its effects.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.

G cluster_CNS Central Nervous System (Brainstem) cluster_PNS Peripheral Nervous System Fusimotor_Neurons Fusimotor Neurons (Gamma Motor Neurons) Muscle_Spindle Muscle Spindle Fusimotor_Neurons->Muscle_Spindle Efferent Innervation Serotonergic_Neurons Serotonergic Neurons Serotonergic_Neurons->Fusimotor_Neurons Modulatory Input (5-HT) Histaminergic_Neurons Histaminergic Neurons Histaminergic_Neurons->Fusimotor_Neurons Modulatory Input (Histamine) Reticular_Formation Reticular Formation Reticular_Formation->Fusimotor_Neurons Excitatory Input Afferent_Neuron Afferent Neuron (Ia and II) Muscle_Spindle->Afferent_Neuron Sensory Transduction This compound This compound This compound->Serotonergic_Neurons Antagonist at 5-HT Receptors This compound->Histaminergic_Neurons Antagonist at H1 Receptors

Proposed mechanism of this compound's action.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Decerebration of Cat A2 Laminectomy (L6-S2) A1->A2 A3 Dorsal Root Section A2->A3 A4 Ventral Root Section (optional) A3->A4 A5 Soleus Muscle Dissection A4->A5 B1 Record Baseline Spindle Activity A5->B1 B2 Apply Controlled Stretch B1->B2 B3 Record Spindle Response to Stretch B2->B3 B4 Administer this compound (i.v.) B3->B4 B5 Record Post-Drug Spindle Activity B4->B5 B6 Apply Controlled Stretch B5->B6 B7 Record Post-Drug Spindle Response B6->B7 C1 Measure Discharge Frequency B7->C1 C2 Calculate Dynamic Index B7->C2 C3 Compare Pre- and Post-Drug Values C1->C3 C2->C3

References

In Vitro Profile of Dimethothiazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of the In Vitro Pharmacology of the Phenothiazine (B1677639) Derivative, Dimethothiazine, for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as Dimetotiazine or Fonazine, is a phenothiazine derivative with a range of pharmacological activities. Primarily recognized for its antihistaminic, anti-serotonergic, and dopamine (B1211576) D2 receptor antagonistic properties, this compound has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols relevant to its study.

Core Pharmacological Activities: In Vitro Data

This compound's in vitro activity is centered on its interaction with several key receptor systems. While extensive quantitative data for this compound is not abundant in recent literature, its classification as a phenothiazine antihistamine provides a framework for understanding its cellular effects.

Target Receptor/ProcessPharmacological ActionIn Vitro Observations
Histamine (B1213489) H1 Receptor AntagonistPhenothiazines as a class are known to be potent antagonists of the H1 receptor. This action is responsible for their antihistaminic effects.[1]
Serotonin (5-HT) Receptors AntagonistThis compound is recognized as a 5-HT receptor antagonist.[2][3]
Dopamine D2 Receptor AntagonistAs a phenothiazine derivative, this compound exhibits antagonistic activity at dopamine D2 receptors, contributing to its antipsychotic potential.
Mas-related G-protein-coupled Receptor Member X2 (MRGPRX2) AgonistStudies on phenothiazine antipsychotics have shown they can activate MRGPRX2, leading to mast cell degranulation and histamine release.[1]

Signaling Pathways and Mechanisms of Action

The multifaceted nature of this compound's interactions with various receptors results in the modulation of several intracellular signaling cascades.

Histamine H1 Receptor Antagonism and Calcium Mobilization

As an antagonist of the histamine H1 receptor, this compound blocks the downstream signaling cascade initiated by histamine binding. This typically involves the inhibition of Gq/11 protein activation, which in turn prevents the activation of phospholipase C (PLC). The subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production leads to a decrease in intracellular calcium mobilization from the endoplasmic reticulum.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks

This compound's Antagonism of the Histamine H1 Receptor Signaling Pathway.
MRGPRX2-Mediated Mast Cell Degranulation

Interestingly, while acting as an H1 receptor antagonist, phenothiazines can also directly induce histamine release through the activation of MRGPRX2 on mast cells.[1] This dual activity is a key characteristic of this drug class. Activation of MRGPRX2, a G-protein coupled receptor, initiates a signaling cascade that leads to mast cell degranulation and the release of histamine and other inflammatory mediators. This process also involves an increase in intracellular calcium.

Mast_Cell_Degranulation cluster_membrane Mast Cell Membrane cluster_cytosol Cytosol MRGPRX2 MRGPRX2 GPCR_signaling G-protein Signaling MRGPRX2->GPCR_signaling Initiates Ca_mobilization Intracellular Ca²⁺ Mobilization GPCR_signaling->Ca_mobilization Leads to Degranulation Mast Cell Degranulation Ca_mobilization->Degranulation Triggers Histamine_release Histamine Release Degranulation->Histamine_release This compound This compound (Phenothiazines) This compound->MRGPRX2 Activates

This compound-induced Mast Cell Degranulation via MRGPRX2 Activation.

Experimental Protocols

The following are generalized protocols for key in vitro assays relevant to the study of this compound. These should be adapted and optimized for specific experimental conditions.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.

1. Materials:

  • Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

  • Non-specific Binding Control: Mepyramine (a non-radiolabeled H1 antagonist) at a high concentration.

  • Test Compound: this compound in a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

2. Procedure:

  • Prepare dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration close to its Kd), and either assay buffer (for total binding), mepyramine (for non-specific binding), or this compound at various concentrations.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - [³H]-Pyrilamine - this compound dilutions - Controls start->prepare_reagents incubation Incubate Components in 96-well plate prepare_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (Ice-cold Buffer) filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Workflow for a Histamine H1 Receptor Binding Assay.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

1. Materials:

  • Cell Line: RBL-2H3 cells (rat basophilic leukemia cell line).

  • Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Sensitizing Agent: Anti-DNP IgE.

  • Antigen: DNP-HSA.

  • Test Compound: this compound.

  • Lysis Buffer: Triton X-100 solution.

  • Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.

  • Stop Solution: Sodium carbonate/bicarbonate buffer.

  • 96-well plates and a microplate reader .

2. Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.

  • Wash the cells with Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Induce degranulation by adding DNP-HSA. Include control wells for spontaneous release (buffer only) and total release (lysis buffer).

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by placing the plate on ice.

  • Centrifuge the plate and transfer the supernatants to a new plate.

  • Add the pNAG substrate solution and incubate for 1 hour at 37°C.

  • Add the stop solution and measure the absorbance at 405 nm.

3. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control after subtracting the spontaneous release.

  • Plot the percentage of inhibition of degranulation against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a pharmacologically active phenothiazine derivative with a complex in vitro profile. Its primary mechanisms of action involve the antagonism of histamine H1, serotonin, and dopamine D2 receptors. Additionally, like other phenothiazines, it can induce mast cell degranulation through the activation of MRGPRX2. While specific quantitative in vitro data for this compound remains limited in contemporary literature, the experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its properties and potential therapeutic applications. Future in vitro studies should focus on generating precise binding affinities (Ki) and functional potencies (IC50 or EC50) for its primary targets to build a more complete pharmacological profile.

References

The Preclinical Compass: A Guide to Animal Models in Dimethothiazine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine (also known as Dimetotiazine or Fonazine) is a phenothiazine (B1677639) derivative with considerable antiemetic and serotonin (B10506) antagonistic action, primarily used for allergic skin conditions and migraine management.[1][2][3] As with any therapeutic agent, a robust understanding of its preclinical pharmacology, encompassing pharmacokinetics, efficacy, and safety, is paramount for successful clinical translation. This technical guide provides an in-depth overview of the animal models utilized in this compound research, summarizing key data, outlining experimental protocols, and visualizing relevant biological pathways to aid researchers in designing and interpreting preclinical studies.

Core Properties of this compound

This compound is classified as a first-generation H1-antihistamine and a serotonin antagonist.[3][4] Its therapeutic effects are largely attributed to its ability to block H1 histamine (B1213489) receptors and 5-HT (serotonin) receptors. The phenothiazine class of drugs is known for a wide range of biological activities, including antipsychotic, antiemetic, anticholinergic, and antihistaminic actions.[5][6]

Animal Models for Efficacy Studies

Given this compound's primary indications, relevant animal models for allergic skin conditions (atopic dermatitis, pruritus) and emesis are most appropriate for efficacy testing.

Models of Allergic Dermatitis and Pruritus

Chronic itch is a hallmark of allergic skin conditions. Animal models that replicate key features of atopic dermatitis, such as skin barrier defects and a Th2-dominated immune response, are crucial.[7][8]

  • Mouse Models: Mice are frequently used due to the availability of genetically modified strains and the ability to induce dermatitis that mimics human conditions.[9][10]

    • Hapten-Induced Models: Topical application of haptens like oxazolone (B7731731) or 2,4-dinitrofluorobenzene (DNFB) induces a contact hypersensitivity reaction characterized by scratching behavior and skin inflammation, including epidermal thickening.[7][10]

    • MC903 (Calcipotriol)-Induced Model: This vitamin D analog induces atopic dermatitis-like skin inflammation.[9]

    • Urushiol-Induced Model: Urushiol, the allergen in poison ivy, can create a robust and stable pruritus model.[10]

    • Dry Skin Models: Treatment with an acetone/ether mixture followed by water can induce dry skin and spontaneous scratching, which is relevant for studying pruritus.[11]

  • Dog Models: Spontaneously occurring atopic dermatitis in certain dog breeds, such as beagles, closely mirrors the human disease in terms of clinical signs and immunology, making them a valuable translational model.[8]

Models of Emesis (Vomiting)

Phenothiazines are effective antiemetics.[6][12] Animal models for emesis are essential for evaluating this property.

  • Ferret and Dog Models: Ferrets and dogs are commonly used as they have a well-developed emetic reflex. Emesis can be induced by various stimuli:

    • Chemotherapy-induced emesis: Administration of agents like cisplatin (B142131).[13]

    • Apomorphine-induced emesis: Apomorphine is a dopamine (B1211576) agonist that stimulates the chemoreceptor trigger zone.[14]

    • Radiation-induced emesis: Exposure to radiation can also induce vomiting.[13][14]

Quantitative Data from Preclinical Studies

Specific preclinical data for this compound is limited in publicly available literature. However, data from studies on this compound and related phenothiazines provide valuable insights.

ParameterAnimal ModelRoute of AdministrationDosageObservationCitation
Efficacy Decerebrate CatIntravenous1-4 mg/kgReduced discharge frequency of primary and secondary nerve endings.[5]
Decerebrate CatIntravenous0.5, 1, 2, 4, 8, 16 mg/kgReduced sensitivity of the muscle spindle to stretch.[5]
Toxicity MouseIntraperitoneal190 mg/kgLD50 (Lethal Dose, 50%)[5]

Table 1: Summary of available quantitative data for this compound in animal models.

For comparison, a subacute toxicity study of mequitazine (B1676290), another phenothiazine antihistamine, in beagle dogs established a maximum non-effective dose of 1 mg/kg/day and a maximum safety dose of 5 mg/kg/day when administered orally for 14 weeks.[15]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for similar compounds and conditions, the following outlines can be adapted.

Pruritus Model Protocol (Mouse)
  • Animal Selection: Use C57BL/6 or BALB/c mice.

  • Induction of Dermatitis:

    • Sensitization: Apply a 2% oxazolone solution to the shaved abdomen.

    • Challenge: Five days later, apply a 1% oxazolone solution to the ear or rostral back.

  • Drug Administration: Administer this compound (or vehicle control) via oral gavage or intraperitoneal injection at predetermined doses and time points before and/or after the challenge.

  • Behavioral Assessment: Record scratching bouts for a defined period (e.g., 60 minutes) after the challenge. A scratching bout is defined as one or more rapid scratching movements of the hind limb directed at the application site.[9]

  • Histological Analysis: At the end of the study, collect skin tissue from the affected area for histological analysis to assess epidermal thickness and inflammatory cell infiltration.[10]

Antiemetic Model Protocol (Ferret)
  • Animal Acclimatization: Acclimate male ferrets to the experimental cages.

  • Drug Administration: Administer this compound (or vehicle control) intravenously or orally at various doses.

  • Emetic Challenge: After a set pretreatment time, administer an emetic agent such as cisplatin (e.g., 10 mg/kg, i.v.).

  • Observation: Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.

  • Data Analysis: Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes compared to the control group.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism involves the blockade of histamine H1 and serotonin receptors. The following diagrams illustrate the potential pathways involved in its anti-pruritic and antiemetic effects.

G cluster_skin Skin & Sensory Neuron Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Activation Histamine Histamine Mast_Cell->Histamine Release Serotonin_Skin Serotonin (5-HT) Mast_Cell->Serotonin_Skin Release H1_Receptor H1 Receptor Histamine->H1_Receptor 5HT_Receptor_Skin 5-HT Receptor Serotonin_Skin->5HT_Receptor_Skin Sensory_Neuron Sensory Neuron H1_Receptor->Sensory_Neuron Activation 5HT_Receptor_Skin->Sensory_Neuron Activation Itch_Signal Itch Signal to Brain Sensory_Neuron->Itch_Signal Dimethothiazine_Skin This compound Dimethothiazine_Skin->H1_Receptor Blocks Dimethothiazine_Skin->5HT_Receptor_Skin Blocks

Caption: Proposed anti-pruritic mechanism of this compound in the skin.

G cluster_brain Brainstem (CTZ & Vomiting Center) Emetic_Stimuli Emetic Stimuli (e.g., Chemotherapy, Apomorphine) CTZ Chemoreceptor Trigger Zone (CTZ) Emetic_Stimuli->CTZ Vomiting_Center Vomiting Center CTZ->Vomiting_Center Signals via Neurotransmitters D2_Receptor Dopamine D2 Receptor 5HT3_Receptor 5-HT3 Receptor Emesis_Response Emesis (Vomiting) Vomiting_Center->Emesis_Response Dimethothiazine_Brain This compound Dimethothiazine_Brain->D2_Receptor Blocks Dimethothiazine_Brain->5HT3_Receptor Blocks

Caption: Antiemetic mechanism of this compound via receptor blockade in the brainstem.

Conclusion

While specific preclinical data for this compound is not abundant in the public domain, a rational approach to designing animal studies can be formulated based on its known pharmacology as a phenothiazine antihistamine and serotonin antagonist. The animal models and experimental frameworks discussed in this guide provide a solid foundation for further investigation into the efficacy, pharmacokinetics, and safety of this compound. Future research should aim to generate more specific quantitative data to better understand its therapeutic potential and to bridge the gap between preclinical findings and clinical application.

References

The Phenothiazine Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemistry, Pharmacology, and Therapeutic Potential of Phenothiazine (B1677639) Compounds

This technical guide provides a comprehensive overview of the phenothiazine class of compounds, intended for researchers, scientists, and professionals involved in drug discovery and development. This document delves into the core chemical structure, mechanisms of action, structure-activity relationships, and diverse biological activities of phenothiazines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Chemical Structure and Derivatives

Phenothiazine is a heterocyclic organic compound with the formula S(C₆H₄)₂NH.[1] Its tricyclic structure, consisting of two benzene (B151609) rings linked by a sulfur and a nitrogen atom, forms the core of a vast array of pharmacologically active derivatives.[2][3] Modifications to the phenothiazine nucleus, particularly at the C-2 and N-10 positions, have given rise to a multitude of compounds with a broad spectrum of biological activities.[4]

The key structural features influencing the activity of phenothiazine derivatives include:

  • Substitution at the C-2 position: Electron-withdrawing groups at this position, such as -Cl or -CF₃, generally enhance antipsychotic activity.[4][5] The order of potency for substituents at C-2 is generally considered to be OH < H < CN < CH₃ < Cl < CF₃.[5]

  • The side chain at the N-10 position: A three-carbon chain between the nitrogen atom of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[5][6]

  • The nature of the terminal amino group: A tertiary amino group is typically associated with maximum potency.[6][7]

Derivatives are often classified based on the nature of the side chain at the N-10 position into three main groups: aliphatic, piperidine, and piperazine.[8][9] Piperazine derivatives generally exhibit the strongest antipsychotic action.[4]

General chemical structure of phenothiazine and its key substitution points.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[8] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] However, the pharmacological profile of phenothiazines is complex, as they interact with a variety of other receptors, contributing to both their therapeutic effects and side effect profiles.[10][11] These include:

  • Serotonin (5-HT) receptors: Antagonism at 5-HT₂A receptors is a feature of many atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects.[12]

  • α-Adrenergic receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension.[10]

  • Histamine H1 receptors: Antagonism at H1 receptors is responsible for the sedative effects of many phenothiazines.[8]

  • Muscarinic acetylcholine (B1216132) receptors: Anticholinergic effects like dry mouth, blurred vision, and constipation are due to the blockade of these receptors.[8][10]

Beyond receptor blockade, phenothiazines have been shown to interact with intracellular signaling molecules, notably calmodulin and protein kinase C (PKC).

Dopamine D2 Receptor Signaling Pathway

Blockade of the D2 receptor by phenothiazines inhibits the Gαi/o-mediated decrease in cyclic AMP (cAMP) production.[3] This leads to a downstream modulation of protein kinase A (PKA) activity and subsequent changes in gene expression and neuronal excitability.

D2_Receptor_Signaling Phenothiazine Action on Dopamine D2 Receptor Signaling dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r phenothiazine Phenothiazine phenothiazine->d2r gi Gαi/o d2r->gi ac Adenylate Cyclase gi->ac atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka downstream Downstream Cellular Effects (e.g., gene expression, neuronal excitability) pka->downstream

Simplified schematic of phenothiazine antagonism at the D2 receptor.
Calmodulin and Protein Kinase C Interaction

Phenothiazines can bind to calmodulin in a calcium-dependent manner, inhibiting its activity.[4][13] Calmodulin is a ubiquitous calcium-binding protein that regulates numerous cellular processes, including the activity of phosphodiesterases and protein kinases.[10] By inhibiting calmodulin, phenothiazines can interfere with these signaling cascades.

Furthermore, some phenothiazines are known to inhibit protein kinase C (PKC), a key enzyme in signal transduction pathways involved in cell proliferation and differentiation.[4][6] This inhibition may contribute to the anti-proliferative and anti-cancer effects observed with some phenothiazine derivatives.

Phenothiazine_CaM_PKC_Interaction Phenothiazine Interaction with Calmodulin and PKC Signaling phenothiazine Phenothiazine cam_ca2 Ca²⁺-CaM Complex phenothiazine->cam_ca2 Inhibition pkc_active Active PKC phenothiazine->pkc_active Inhibition ca2 Ca²⁺ cam Calmodulin (CaM) ca2->cam cam->cam_ca2 target_enzymes CaM-Dependent Enzymes (e.g., PDE, CaMKII) cam_ca2->target_enzymes cellular_response1 Cellular Response target_enzymes->cellular_response1 dag Diacylglycerol (DAG) pkc Protein Kinase C (PKC) dag->pkc pkc->pkc_active substrates Substrate Proteins pkc_active->substrates cellular_response2 Cellular Response (e.g., Proliferation) substrates->cellular_response2

Overview of phenothiazine interference with CaM and PKC pathways.

Quantitative Biological Data

The following tables summarize key quantitative data for representative phenothiazine derivatives across various biological assays.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

CompoundD₂ Receptor5-HT₂A Receptorα₁-Adrenergic ReceptorH₁ ReceptorMuscarinic M₁ Receptor
Chlorpromazine1.0 - 103.1 - 131.6 - 100.5 - 3.21.9 - 27
Fluphenazine0.4 - 1.53.6 - 205 - 3010 - 50>1000
Thioridazine3.5 - 101.5 - 152.5 - 203 - 201.3 - 10
Trifluoperazine1.1 - 2.510 - 5010 - 6020 - 100>1000

Data compiled from multiple sources. Ranges reflect variability in experimental conditions.

Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Phenothiazines

CompoundCell LineCancer TypeIC₅₀ (µM)
ChlorpromazineMCF-7Breast15.8
FluphenazineA549Lung8.7
ThioridazineHepG2Liver12.5
TrifluoperazineU87-MGGlioblastoma7.96

Data represents a selection from various studies and is for comparative purposes.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Phenothiazines against Staphylococcus aureus

CompoundS. aureus StrainMIC (µg/mL)
ChlorpromazineATCC 2592316 - 64
ThioridazineClinical Isolate8 - 32
TrifluoperazineATCC 2921316 - 32

MIC values can vary depending on the specific strain and testing methodology.

Table 4: Pharmacokinetic Parameters of Selected Phenothiazines

CompoundBioavailability (%)Protein Binding (%)Half-life (h)
Chlorpromazine20 - 3595 - 9816 - 30
Fluphenazine40 - 50>9014 - 24
Thioridazine25 - 35>9510 - 26

These values are approximate and can vary between individuals.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of phenothiazine compounds.

Dopamine D2 Receptor Binding Assay ([³H]-Spiperone)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 receptor

  • [³H]-Spiperone (specific activity ~70-90 Ci/mmol)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (B65202) (10 µM)

  • Test phenothiazine compounds

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize D2-expressing HEK-293 cells in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 50 µL of test compound at various concentrations (or assay buffer for total binding, or haloperidol for non-specific binding)

    • 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM)

    • 50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well )

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of phenothiazine compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test phenothiazine compounds

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the broth microdilution method to determine the MIC of phenothiazine compounds against a bacterial strain.[15]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test phenothiazine compounds

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar (B569324) plate, suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the phenothiazine compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]

Experimental_Workflow_MIC Workflow for MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Phenothiazine in 96-well plate prep_dilutions->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

A generalized workflow for determining the Minimum Inhibitory Concentration.

Conclusion

The phenothiazine scaffold represents a remarkably versatile platform in medicinal chemistry. While primarily known for their antipsychotic properties mediated through dopamine D2 receptor antagonism, phenothiazine derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects. This polypharmacology, arising from interactions with multiple receptors and intracellular signaling pathways, presents both challenges and opportunities for drug development. A thorough understanding of the structure-activity relationships, mechanisms of action, and careful quantitative characterization are essential for the rational design and development of new phenothiazine-based therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers to navigate the complexities and unlock the full potential of this important class of compounds.

References

An In-depth Technical Guide on Tricyclic Antihistamine Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tricyclic antihistamine agents, focusing on their core pharmacology, structure-activity relationships, and the experimental methodologies used in their evaluation. The information is intended to serve as a valuable resource for professionals engaged in the research and development of new chemical entities targeting the histamine (B1213489) H1 receptor.

Introduction to Tricyclic Antihistamines

Tricyclic antihistamines are a class of first-generation H1 receptor antagonists characterized by a three-ringed molecular structure.[1] While initially developed for their antihistaminic properties in treating allergic conditions, many compounds in this class also exhibit significant effects on other receptor systems, leading to a broad pharmacological profile.[2] Their ability to cross the blood-brain barrier contributes to both therapeutic applications, such as sedation, and notable side effects.[3] Understanding the intricate details of their mechanism of action, the relationship between their chemical structure and biological activity, and their pharmacokinetic properties is crucial for the development of more selective and safer second and third-generation antihistamines.

Mechanism of Action: H1 Receptor Antagonism

The primary mechanism of action of tricyclic antihistamines is the competitive antagonism of the histamine H1 receptor, a G protein-coupled receptor (GPCR).[1] The H1 receptor is predominantly coupled to the Gq/11 family of G proteins.[4][5] Upon activation by histamine, the receptor initiates a signaling cascade that leads to the characteristic symptoms of an allergic response. Tricyclic antihistamines bind to the H1 receptor, stabilizing its inactive conformation and preventing histamine-induced activation.

The H1 Receptor-Gq/11 Signaling Pathway

The binding of histamine to the H1 receptor triggers a conformational change, leading to the activation of the associated Gq/11 protein.[4] The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[6] Gαq-GTP then activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[6] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[6] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[5][6]

H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq/11 Protein (α, β, γ subunits) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Releases Ca2_ER Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Histamine H1 Receptor Gq/11 Signaling Pathway.

Structure-Activity Relationships (SAR)

The antihistaminic activity of tricyclic compounds is intimately linked to their molecular structure. Key structural features that govern their affinity for the H1 receptor and their overall pharmacological profile have been extensively studied.[1][7]

A crucial feature for high H1 receptor affinity is the presence of two aryl groups, which in the case of tricyclics, are fused into a non-coplanar ring system.[1] This three-dimensional conformation is believed to be optimal for interaction with the receptor binding pocket. The nature of the central seven-membered ring and its substituents, as well as the side chain attached to it, significantly influences potency and selectivity.

Generally, tertiary amines in the side chain exhibit higher potency at H1 receptors compared to secondary amines.[2] The length and branching of this alkylamine side chain are also critical for optimal receptor interaction.

CompoundCore Tricyclic SystemSide ChainH1 Receptor Kᵢ (nM)Reference
Doxepin Dibenz[b,e]oxepine-CH(CH₂)₂N(CH₃)₂0.026 - 0.25[8]
Amitriptyline (B1667244) Dibenzocycloheptadiene=C(CH₂)₂N(CH₃)₂1.0 - 4.3[8]
Nortriptyline Dibenzocycloheptadiene=C(CH₂)₂NHCH₃3.0 - 8.9[8]
Imipramine (B1671792) Dibenz[b,f]azepine-(CH₂)₃N(CH₃)₂29 - 110[8]
Desipramine Dibenz[b,f]azepine-(CH₂)₃NHCH₃230[8]
Clomipramine Chloro-dibenz[b,f]azepine-(CH₂)₃N(CH₃)₂26
Cyproheptadine Dibenzo[a,d]cycloheptene-1.1
Loratadine --2.5[9]
Desloratadine --0.49[9]

Experimental Protocols

The characterization of tricyclic antihistamines involves a variety of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments.

Radioligand Binding Assay for H1 Receptor

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the H1 receptor. It relies on the principle of competition between a radiolabeled ligand (e.g., [³H]mepyramine) and the unlabeled test compound for binding to the receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human H1 receptor

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.5% BSA)

  • Radioligand: [³H]mepyramine

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin)

  • Test compounds (tricyclic antihistamines) at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the H1 receptor.

    • Resuspend cells in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 4°C to pellet the cell membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the test compound to the wells.

    • For total binding, add only the radioligand and assay buffer.

    • For non-specific binding, add the radioligand and the non-specific binding control.

    • Initiate the binding reaction by adding a fixed concentration of [³H]mepyramine to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an antagonist at the H1 receptor by quantifying its ability to block histamine-induced increases in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing the human H1 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Histamine (agonist)

  • Test compounds (tricyclic antihistamines) at various concentrations

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the fluorescent calcium dye loading solution (containing Fluo-4 AM and probenecid) to each well.

    • Incubate the plate in the dark at 37°C for approximately one hour.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Add various concentrations of the test compound (antagonist) to the wells and incubate for a defined period.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of histamine (agonist) into the wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the histamine concentration in the absence and presence of different concentrations of the test compound.

    • The antagonist will cause a rightward shift in the histamine concentration-response curve.

    • The potency of the antagonist (IC₅₀) can be determined from the shift in the EC₅₀ of histamine.

Pharmacokinetics and Metabolism

The clinical utility and side-effect profile of tricyclic antihistamines are significantly influenced by their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Most tricyclic antihistamines are well-absorbed after oral administration, but many undergo extensive first-pass metabolism in the liver.[3] They are highly lipophilic, which allows for good distribution into tissues, including the central nervous system. This lipophilicity is also responsible for their sedative effects.

Metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19.[10] Tertiary amines are often N-demethylated to their active secondary amine metabolites. For example, amitriptyline is metabolized to nortriptyline, and imipramine is metabolized to desipramine.[10] These metabolites often retain significant pharmacological activity.

CompoundBioavailability (%)Half-life (h)Primary MetabolismActive Metabolite(s)Reference
Doxepin 13-458-24CYP2D6, CYP2C19Desmethyldoxepin[3]
Amitriptyline 30-6010-50CYP2C19, CYP2D6Nortriptyline[10]
Nortriptyline 45-7018-44CYP2D610-hydroxynortriptyline[10]
Imipramine 22-7711-25CYP2C19, CYP2D6Desipramine[11]
Desipramine 33-5512-24CYP2D62-hydroxydesipramine[10]
Clomipramine ~5019-37CYP2C19, CYP2D6Desmethylclomipramine
Cyproheptadine Well absorbed~8Glucuronidation-

Drug Discovery and Development Workflow

The discovery and development of a novel tricyclic antihistamine agent follows a structured workflow, from initial target identification to clinical trials.

Drug_Discovery_Workflow Drug Discovery and Development Workflow for a Novel H1 Antihistamine Target_ID Target Identification and Validation (H1 Receptor) Assay_Dev Assay Development (Binding & Functional) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro_ADME In Vitro ADME/Tox (e.g., CYP Inhibition) Lead_Opt->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Allergy Models) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Tox Preclinical Toxicology In_Vivo_Efficacy->Preclinical_Tox IND Investigational New Drug (IND) Application Preclinical_Tox->IND Phase_I Phase I Clinical Trial (Safety in Humans) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval and Market Launch NDA->Approval

A representative workflow for the discovery and development of a novel H1 antihistamine.

This workflow begins with the validation of the H1 receptor as a therapeutic target and the development of robust screening assays. High-throughput screening of large compound libraries identifies initial "hits," which are then chemically modified and optimized in the hit-to-lead and lead optimization phases to improve potency, selectivity, and pharmacokinetic properties. Promising lead candidates undergo extensive preclinical testing in animal models to assess their efficacy and safety before an Investigational New Drug (IND) application is filed to initiate clinical trials in humans.

Conclusion

Tricyclic antihistamines represent a foundational class of H1 receptor antagonists that have provided valuable therapeutic agents and have served as a basis for the development of newer, more selective drugs. A thorough understanding of their pharmacology, structure-activity relationships, and the experimental methodologies used for their characterization is essential for researchers and drug development professionals working to create the next generation of antihistamines with improved efficacy and safety profiles. This guide provides a detailed technical overview to support these ongoing research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Dimethothiazine, a phenothiazine (B1677639) derivative with antihistaminic and serotonin (B10506) antagonist properties. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, N,N-dimethyl-10H-phenothiazine-2-sulfonamide, followed by its N-alkylation to yield the final product. This protocol is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory environment.

Introduction

This compound, with the IUPAC name 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide, is a tricyclic compound belonging to the phenothiazine class of drugs.[1][2] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This compound itself has been investigated for its potential in treating conditions such as migraines.[2] The synthesis of this compound involves the formation of the core phenothiazine structure followed by the introduction of a specific side chain at the nitrogen atom of the central ring. This protocol outlines a feasible synthetic route based on established chemical principles for phenothiazine derivatization.

Chemical Structures

CompoundStructureIUPAC Name
This compound this compound Structure10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide
N,N-Dimethyl-10H-phenothiazine-2-sulfonamide N,N-Dimethyl-10H-phenothiazine-2-sulfonamide StructureN,N-Dimethyl-10H-phenothiazine-2-sulfonamide
1-Chloro-2-(dimethylamino)propane 1-Chloro-2-(dimethylamino)propane Structure1-Chloro-N,N-dimethylpropan-2-amine

Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages:

  • Synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide: This intermediate forms the core of the this compound molecule.

  • N-Alkylation of the Phenothiazine Core: The final step involves the attachment of the dimethylaminopropyl side chain to the nitrogen atom of the phenothiazine ring system.

Synthesis_Pathway A Starting Materials B Synthesis of N,N-Dimethyl-10H- phenothiazine-2-sulfonamide A->B C N,N-Dimethyl-10H- phenothiazine-2-sulfonamide (Intermediate) B->C E N-Alkylation C->E D 1-Chloro-2-(dimethylamino)propane D->E F This compound (Final Product) E->F N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry reaction flask under inert gas B Add N,N-Dimethyl-10H- phenothiazine-2-sulfonamide and anhydrous toluene A->B C Add Sodium Amide B->C D Reflux to form sodium salt C->D E Add 1-Chloro-2- (dimethylamino)propane D->E F Continue reflux E->F G Quench reaction F->G H Extract with Toluene G->H I Dry and evaporate solvent H->I J Purify crude product I->J

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dimethothiazine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical procedures for related phenothiazine (B1677639) compounds and serves as a robust starting point for method development and validation for this compound analysis in pharmaceutical formulations.

Introduction

This compound is a phenothiazine derivative used as an antihistamine and anticholinergic agent. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and finished pharmaceutical products. This application note outlines a stability-indicating RP-HPLC method that can be adapted and validated for the determination of this compound. The method is designed to be simple, rapid, and suitable for routine analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point and can be optimized as needed.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : 25mM Phosphate (B84403) Buffer (pH 7.0) (50:50, v/v)[1]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 10 µL
Column Temperature 25°C[3]
Detection Wavelength 254 nm[3][4][5]
Run Time Approximately 10 minutes

Note: The mobile phase composition and pH may require optimization to achieve the desired retention time and peak shape for this compound.

Reagents and Solutions
  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified water.

  • Potassium Dihydrogen Phosphate: Analytical grade.

  • Orthophosphoric Acid or Sodium Hydroxide (B78521): For pH adjustment of the buffer.

  • This compound Reference Standard: Of known purity.

Preparation of 25mM Phosphate Buffer (pH 7.0): Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of sodium hydroxide or orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

Preparation of Mobile Phase: Mix acetonitrile and the 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio. Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Standard Solution Preparation

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation (from a hypothetical tablet formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • The filtered solution can be further diluted with the mobile phase if necessary to fall within the concentration range of the standard solutions.

Method Validation Parameters (Based on Related Compounds)

The following table summarizes typical validation parameters for HPLC methods of related phenothiazine compounds. These parameters should be established specifically for the this compound method.

Table 2: Typical Method Validation Parameters for Phenothiazine Analysis

ParameterTypical Range/ValueReference
Linearity (µg/mL) 1 - 25[6]
Correlation Coefficient (r²) > 0.999[5]
Accuracy (% Recovery) 98 - 102%[5]
Precision (% RSD) < 2%[2]
Limit of Detection (LOD) (µg/mL) 0.04[5]
Limit of Quantitation (LOQ) (µg/mL) 0.07[5]

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, etc.) Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Injection Inject Standards & Samples Standard_Sol->Injection Sample_Sol Sample Solution Preparation Sample_Sol->Injection HPLC_System->Injection Chromatogram Data Acquisition (Chromatograms) Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the following parameters are met.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 or 6 injections)

Calculation

The concentration of this compound in the sample can be calculated using the peak area response and the calibration curve generated from the standard solutions.

Conclusion

The proposed RP-HPLC method provides a reliable and efficient framework for the quantitative determination of this compound. The method is based on established analytical techniques for similar compounds and can be readily adapted and validated in a quality control laboratory. The simplicity of the sample preparation and the relatively short run time make it suitable for routine analysis. It is essential to perform a full method validation according to ICH guidelines to ensure the method is suitable for its intended purpose.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine is a phenothiazine (B1677639) derivative with antihistaminic and serotonin (B10506) antagonist properties, primarily used in the treatment of migraines and allergic conditions. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and proposed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Chemical Properties of this compound

PropertyValue
Chemical FormulaC₁₉H₂₅N₃O₂S₂
Molecular Weight391.55 g/mol
CAS Number7456-24-8
Chemical Name10-(2-(dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide

Proposed LC-MS/MS Method for Quantitative Analysis

This section outlines a proposed LC-MS/MS method for the quantification of this compound in human plasma. This method is based on established analytical procedures for related phenothiazine compounds and requires validation according to regulatory guidelines (e.g., FDA or EMA) before implementation.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Expected Retention Time Approximately 3-5 minutes (to be determined during method development)
Mass Spectrometry Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV
Gas Flow Rates To be optimized for the specific instrument
Proposed Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the known molecular weight of this compound and common fragmentation patterns of phenothiazine derivatives. The most intense fragment is typically used for quantification, while a second fragment is used for confirmation. Collision energies should be optimized for the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProposed Collision Energy (eV)Product Ion (m/z) - QualifierProposed Collision Energy (eV)
This compound392.272.125-35100.120-30

Note: The precursor ion is the protonated molecule [M+H]⁺. The product ion m/z 72.1 corresponds to the dimethylaminopropyl side chain, a common and stable fragment for many phenothiazines.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol to concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate volumes of the working stock solutions into blank human plasma. A typical calibration curve might range from 1 to 500 ng/mL. QC samples should be prepared at low, medium, and high concentrations within the calibration range.

Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or another phenothiazine like promazine).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Data Presentation

Table of Proposed Quantitative Parameters (for Method Validation)

The following table outlines the acceptance criteria for the validation of this bioanalytical method, based on FDA and EMA guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix
Matrix Effect To be assessed, with %CV of the matrix factor ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage)

Visualizations

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion ESI-MS/MS.

G cluster_0 Precursor Ion cluster_1 Fragmentation cluster_2 Further Fragmentation This compound [M+H]+ This compound [M+H]⁺ m/z 392.2 Fragment1 Dimethylaminopropyl Cation m/z 72.1 This compound [M+H]+->Fragment1 Cleavage of side chain Fragment2 Phenothiazine Sulfonamide Radical Cation m/z 320.1 This compound [M+H]+->Fragment2 Loss of side chain Fragment3 Further Fragments Fragment2->Fragment3 Loss of SO₂ etc.

Caption: Proposed fragmentation of this compound in MS/MS.

Experimental Workflow for this compound Analysis

This diagram outlines the major steps in the analytical workflow for quantifying this compound in a biological sample.

G Sample_Collection 1. Plasma Sample Collection Sample_Preparation 2. Protein Precipitation & Extraction Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis & Quantification MS_Detection->Data_Analysis G Ligand Histamine or Serotonin Receptor H1 or 5-HT Receptor Ligand->Receptor Binds Signaling Downstream Signaling Receptor->Signaling Activates Effect Allergic Response or Migraine Signaling Signaling->Effect This compound This compound This compound->Receptor Blocks

Application Notes and Protocols for Cell-Based Assays to Determine Dimethothiazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine is a phenothiazine (B1677639) derivative with known antihistaminic and anti-serotonergic properties.[1][2][3][4] Like other compounds in its class, it is predicted to interact with a range of G-protein coupled receptors (GPCRs), including dopamine, muscarinic, and adrenergic receptors.[5] These interactions underpin its therapeutic potential and possible side effects. This document provides detailed protocols for a panel of cell-based assays to characterize the pharmacological activity of this compound, focusing on its effects on key GPCRs and its potential for cytotoxicity.

The following protocols are designed to be robust and adaptable for screening and profiling this compound and other phenothiazine-like compounds. They include methods for assessing receptor-specific signaling through calcium flux and cAMP modulation, as well as a general cell viability assay to determine cytotoxic effects.

Target Receptors and Signaling Pathways

This compound's activity can be assessed by targeting receptors known to be modulated by phenothiazines. The primary targets and their associated signaling pathways are:

  • Histamine (B1213489) H1 Receptor (H1R): Primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[6][7]

  • Dopamine D2 Receptor (D2R): Primarily couples to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[8]

  • Muscarinic M1 Receptor (M1R): Couples to Gq/11, activating the PLC-calcium signaling cascade.

  • Alpha-1 Adrenergic Receptor (α1-AR): Couples to Gq/11, also activating the PLC-calcium signaling cascade.

The following diagrams illustrate the primary signaling pathways for Gq/11 and Gi/o coupled receptors.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor Gq-coupled Receptor (e.g., H1R, M1R, α1-AR) This compound->Receptor Blocks agonist binding Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto [Ca²⁺]i (increase) ER->Ca2_cyto Release Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response Ca2_cyto->Cellular_Response PKC->Cellular_Response Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor Gi-coupled Receptor (e.g., D2R) This compound->Receptor Blocks agonist binding Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP [cAMP]i (decrease) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response calcium_flux_workflow start Start cell_plating Plate cells expressing the target receptor in a 96-well plate start->cell_plating incubation1 Incubate for 24h at 37°C, 5% CO₂ cell_plating->incubation1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 1h at 37°C dye_loading->incubation2 wash Wash cells to remove extracellular dye incubation2->wash add_compound Add this compound at various concentrations wash->add_compound incubation3 Incubate for 30 min add_compound->incubation3 add_agonist Add agonist (e.g., Histamine for H1R) incubation3->add_agonist read_fluorescence Measure fluorescence kinetically using a plate reader add_agonist->read_fluorescence data_analysis Analyze data to determine IC50 read_fluorescence->data_analysis end End data_analysis->end camp_assay_workflow start Start cell_plating Plate cells expressing the D2 receptor in a 96-well plate start->cell_plating incubation1 Incubate for 24h at 37°C, 5% CO₂ cell_plating->incubation1 add_compound Add this compound at various concentrations incubation1->add_compound incubation2 Incubate for 30 min add_compound->incubation2 add_agonist_forskolin Add agonist (e.g., Dopamine) and adenylyl cyclase activator (e.g., Forskolin) incubation2->add_agonist_forskolin incubation3 Incubate for 30 min add_agonist_forskolin->incubation3 cell_lysis Lyse cells to release intracellular cAMP incubation3->cell_lysis detect_camp Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) cell_lysis->detect_camp read_signal Read signal (e.g., fluorescence, luminescence) detect_camp->read_signal data_analysis Analyze data to determine IC50 read_signal->data_analysis end End data_analysis->end mtt_assay_workflow start Start cell_plating Plate cells in a 96-well plate start->cell_plating incubation1 Incubate for 24h at 37°C, 5% CO₂ cell_plating->incubation1 add_compound Add this compound at various concentrations incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Analyze data to determine IC50 read_absorbance->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Receptor Binding Assay of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine (also known as Dimetotiazine) is a phenothiazine (B1677639) derivative with therapeutic applications stemming from its interaction with various neurotransmitter receptors.[1][2][3] As a member of the phenothiazine class, it is structurally related to a number of antipsychotic and antihistaminic drugs.[4] Understanding its receptor binding profile is crucial for elucidating its mechanism of action, predicting its therapeutic effects, and assessing its potential side effects. This compound is recognized as a histamine (B1213489) H1 receptor antagonist and a serotonin (B10506) receptor antagonist.[1][2][5][6] Given its chemical class, it is also expected to exhibit affinity for dopamine (B1211576) D2 receptors, a common characteristic of phenothiazine compounds.[3]

These application notes provide a comprehensive overview of the receptor binding characteristics of this compound and detailed protocols for conducting in vitro receptor binding assays to determine its affinity for key target receptors, namely the histamine H1 receptor and the dopamine D2 receptor.

Receptor Binding Profile of this compound

While specific quantitative binding affinity data (Ki values) for this compound are not extensively documented in publicly available databases, its qualitative receptor binding profile can be inferred from its known pharmacological actions and the profiles of structurally similar phenothiazine compounds.

Table 1: Summary of Receptor Binding Profile for this compound

Receptor TargetBinding Affinity (Ki)Evidence/InferenceLikely Pharmacological Effect
Histamine H1 (HRH1) Data not availableKnown antihistaminic activity[1][6]Antiallergic, Sedation
Dopamine D2 Data not availablePhenothiazine structural class[3]Antipsychotic, Antiemetic, Potential for Extrapyramidal Side Effects
Serotonin 5-HT2A Data not availableKnown serotonin antagonistic action[1][4][5]Antimigraine, Modulation of antipsychotic effects

Note: The lack of precise Ki values in the public domain highlights the need for empirical determination through receptor binding assays as detailed below.

Signaling Pathways

To fully comprehend the functional consequences of this compound binding to its target receptors, it is essential to understand the primary signaling pathways initiated by these receptors.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a GPCR that couples to the Gi/o family of G-proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). As a phenothiazine, this compound is expected to act as an antagonist at the D2 receptor, thereby preventing this inhibitory signaling cascade.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor Gio Gi/o D2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Dopamine Dopamine Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membranes (e.g., from cell culture) Incubate Incubate Membranes, Radioligand, and this compound at 25°C Membrane_Prep->Incubate Radioligand_Prep Prepare Radioligand Solution (e.g., [³H]-Mepyramine or [³H]-Spiperone) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Scintillation Scintillation Counting to Measure Radioactivity Wash->Scintillation Data_Analysis Data Analysis: IC₅₀ and Ki Calculation Scintillation->Data_Analysis

References

Application Notes and Protocols for In Vitro Efficacy Assays of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine is a phenothiazine (B1677639) derivative with known antihistaminic and anti-serotonergic properties.[1][2] As a member of the phenothiazine class, it is also presumed to exhibit antagonist activity at dopamine (B1211576) D2 receptors, a common characteristic of this chemical family which is often associated with antipsychotic effects.[3] This document provides detailed protocols for a panel of in vitro assays to characterize the efficacy of this compound, including its receptor binding affinity and its effect on cell viability.

Data Presentation

Assay Target Parameter This compound Value Reference Phenothiazine (e.g., Chlorpromazine) - Illustrative Values
Receptor Binding Assay Histamine (B1213489) H1 ReceptorKᵢ (nM)Data not available~ 1-10 nM
Receptor Binding Assay Dopamine D2 ReceptorKᵢ (nM)Data not available~ 1-20 nM
Receptor Binding Assay Serotonin (B10506) (5-HT) ReceptorsKᵢ (nM)Data not availableVaries by subtype
Cell Viability Assay Various Cell LinesIC₅₀ (µM)Data not available~ 5-50 µM (cell line dependent)

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.

Signaling Pathways

This compound is expected to modulate multiple signaling pathways due to its activity at histamine, dopamine, and serotonin receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon ligand binding.

G_protein_signaling cluster_H1 Histamine H1 Receptor Pathway cluster_D2 Dopamine D2 Receptor Pathway H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Histamine PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Dimethothiazine_H1 This compound Dimethothiazine_H1->H1R Antagonist D2R Dopamine D2 Receptor Gi Gi/o D2R->Gi Dopamine AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP Production AC->cAMP inhibits Dimethothiazine_D2 This compound Dimethothiazine_D2->D2R Antagonist

Caption: Simplified signaling pathways for Histamine H1 and Dopamine D2 receptors.

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

Workflow:

H1_Binding_Assay_Workflow prep Prepare cell membranes expressing H1 receptors incubation Incubate membranes, radioligand, and this compound prep->incubation radioligand Prepare radioligand ([³H]mepyramine) solution radioligand->incubation test_compound Prepare serial dilutions of this compound test_compound->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki from IC₅₀ using the Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for the Histamine H1 Receptor competitive binding assay.

Materials:

  • Cell membranes expressing the human histamine H1 receptor

  • [³H]mepyramine (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist like mianserin)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Preparation:

    • Thaw the cell membranes on ice.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kₔ.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound dilution (or vehicle for total binding, or non-specific control)

      • Radioligand solution

      • Cell membrane suspension

    • The final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Dopamine D2 Receptor Binding Assay (Competitive)

This protocol details a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the dopamine D2 receptor.

Workflow:

D2_Binding_Assay_Workflow prep Prepare cell membranes expressing D2 receptors incubation Incubate membranes, radioligand, and this compound prep->incubation radioligand Prepare radioligand ([³H]spiperone) solution radioligand->incubation test_compound Prepare serial dilutions of this compound test_compound->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki from IC₅₀ using the Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for the Dopamine D2 Receptor competitive binding assay.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • [³H]spiperone (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled D2 antagonist like haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

Procedure:

The procedure is analogous to the Histamine H1 Receptor Binding Assay, with the substitution of D2 receptor-expressing membranes, [³H]spiperone as the radioligand, and a suitable non-specific binding control for the D2 receptor. Incubation times and temperatures may need to be optimized.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effect of this compound on a selected cell line.

Workflow:

MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion drug_treatment Treat cells with serial dilutions of this compound cell_adhesion->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading ic50_calculation Calculate IC₅₀ value absorbance_reading->ic50_calculation

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Selected cell line (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

References

Application Notes and Protocols for Dimethothiazine Testing in Animal Models of Migraine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Dimethothiazine, a phenothiazine (B1677639) derivative with known anti-migraine properties, using established animal models. The protocols detailed below are designed to assess the efficacy of this compound in alleviating migraine-like symptoms and to investigate its potential mechanisms of action.

Introduction to this compound

This compound is a phenothiazine compound recognized for its therapeutic effects in migraine.[1] As a class, phenothiazines often exhibit a broad pharmacological profile, and this compound is known to be a serotonin (B10506) and histamine (B1213489) antagonist.[1][2] While specific binding affinities (Ki) for various receptor subtypes are not extensively documented in publicly available literature, its therapeutic action in migraine is thought to be mediated through the modulation of serotonergic and histaminergic pathways, and potentially dopaminergic pathways, which are implicated in the pathophysiology of migraine.[3][4][5]

Relevant Signaling Pathways in Migraine

The pathophysiology of migraine is complex, involving the activation and sensitization of the trigeminal nervous system, the release of vasoactive peptides like Calcitonin Gene-Related Peptide (CGRP), and the modulation of neurotransmitter systems including serotonin and dopamine. A simplified representation of these interconnected pathways is crucial for understanding potential drug targets.

Migraine_Signaling_Pathways Simplified Migraine Signaling Pathways cluster_trigeminal Trigeminal Ganglion cluster_brainstem Brainstem cluster_cortex Cortex cluster_vessels Meningeal Blood Vessels cluster_receptors Key Receptors TGN Trigeminal Ganglion Neuron TNC Trigeminal Nucleus Caudalis (TNC) TGN->TNC Pain Signals Vessel Dural Blood Vessel TGN->Vessel CGRP Release CGRP_R CGRP Receptor PAG Periaqueductal Gray (PAG) TNC->PAG Modulation HT1B1D 5-HT1B/1D Receptors PAG->TNC Inhibition D2_R D2 Receptor Cortex Cortical Neurons Cortex->TGN Cortical Spreading Depression (CSD) Vessel->TGN Vasodilation & Inflammation HT2A 5-HT2A Receptor

Caption: Key signaling pathways implicated in migraine pathophysiology.

Recommended Animal Models for this compound Testing

Two well-established and validated animal models are recommended for evaluating the anti-migraine potential of this compound: the Nitroglycerin (NTG)-induced model and the Cortical Spreading Depression (CSD) model.

Nitroglycerin (NTG)-Induced Migraine Model

The systemic administration of nitroglycerin, a nitric oxide donor, reliably induces migraine-like symptoms in rodents, including hyperalgesia and photophobia.[1][6] This model is particularly useful for studying the mechanisms of central and peripheral sensitization.

NTG_Workflow Workflow for NTG-Induced Migraine Model cluster_setup Phase 1: Setup & Acclimation cluster_treatment Phase 2: Treatment & Induction cluster_assessment Phase 3: Post-Induction Assessment acclimation Animal Acclimation (7 days) baseline Baseline Behavioral Testing (e.g., von Frey, Light/Dark Box) acclimation->baseline treatment This compound or Vehicle Administration (i.p. or p.o.) baseline->treatment ntg_induction Nitroglycerin (NTG) Injection (10 mg/kg, i.p.) treatment->ntg_induction 30 min pre-treatment behavioral Behavioral Testing (2 hours post-NTG) ntg_induction->behavioral tissue Tissue Collection (Brainstem, Trigeminal Ganglia) behavioral->tissue analysis c-Fos Immunohistochemistry (Trigeminal Nucleus Caudalis) tissue->analysis

Caption: Experimental workflow for the NTG-induced migraine model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Nitroglycerin (NTG) solution (5 mg/mL in propylene (B89431) glycol, diluted in saline to 10 mg/kg injection volume)[7]

  • Von Frey filaments

  • Light/Dark box apparatus

  • Apparatus for assessing facial grimace (optional)

Procedure:

  • Acclimation: House rats in a controlled environment for at least 7 days prior to experimentation with ad libitum access to food and water.

  • Baseline Testing: On the day of the experiment, perform baseline behavioral tests, including assessment of mechanical sensitivity using von Frey filaments on the periorbital region and photophobia using a light/dark box.[8]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). The dose range should be determined based on preliminary toxicity and pharmacokinetic studies.

  • Migraine Induction: 30 minutes after drug administration, induce a migraine-like state by injecting NTG (10 mg/kg, i.p.).[9]

  • Behavioral Assessment: Two hours after NTG injection, repeat the behavioral tests to assess changes in mechanical sensitivity and photophobia.[1] Observe and score spontaneous pain behaviors such as head scratching and cage climbing.[9]

  • Tissue Collection and Analysis: Following behavioral assessments, euthanize the animals and perfuse them with 4% paraformaldehyde. Collect brainstems and trigeminal ganglia.

  • Immunohistochemistry: Process the brainstem tissue for c-Fos immunohistochemistry to quantify neuronal activation in the trigeminal nucleus caudalis (TNC), a key region for processing migraine pain signals.[10][11]

Cortical Spreading Depression (CSD) Model

CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is considered the neurophysiological correlate of migraine aura.[12] This model is valuable for testing prophylactic anti-migraine drugs.

CSD_Workflow Workflow for Cortical Spreading Depression (CSD) Model cluster_prep Phase 1: Surgical Preparation cluster_treatment_induction Phase 2: Treatment & CSD Induction cluster_monitoring_analysis Phase 3: Monitoring & Analysis anesthesia Anesthetize Animal (e.g., isoflurane) craniotomy Perform Craniotomy (expose dura over cortex) anesthesia->craniotomy electrodes Place Recording Electrodes (DC potential) craniotomy->electrodes treatment This compound or Vehicle Administration (i.p. or p.o.) electrodes->treatment csd_induction Induce CSD (KCl application or electrical stimulation) treatment->csd_induction Pre-treatment recording Record CSD Propagation (electrophysiology) csd_induction->recording behavioral Post-CSD Behavioral Testing (if applicable, in awake models) recording->behavioral tissue Tissue Collection & c-Fos Analysis (Trigeminal Nucleus Caudalis) behavioral->tissue

Caption: Experimental workflow for the Cortical Spreading Depression model.

Materials:

  • Male C57BL/6 mice (25-30g)

  • This compound

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Drill for craniotomy

  • Ag/AgCl recording electrodes

  • Amplifier and data acquisition system

  • 1M KCl solution

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Perform a craniotomy to expose the dura mater over the parietal cortex. Place two Ag/AgCl electrodes on the cortical surface for recording the direct current (DC) potential shift characteristic of CSD.[13][14]

  • Drug Administration: Administer this compound or vehicle (i.p. or p.o.).

  • CSD Induction: After a set pre-treatment time, induce CSD by applying a cotton ball soaked in 1M KCl to the exposed dura for 5-10 minutes.[13] Alternatively, electrical stimulation can be used.[14]

  • CSD Monitoring: Record the DC potential shifts to confirm the induction and propagation of CSD waves. The primary endpoint is often the frequency and/or velocity of CSD waves.

  • Post-CSD Analysis: Two hours after the final CSD wave, euthanize the animals and collect brain tissue for c-Fos immunohistochemistry in the TNC to assess trigeminal activation.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on NTG-Induced Mechanical Allodynia

Treatment GroupNBaseline Paw Withdrawal Threshold (g)Post-NTG Paw Withdrawal Threshold (g)% Change from Baseline
Vehicle + Saline10
Vehicle + NTG10
This compound (X mg/kg) + NTG10
This compound (Y mg/kg) + NTG10

Table 2: Effect of this compound on NTG-Induced Photophobia

Treatment GroupNTime Spent in Dark Chamber (s) at BaselineTime Spent in Dark Chamber (s) Post-NTG% Change from Baseline
Vehicle + Saline10
Vehicle + NTG10
This compound (X mg/kg) + NTG10
This compound (Y mg/kg) + NTG10

Table 3: Effect of this compound on CSD Frequency

Treatment GroupNNumber of CSDs in 2 hours
Vehicle8
This compound (X mg/kg)8
This compound (Y mg/kg)8

Table 4: Effect of this compound on c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

Treatment GroupNNumber of c-Fos positive cells/section in TNC
Vehicle + Saline8
Vehicle + NTG/CSD8
This compound (X mg/kg) + NTG/CSD8
This compound (Y mg/kg) + NTG/CSD8

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound in well-established animal models of migraine. By systematically evaluating its effects on behavioral endpoints and neuronal activation markers, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this compound for the treatment of migraine. Further investigation into the specific receptor binding profile of this compound will be crucial for a more refined understanding of its pharmacological activity.

References

Application Notes and Protocols for In Vivo Dosage Optimization of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine is a phenothiazine (B1677639) derivative with demonstrated activity as an antihistamine and anti-serotonin (5-HT) agent.[1][2][3] Its primary therapeutic potential, as explored in preclinical studies, lies in the management of spasticity and hemicrania (migraine).[1][2] These application notes provide a comprehensive guide to optimizing the in vivo dosage of this compound, summarizing known effective doses, and offering detailed protocols for dose-range finding, efficacy testing, and the determination of the maximum tolerated dose (MTD).

Mechanism of Action and Signaling Pathways

This compound exerts its effects by antagonizing histamine (B1213489) and serotonin (B10506) receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes.

  • Antihistaminic Action: By blocking histamine receptors (primarily H1), this compound can mitigate allergic responses and inflammation.

  • Anti-Serotonergic Action: Inhibition of 5-HT receptors contributes to its efficacy in migraine models and its effects on the central nervous system.

  • Spasticity Reduction: In models of decerebrate rigidity, this compound has been shown to reduce muscle spindle discharge, suggesting an effect on fusimotor neuron activity.[1][2]

Below are diagrams illustrating the general signaling pathways of histamine and 5-HT receptors.

Histamine_Signaling cluster_membrane Cell Membrane H1R H1 Receptor PLC PLC H1R->PLC Gq/11 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Ca_release->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway Antagonized by this compound.

Serotonin_Signaling cluster_membrane_5HT Cell Membrane 5HTR 5-HT Receptor (e.g., 5-HT2A) PLC_5HT PLC 5HTR->PLC_5HT Gq/11 PIP2_5HT PIP2 PLC_5HT->PIP2_5HT hydrolyzes IP3_5HT IP3 PIP2_5HT->IP3_5HT DAG_5HT DAG PIP2_5HT->DAG_5HT Ca_release_5HT Ca²⁺ Release IP3_5HT->Ca_release_5HT PKC_5HT PKC DAG_5HT->PKC_5HT Neuronal_Activity Modulation of Neuronal Activity PKC_5HT->Neuronal_Activity Serotonin Serotonin (5-HT) Serotonin->5HTR Dimethothiazine_5HT This compound Dimethothiazine_5HT->5HTR Ca_release_5HT->Neuronal_Activity

Caption: Serotonin (5-HT) Receptor Signaling Pathway Antagonized by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant phenothiazines to guide initial dose selection.

Table 1: In Vivo Efficacy of this compound

Animal ModelApplicationRoute of AdministrationEffective Dose RangeObserved EffectReference
Decerebrate CatSpasticityIntravenous (i.v.)1 - 4 mg/kgReduced discharge frequency of primary and secondary muscle spindle endings.[1][2]
Decerebrate CatSpasticityIntravenous (i.v.)0.5 - 16 mg/kgReduction of decerebrate rigidity.[1]

Table 2: Dosage of Other Phenothiazines in Relevant In Vivo Models

CompoundAnimal ModelApplicationRoute of AdministrationDoseReference
ChlorpromazineMouseMigraine (NTG-induced)Intraperitoneal (i.p.)0.1 mg/kg[4]
ProchlorperazineHumanAcute MigraineParenteral10 mg[4]
MethotrimeprazineHumanAcute MigraineParenteral37.5 mg[4]
M&B 18,706Spinal CatSpasticityNot SpecifiedNot Specified[5]

Note: Data for this compound in rodent models for spasticity and migraine are limited. The provided data should be used as a starting point for dose-range finding studies.

Experimental Protocols

General Workflow for In Vivo Dosage Optimization

The following diagram outlines the recommended workflow for optimizing the in vivo dosage of this compound.

Dosage_Optimization_Workflow Start Start: Review Existing Data MTD_Study Maximum Tolerated Dose (MTD) Study Start->MTD_Study Determine safety window Dose_Range_Finding Dose-Range Finding Efficacy Study MTD_Study->Dose_Range_Finding Inform dose selection Optimal_Dose_Selection Select Optimal Dose Range Dose_Range_Finding->Optimal_Dose_Selection Identify effective doses Confirmatory_Efficacy Confirmatory Efficacy Study Optimal_Dose_Selection->Confirmatory_Efficacy Validate efficacy PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Confirmatory_Efficacy->PK_PD_Modeling Understand exposure-response End End: Optimized Dosing Regimen PK_PD_Modeling->End

Caption: Workflow for In Vivo Dosage Optimization of this compound.

Protocol for Maximum Tolerated Dose (MTD) Determination in Rodents

Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity or mortality.

Materials:

  • This compound (or this compound Mesylate)

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Standard laboratory equipment for animal handling, dosing, and observation.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group, mixed gender or separate studies for each gender). Include a vehicle control group.

  • Dose Selection: Based on available data, a starting dose of 1 mg/kg (oral or intraperitoneal) is recommended. Subsequent dose levels can be escalated using a factor of 2 or 3 (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of this compound or vehicle via the chosen route.

  • Observation: Closely monitor animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 4, 8, 24, 48, and 72 hours post-dose). Record observations such as changes in posture, activity, breathing, and any signs of distress.

  • Body Weight: Measure and record the body weight of each animal daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs of toxicity, or a sustained body weight loss of more than 15-20%.

Protocol for Dose-Range Finding Efficacy Study in a Spasticity Model

Objective: To identify a range of effective doses of this compound in a rodent model of spasticity.

Animal Model: Chemically-induced spasticity (e.g., using strychnine) or a genetic model of spasticity.

Procedure:

  • Model Induction: Induce spasticity in the chosen animal model according to established protocols.

  • Group Allocation: Assign animals to treatment groups (n=6-10 per group), including a vehicle control and a positive control (e.g., baclofen).

  • Dose Selection: Based on the MTD study and existing data, select a range of 3-4 doses of this compound (e.g., 1, 3, 10 mg/kg).

  • Administration: Administer this compound, vehicle, or positive control at a predetermined time relative to the induction of spasticity or at a set time each day for chronic models.

  • Efficacy Assessment: Evaluate the anti-spasticity effects using appropriate behavioral tests (e.g., grip strength, rotarod performance, open field activity) and/or electrophysiological measurements (e.g., H-reflex, electromyography).

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify the minimum effective dose (MED) and the dose that produces the maximal effect.

Protocol for Dose-Range Finding Efficacy Study in a Migraine Model

Objective: To identify a range of effective doses of this compound in a rodent model of migraine.

Animal Model: Nitroglycerin (NTG)-induced hyperalgesia model.

Procedure:

  • Baseline Measurement: Measure baseline pain sensitivity (e.g., using von Frey filaments for mechanical allodynia or a hot/cold plate for thermal hyperalgesia).

  • Group Allocation: Assign animals to treatment groups (n=6-10 per group), including a vehicle control and a positive control (e.g., sumatriptan).

  • Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1, 3 mg/kg, i.p.) or controls 30-60 minutes before NTG administration.

  • Migraine Induction: Administer NTG (e.g., 10 mg/kg, i.p.) to induce a migraine-like state.

  • Efficacy Assessment: Measure pain sensitivity at various time points after NTG administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Compare the pain thresholds between the different treatment groups to determine the efficacy of this compound in preventing or reversing NTG-induced hyperalgesia.

Conclusion

The provided application notes and protocols offer a framework for the systematic in vivo dosage optimization of this compound. Due to the limited publicly available data, especially for rodent models, it is crucial to conduct thorough dose-range finding and MTD studies to establish a safe and effective dosing regimen for specific research applications. The proposed workflows and protocols are intended to guide researchers in this process, ensuring robust and reproducible results.

References

Elucidating the Mechanism of Action of Dimethothiazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine is a phenothiazine (B1677639) derivative with a pharmacological profile suggesting activity as an antihistamine, anti-serotonin agent, and potentially as an antipsychotic.[1][2][3][4] As a member of the phenothiazine class, it is structurally related to a variety of therapeutic agents known to interact with multiple G protein-coupled receptors (GPCRs), including histamine (B1213489), dopamine (B1211576), and serotonin (B10506) receptors.[5][6][7] Understanding the precise mechanism of action of this compound is crucial for its therapeutic application and for the development of novel, more selective drugs.

These application notes provide a comprehensive guide to the experimental techniques and protocols required to investigate the mechanism of action of this compound. The focus is on in vitro methods to characterize its interaction with its primary putative targets: the histamine H1 receptor, the dopamine D2 receptor, and serotonin receptors.

Quantitative Data Summary

Table 1: Representative Binding Affinities (Ki) of Phenothiazines and Related Antagonists at Histamine H1 Receptors

CompoundReceptorRadioligandCell Line/TissueKi (nM)
DesloratadineHistamine H1[3H]MepyramineCHO Cells0.9[8]
AstemizoleHistamine H1Not SpecifiedNot Specified4 (IC50)[8]
MepyramineHistamine H1Not SpecifiedNot SpecifiedNot Specified

Table 2: Representative Binding Affinities (Ki) and Functional Potencies (IC50) of Phenothiazines at Dopamine D2 Receptors

CompoundAssay TypeRadioligand/AgonistCell Line/TissueKi (nM)IC50 (nM)
LurasidoneBinding AffinityNot SpecifiedNot Specified1[9]
TrifluoperazineFunctional AssayNot SpecifiedNot Specified1.1[9]
PerospironeBinding AffinityNot SpecifiedNot Specified1.4[9]
ChlorpromazineBinding Affinity[3H]SpiperoneRat BrainNot Specified
FluphenazineBinding Affinity[3H]SpiperoneRat BrainNot Specified

Table 3: Representative Binding Affinities (Ki) of Compounds at Serotonin (5-HT) Receptors

CompoundReceptorRadioligandCell Line/TissueKi (nM)
Lurasidone5-HT2ANot SpecifiedNot Specified0.5[9]
Perospirone5-HT2ANot SpecifiedNot Specified0.6[9]
ITI-0075-HT2ANot SpecifiedNot Specified0.5[10]

Key Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro experiments should be performed to determine its binding affinity and functional activity at its putative molecular targets.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand (this compound) for a specific receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell Line: HEK293T cells transiently or stably expressing the human histamine H1 receptor.

  • Radioligand: [3H]mepyramine.

  • Non-specific binding control: Mepyramine (unlabeled).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293T cells expressing the H1 receptor to confluency.

    • Harvest the cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of [3H]mepyramine (typically at or below its Kd).

      • Increasing concentrations of this compound.

      • For non-specific binding, add a high concentration of unlabeled mepyramine.

      • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]spiperone.

  • Non-specific binding control: Haloperidol or unlabeled spiperone.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

Procedure:

  • The procedure is analogous to the H1 receptor binding assay, with the substitution of the D2 receptor-expressing cell line, [3H]spiperone as the radioligand, and a suitable non-specific binding control.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition. These assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.

Protocol 3: Histamine H1 Receptor-Mediated Calcium Flux Assay

Objective: To determine the functional potency (IC50) of this compound as an antagonist of the histamine H1 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Histamine.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent plate reader.

Procedure:

  • Cell Preparation:

    • Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation:

    • Wash the cells with assay buffer.

    • Add increasing concentrations of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescent plate reader.

    • Add a fixed concentration of histamine (typically the EC80) to the wells to stimulate the H1 receptor.

    • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine-induced response against the logarithm of the this compound concentration.

    • Determine the IC50 value.

Protocol 4: Dopamine D2 Receptor-Mediated cAMP Assay

Objective: To determine the functional potency (IC50) of this compound as an antagonist of the dopamine D2 receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Adenylyl cyclase stimulator: Forskolin (B1673556).

  • Agonist: Dopamine or a D2-selective agonist like quinpirole.

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Preparation:

    • Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.

  • Compound Treatment:

    • Pre-treat the cells with increasing concentrations of this compound for a specific duration.

  • Stimulation:

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Simultaneously, add a fixed concentration of a D2 agonist (e.g., dopamine at its EC80) to all wells except the forskolin-only control. The D2 agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP.

  • cAMP Measurement:

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of reversal of the agonist-induced inhibition of cAMP production for each concentration of this compound.

    • Plot the percentage of reversal against the logarithm of the this compound concentration.

    • Determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

G cluster_0 Histamine H1 Receptor Signaling This compound This compound H1R H1 Receptor This compound->H1R Antagonist Histamine Histamine Histamine->H1R Agonist Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC

Caption: Histamine H1 Receptor Signaling Pathway.

G cluster_1 Dopamine D2 Receptor Signaling This compound This compound D2R D2 Receptor This compound->D2R Antagonist Dopamine Dopamine Dopamine->D2R Agonist Gi_o Gi/o D2R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow Diagrams (Graphviz DOT Language)

G cluster_2 Radioligand Binding Assay Workflow A Prepare Receptor-Expressing Cell Membranes B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Radioligand Binding Assay Workflow.

G cluster_3 Functional Assay Workflow (Antagonist Mode) F Plate Receptor-Expressing Cells G Pre-incubate with This compound F->G H Stimulate with Agonist G->H I Measure Downstream Signal (e.g., Ca²⁺, cAMP) H->I J Data Analysis (IC50 Determination) I->J

References

Dimethothiazine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine is a phenothiazine (B1677639) derivative with potent antagonist activity at histamine (B1213489) H1 and serotonin (B10506) (5-HT) 2A receptors.[1] This dual antagonism makes it a valuable tool for investigating the roles of histaminergic and serotonergic systems in various neurological processes and disorders. Its historical and primary applications in neuroscience research have been in the study of motor control, particularly in models of spasticity and decerebrate rigidity, as well as in models of migraine.[1] These application notes provide an overview of the utility of this compound in neuroscience research, including its mechanism of action, and detailed protocols for its use in relevant experimental models.

Mechanism of Action

This compound exerts its effects primarily through the blockade of H1 and 5-HT2A receptors, both of which are G-protein coupled receptors (GPCRs) that play significant roles in neuronal excitability and signaling.

  • Histamine H1 Receptor Antagonism: By blocking H1 receptors, this compound inhibits the excitatory effects of histamine in the central nervous system. This action is thought to contribute to its sedative effects and its ability to modulate arousal and motor control.

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors by this compound modulates the effects of serotonin, a key neurotransmitter in mood, cognition, and motor function. This activity is likely central to its efficacy in models of migraine and its influence on muscle tone.

Data Presentation

Experimental ModelSpeciesAdministration RouteDosage RangeObserved Effect
Decerebrate RigidityCatIntravenous (i.v.)1 - 4 mg/kgReduced discharge frequency of primary and secondary muscle spindle endings.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound through its antagonism of Histamine H1 and Serotonin 5-HT2A receptors.

Histamine_H1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Gq_alpha Gαq H1R->Gq_alpha Activates This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Neuronal Excitation & Cellular Responses Ca2->Cellular_Response Activates Pathways PKC->Cellular_Response Phosphorylates Targets

This compound blocks Histamine H1 receptor signaling.

Serotonin_5HT2A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Activates Gq_alpha Gαq 5HT2AR->Gq_alpha Activates This compound This compound (Antagonist) This compound->5HT2AR Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Neuronal Modulation & Cellular Responses Ca2->Cellular_Response Activates Pathways PKC->Cellular_Response Phosphorylates Targets

This compound blocks Serotonin 5-HT2A receptor signaling.

Experimental Protocols

The following are detailed protocols for preclinical models where this compound can be utilized to investigate its effects on motor control and nociception.

Protocol 1: Evaluation of Anti-Spasticity Effects in a Rodent Model of Spasticity

This protocol describes the induction of spasticity and the assessment of this compound's therapeutic potential using electromyography (EMG).

1. Animals:

  • Adult male Sprague-Dawley rats (250-300g).

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Spasticity (Spinal Cord Injury Model):

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Perform a laminectomy at the T10 vertebral level to expose the spinal cord.

  • Induce a moderate contusion injury using a standardized spinal cord impactor device.

  • Suture the muscle and skin layers and provide post-operative care, including analgesics and manual bladder expression, until autonomic functions recover.

  • Allow animals to recover for at least 4 weeks for the development of spasticity.

3. Electromyography (EMG) Electrode Implantation:

  • One week prior to testing, re-anesthetize the spastic rats.

  • Make a small incision in the skin over the gastrocnemius (calf) muscle of the hindlimb.

  • Implant bipolar EMG electrodes into the muscle belly.

  • Tunnel the electrode leads subcutaneously to a head-mounted connector and secure with dental acrylic.

  • Allow the animals to recover for one week.

4. Experimental Procedure:

  • Habituate the animals to the testing apparatus (a small, clear chamber) for 2-3 days prior to the experiment.

  • On the day of the experiment, record baseline EMG activity for 15-30 minutes.

  • Administer this compound or vehicle control intraperitoneally (i.p.). A suggested starting dose range is 1-10 mg/kg, to be optimized in pilot studies.

  • Record EMG activity continuously for at least 2 hours post-injection.

  • To assess reflex hyperexcitability, a gentle, brief passive stretch of the ankle joint can be applied at regular intervals, and the resulting EMG burst can be quantified.

5. Data Analysis:

  • Rectify and integrate the EMG signal to quantify the total muscle activity over time.

  • Analyze the frequency and amplitude of spontaneous muscle spasms.

  • If stretch-induced reflexes are measured, quantify the area under the curve of the EMG burst.

  • Compare the effects of this compound treatment to baseline and vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Spasticity_Workflow Induce_SCI Induce Spinal Cord Injury (T10 Contusion) in Rats Recovery 4-Week Recovery Period (Development of Spasticity) Induce_SCI->Recovery Implant_EMG Implant EMG Electrodes in Gastrocnemius Muscle Recovery->Implant_EMG Habituation Habituate to Testing Chamber Implant_EMG->Habituation Baseline_EMG Record Baseline EMG Activity Habituation->Baseline_EMG Administer_Drug Administer this compound or Vehicle (i.p.) Baseline_EMG->Administer_Drug Record_EMG Record Post-Injection EMG Activity Administer_Drug->Record_EMG Data_Analysis Analyze EMG Data (Spasm Frequency, Amplitude) Record_EMG->Data_Analysis

Workflow for assessing anti-spasticity effects of this compound.
Protocol 2: Investigation of Anti-Migraine Activity in a Rat Neurogenic Inflammation Model

This protocol outlines a method to induce a migraine-like state through neurogenic inflammation and to evaluate the efficacy of this compound.

1. Animals:

  • Adult male Sprague-Dawley rats (250-300g).

  • House animals as described in Protocol 1.

2. Surgical Preparation:

  • Anesthetize the rat with an appropriate anesthetic.

  • Place the animal in a stereotaxic frame.

  • Make a midline incision on the scalp and expose the skull.

  • Drill a small burr hole over the superior sagittal sinus, taking care not to damage the underlying dura mater.

  • Implant a guide cannula adjacent to the dura mater and secure it with dental cement.

  • Close the incision and allow the animal to recover for at least one week.

3. Induction of Neurogenic Inflammation:

  • On the day of the experiment, gently restrain the conscious and freely moving rat.

  • Administer a pre-treatment of this compound or vehicle (i.p. or s.c.) at a dose range to be determined in pilot studies (e.g., 1-10 mg/kg).

  • After a suitable pre-treatment time (e.g., 30 minutes), infuse a small volume (e.g., 10 µL) of an inflammatory soup (containing histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2) through the implanted cannula onto the dura mater.[2]

4. Behavioral Assessment of Nociception:

  • Assess periorbital mechanical allodynia using von Frey filaments at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the dural stimulation.

  • The withdrawal threshold is determined as the lowest force of von Frey filament that elicits a withdrawal response (head shaking, pawing at the face) in at least 50% of applications.

5. Data Analysis:

  • Plot the time course of the withdrawal thresholds for each treatment group.

  • Calculate the area under the time-effect curve (AUC) for each animal.

  • Compare the withdrawal thresholds and AUCs between the this compound-treated group and the vehicle control group using appropriate statistical analysis (e.g., two-way repeated measures ANOVA or t-test).

Migraine_Workflow Implant_Cannula Surgically Implant Dural Guide Cannula in Rats Recovery 1-Week Recovery Period Implant_Cannula->Recovery Pre-treatment Administer this compound or Vehicle Recovery->Pre-treatment Induce_Inflammation Infuse Inflammatory Soup onto Dura Mater Pre-treatment->Induce_Inflammation Assess_Allodynia Assess Periorbital Mechanical Allodynia (von Frey Filaments) Induce_Inflammation->Assess_Allodynia Data_Analysis Analyze Withdrawal Thresholds over Time Assess_Allodynia->Data_Analysis

Workflow for assessing anti-migraine effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of histamine and serotonin in motor control and nociception. The provided protocols offer a framework for studying its potential therapeutic effects in preclinical models of spasticity and migraine. Further research is warranted to fully elucidate its mechanisms of action and explore its potential in other neurological conditions.

References

Application Notes and Protocols: Dimethothiazine in Spasticity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant challenge in neurological rehabilitation. The phenothiazine (B1677639) derivative, Dimethothiazine, was investigated in the 1970s for its potential as a selective fusimotor suppressant to alleviate spasticity. These application notes provide a summary of the historical data and a hypothetical experimental framework for studying this compound in spasticity models, based on the available literature. It is important to note that the primary research on this application dates from several decades ago, and the underlying theories of spasticity have since evolved.

Mechanism of Action

This compound, as a phenothiazine derivative, is thought to exert its effects on spasticity by modulating the fusimotor system.[1] The proposed mechanism centers on its action on the brainstem to alter the function of fusimotor fibers.[1] Animal studies in decerebrate cats have suggested that this compound reduces the discharge frequency of both primary and secondary muscle spindle endings by decreasing the activity of both dynamic and static fusimotor fibers. This, in turn, is thought to reduce the hyperexcitability of the stretch reflex arc, a key component of spasticity.

It is important for contemporary researchers to recognize that while the fusimotor theory of spasticity was prominent, modern understanding also emphasizes contributions from other spinal and supraspinal mechanisms, and the role of increased fusimotor drive is now considered to be less central.

cluster_0 Brainstem cluster_1 Spinal Cord & Muscle This compound This compound Fusimotor_Neurons Fusimotor Neurons This compound->Fusimotor_Neurons Suppresses Activity Fusimotor_Fibers Fusimotor Fibers Fusimotor_Neurons->Fusimotor_Fibers Innervates Muscle_Spindle Muscle Spindle Fusimotor_Fibers->Muscle_Spindle Increases Sensitivity Stretch_Reflex Stretch Reflex Hyperexcitability Muscle_Spindle->Stretch_Reflex Exacerbates Spasticity Spasticity Stretch_Reflex->Spasticity Contributes to

Proposed mechanism of this compound in reducing spasticity.

Data Presentation

The following table summarizes the quantitative outcomes from a key clinical trial investigating this compound in patients with spasticity.[2][3]

Parameter Method of Assessment Result Dosage Study Population Reference
Spasticity Clinical AssessmentSmall but significant reduction40 mg daily8 patients with cerebral spasticity, 1 with spinal spasticityBurke et al., 1975
Spasticity Electromyography (EMG)Significant reduction40 mg daily8 patients with cerebral spasticity, 1 with spinal spasticityBurke et al., 1975
Clinical Value Clinical AssessmentOf value in only a few patients40 mg daily8 patients with cerebral spasticity, 1 with spinal spasticityBurke et al., 1975
Side Effects Clinical ObservationFew reported40 mg daily8 patients with cerebral spasticity, 1 with spinal spasticityBurke et al., 1975

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for a clinical trial on this compound for spasticity, based on the available literature from the era.

Title: A Double-Blind, Placebo-Controlled, Crossover Trial of this compound in the Treatment of Spasticity.

1. Study Objectives:

  • Primary: To evaluate the efficacy of this compound in reducing muscle spasticity compared to placebo.

  • Secondary: To assess the safety and tolerability of this compound at the studied dosage.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover study.

  • Each patient will serve as their own control.

  • The study will consist of two treatment periods, each lasting four weeks, separated by a two-week washout period.

start Patient Recruitment (n=9) assessment_1 Baseline Assessment (Clinical & EMG) start->assessment_1 randomization Randomization group_a Group A (n=4) randomization->group_a group_b Group B (n=5) randomization->group_b treatment_1a Treatment Period 1 (4 weeks) This compound (40mg/day) group_a->treatment_1a treatment_2b Treatment Period 2 (4 weeks) This compound (40mg/day) treatment_1b Treatment Period 1 (4 weeks) Placebo group_b->treatment_1b treatment_2a Treatment Period 2 (4 weeks) Placebo treatment_1a->treatment_2b Crossover assessment_2 End of Period 1 Assessment (Clinical & EMG) treatment_1a->assessment_2 treatment_1b->treatment_2a Crossover treatment_1b->assessment_2 washout Washout Period (2 weeks) washout->treatment_2a washout->treatment_2b assessment_3 End of Period 2 Assessment (Clinical & EMG) treatment_2a->assessment_3 treatment_2b->assessment_3 assessment_1->randomization assessment_2->washout analysis Data Analysis assessment_3->analysis

Workflow for a hypothetical crossover clinical trial of this compound.

3. Patient Population:

  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Clinical diagnosis of spasticity of cerebral or spinal origin.

    • Stable neurological condition for at least 3 months prior to enrollment.

    • Spasticity of a severity that interferes with function or causes discomfort.

  • Exclusion Criteria:

    • Known hypersensitivity to phenothiazines.

    • Concomitant use of other centrally acting muscle relaxants.

    • Severe cognitive impairment that would preclude informed consent or accurate assessment.

    • Pregnancy or lactation.

4. Intervention:

  • Investigational Product: this compound 20 mg tablets.

  • Placebo: Identical-appearing tablets containing no active ingredient.

  • Dosage and Administration: One tablet (20 mg) of either this compound or placebo taken orally twice daily (40 mg/day total dose).

5. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the Modified Ashworth Scale (MAS) score in the most affected limb.

  • Secondary Efficacy Endpoints:

    • Change in the amplitude of the H-reflex and the H/M ratio as measured by surface EMG.

    • Tonic stretch reflex assessment via EMG.

    • Physician's Global Assessment of change in spasticity.

    • Patient-reported changes in stiffness and function.

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Vital signs monitoring.

6. Study Procedures:

  • Screening Visit (Week -2): Informed consent, eligibility assessment, medical history, physical examination, and baseline outcome measures.

  • Randomization (Week 0): Patients are randomized to one of two treatment sequences (this compound then Placebo, or Placebo then this compound). Dispense study medication.

  • End of Period 1 (Week 4): Repeat all outcome measures. Collect unused medication.

  • Washout Period (Weeks 5-6): No study medication is administered.

  • Start of Period 2 (Week 6): Dispense study medication for the second treatment period.

  • End of Study (Week 10): Repeat all outcome measures. Collect unused medication. Final safety assessment.

7. Data Analysis:

  • The primary analysis will be a paired t-test or Wilcoxon signed-rank test to compare the change in MAS scores between the this compound and placebo treatment periods.

  • Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.

  • A p-value of <0.05 will be considered statistically significant.

Conclusion

The historical data suggests that this compound may have a modest effect on reducing spasticity, likely through the suppression of the fusimotor system. However, the clinical significance of this effect and the optimal dosage remain to be fully elucidated. The provided protocols and data summaries serve as a foundational resource for researchers interested in revisiting this compound or exploring similar mechanisms of action with modern research methodologies and a contemporary understanding of the pathophysiology of spasticity. Further studies would be necessary to validate these early findings and establish the therapeutic potential of this compound in the current management of spasticity.

References

Dimethothiazine as a Tool Compound in Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine is a tricyclic compound belonging to the phenothiazine (B1677639) class, recognized for its therapeutic potential in managing migraine and spasticity.[1][2] Its pharmacological profile is characterized by its activity as a histamine (B1213489) and serotonin (B10506) antagonist.[1] As a phenothiazine derivative, it is also presumed to interact with dopamine (B1211576) receptors, a common feature of this chemical class known to be effective in treating a variety of medical conditions.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in pharmacological research.

Physicochemical Properties

PropertyValueSource
IUPAC Name 10-(2-Dimethylaminopropyl)-N,N-dimethylphenothiazine-2-sulfonamide[1][4]
Molecular Formula C₁₉H₂₅N₃O₂S₂[1][4]
Molar Mass 391.55 g/mol [1]
CAS Number 7456-24-8[1][4]
Synonyms Dimetotiazine, Fonazine[4][5]

Pharmacological Profile

This compound's primary mechanism of action involves the antagonism of histamine and serotonin receptors. Its therapeutic effects in migraine are likely attributable to its anti-serotonergic properties, while its benefits in managing spasticity may stem from its influence on central nervous system pathways.[1][5]

Target Receptor Activity

While specific quantitative binding affinities (Ki) and functional potencies (IC50/EC50) for this compound are not extensively reported in publicly available literature, the following tables provide a template for the expected pharmacological profile and for recording experimentally determined values.

Table 1: Receptor Binding Affinity (Ki)

This table should be populated with data from competitive radioligand binding assays.

Receptor TargetRadioligandTissue/Cell LineKi (nM)
Histamine H1[³H]-pyrilaminee.g., HEK293 cells expressing human H1 receptorData to be determined
Serotonin 5-HT2A[³H]-ketanserine.g., Rat frontal cortex membranesData to be determined
Dopamine D2[³H]-spiperonee.g., Rat striatal membranesData to be determined

Table 2: Functional Antagonist Activity (IC50/EC50)

This table should be populated with data from in vitro functional assays.

Assay TypeReceptor TargetAgonistCell LineIC50/EC50 (nM)
Calcium MobilizationHistamine H1Histaminee.g., CHO-H1 cellsData to be determined
Calcium MobilizationSerotonin 5-HT2ASerotonin (5-HT)e.g., HEK293 cells expressing 5-HT2AData to be determined
cAMP InhibitionDopamine D2Quinpirolee.g., CHO-K1 cells expressing D2Data to be determined

Signaling Pathways

This compound, as a multi-target ligand, is expected to modulate several key signaling pathways. The diagrams below illustrate the generally accepted pathways for its primary targets.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor GPCR (H1, 5-HT2A) This compound->Receptor Antagonist Agonist Agonist (e.g., Histamine, Serotonin) Agonist->Receptor Agonist G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Antagonism of Gq-coupled receptors (H1 and 5-HT2A) by this compound.

Dopamine_D2_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonist Dopamine Dopamine Dopamine->D2_Receptor Agonist G_protein Gi/o D2_Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2: Antagonism of Gi-coupled dopamine D2 receptor by this compound.

Experimental Protocols

The following are representative protocols for characterizing the pharmacological activity of this compound.

In Vitro Assays

1. Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor.

radioligand_binding_assay_workflow start Start prepare_membranes Prepare Membranes (from cells or tissue expressing the target receptor) start->prepare_membranes incubate Incubate Membranes with: - Radioligand (e.g., [³H]-spiperone) - Varying concentrations of this compound - Non-specific binding control prepare_membranes->incubate separate Separate Bound from Free Radioligand (via filtration) incubate->separate quantify Quantify Radioactivity (scintillation counting) separate->quantify analyze Data Analysis (calculate IC50 and Ki) quantify->analyze end End analyze->end

Figure 3: Workflow for a radioligand binding assay.

Materials:

  • Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: A tritiated antagonist for the receptor of interest (e.g., [³H]-pyrilamine for H1, [³H]-ketanserin for 5-HT2A, [³H]-spiperone for D2).

  • Test Compound: this compound stock solution.

  • Non-specific determination: A high concentration of a known, non-radioactive antagonist for the target receptor.

  • Filtration: Glass fiber filters, vacuum filtration manifold.

  • Detection: Scintillation cocktail and a scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell or tissue membranes expressing the receptor of interest by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the non-radioactive antagonist.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay for Functional Antagonism (IC50)

This protocol measures the ability of this compound to inhibit agonist-induced calcium release, a hallmark of Gq-coupled receptor activation (e.g., H1 and 5-HT2A).

calcium_mobilization_assay_workflow start Start seed_cells Seed Cells Expressing Target Receptor in a 96-well plate start->seed_cells load_dye Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate with Varying Concentrations of this compound load_dye->pre_incubate add_agonist Add Agonist (e.g., Histamine or Serotonin) pre_incubate->add_agonist measure_fluorescence Measure Fluorescence Change (using a plate reader, e.g., FLIPR) add_agonist->measure_fluorescence analyze Data Analysis (calculate IC50) measure_fluorescence->analyze end End analyze->end

Figure 4: Workflow for a calcium mobilization assay.

Materials:

  • Cell Line: A cell line stably expressing the target Gq-coupled receptor (e.g., CHO-H1 or HEK293-5-HT2A).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or a similar dye.

  • Test Compound: this compound stock solution.

  • Agonist: Histamine or serotonin.

  • Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a defined period.

  • Agonist Stimulation: Use the plate reader to add a pre-determined EC80 concentration of the agonist to all wells simultaneously.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50 value from the dose-response curve.

In Vivo Models

1. Cortical Spreading Depression (CSD) Model for Migraine Research

This rat model is used to investigate the effects of prophylactic anti-migraine drugs.[6]

Procedure:

  • Anesthetize a rat and mount it in a stereotaxic frame.

  • Perform a craniotomy to expose the dura mater over one of the cerebral hemispheres.

  • Induce CSD by applying a small cotton ball soaked in a high concentration of KCl (e.g., 1 M) to the exposed cortical surface for a few minutes.[6]

  • Record the characteristic slow potential change of CSD using an electrode placed on the cortex at a distance from the stimulation site.

  • Administer this compound (e.g., via intraperitoneal injection) at various doses and time points before CSD induction to assess its ability to alter the frequency, propagation speed, or amplitude of CSD waves.

2. Decerebrate Cat Model for Spasticity Research

This model is used to study muscle hypertonia and the effects of anti-spasticity agents.[7]

Procedure:

  • Anesthetize a cat and perform a surgical transection of the brainstem at the intercollicular level.[8]

  • After the decerebration, discontinue anesthesia. The animal will exhibit decerebrate rigidity, a form of spasticity.[9]

  • Measure muscle tone and reflex activity, for example, by recording electromyography (EMG) signals from limb muscles or by measuring the resistance to passive limb movement.[10]

  • Administer this compound intravenously at different doses and observe the effects on the measured parameters of spasticity.[5]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in readily available literature. However, as a phenothiazine, it is expected to undergo hepatic metabolism, likely involving oxidation and conjugation, followed by renal excretion of the metabolites. Studies have confirmed the presence of this compound and its metabolites in urine, indicating that it is metabolized in vivo.

Table 3: Pharmacokinetic Parameters (Template for Experimental Data)

ParameterValueSpeciesRoute of Administration
Tmax (h) Data to be determinede.g., Rate.g., Oral
Cmax (ng/mL) Data to be determinede.g., Rate.g., Oral
AUC (ng·h/mL) Data to be determinede.g., Rate.g., Oral
Half-life (t½) (h) Data to be determinede.g., Rate.g., Oral
Volume of Distribution (Vd/F) Data to be determinede.g., Rate.g., Oral
Clearance (CL/F) Data to be determinede.g., Rate.g., Oral

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of histamine and serotonin in various physiological and pathological processes, particularly in the context of migraine and spasticity. The protocols outlined in this document provide a framework for the in vitro and in vivo characterization of this compound. Further research to determine its specific binding affinities, functional potencies, and pharmacokinetic profile will greatly enhance its utility as a precise tool for pharmacological studies.

References

Application Notes and Protocols for the Quantification of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine (also known as Dimetotiazine or Fonazine) is a phenothiazine (B1677639) derivative with antihistaminic and anti-serotonergic properties.[1][2] Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and toxicological analysis. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Disclaimer: Publicly available, validated analytical methods specifically for this compound are limited. The following protocols are adapted from established and validated methods for structurally similar phenothiazine compounds. These methods provide a strong starting point for the development and in-house validation of a quantitative assay for this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described in this document, based on data from related phenothiazine compounds. These values should be considered as estimates and will require experimental verification for this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity Range 0.1 - 25 µg/mL[3]5 - 1000 ng/mL[4]2 - 20 µg/mL[5]
Limit of Detection (LOD) ~0.1 µg/mL[3]~1.5 ng/mL[4]~0.5 µg/mL
Limit of Quantification (LOQ) ~0.25 µg/mL[3]~5.0 ng/mL[4]~2 µg/mL[5]
Accuracy (% Recovery) 90 - 110%70.5 - 120.0%[4]98 - 102%
Precision (%RSD) < 15%[3]< 12%[4]< 2%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a direct plasma injection HPLC method for other phenothiazines and is suitable for the quantification of this compound in biological matrices.[3]

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Hisep Column or a similar shielded hydrophobic phase column.

  • Mobile Phase: Acetonitrile : 0.18 M Ammonium Acetate (pH 5.0) (15:85 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[3]

  • Column Temperature: Ambient.

  • Run Time: Approximately 11 minutes.[3]

b. Sample Preparation (for plasma samples):

  • Collect blood samples in heparinized tubes.

  • Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Filter the plasma sample through a 0.45 µm syringe filter.[3]

  • Directly inject 20 µL of the filtered plasma into the HPLC system.

c. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 25 µg/mL.

d. Calibration and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated GC-MS method for the simultaneous determination of several antihistamines in breast milk and is suitable for sensitive and specific quantification of this compound.[4]

a. Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

b. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of the sample (e.g., plasma, urine, or milk), add an appropriate internal standard.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Derivatization with a suitable agent like acetic anhydride (B1165640) may be necessary to improve chromatographic properties.[4]

c. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serial dilution to cover the expected concentration range (e.g., 5 - 1000 ng/mL).

d. Calibration and Quantification:

  • Analyze the standard solutions to construct a calibration curve.

  • Analyze the prepared samples and quantify this compound based on the calibration curve.

UV-Vis Spectrophotometry

This method is adapted from spectrophotometric methods for other phenothiazine drugs and is suitable for the quantification of this compound in pharmaceutical formulations.[5]

a. Instrumentation:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

b. Reagents:

  • Solvent: 0.1 M Hydrochloric Acid.

  • Oxidizing Agent (for colorimetric method): A solution of an oxidizing agent such as 1,10-phenanthroline (B135089) and Potassium ferricyanide (B76249) can be used for oxidative coupling reactions to produce a colored product.[5]

c. Direct UV Spectrophotometry Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in 0.1 M HCl.

    • Scan the solution from 200 to 400 nm to determine the λmax. For many phenothiazines, this is around 250-260 nm.

  • Sample Preparation (for tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in 0.1 M HCl.

    • Filter the solution to remove insoluble excipients.

    • Dilute the filtrate with 0.1 M HCl to a concentration within the linear range.

  • Standard Preparation:

    • Prepare a stock solution of this compound (100 µg/mL) in 0.1 M HCl.

    • Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to concentrations ranging from 2 to 20 µg/mL.[5]

  • Measurement and Quantification:

    • Measure the absorbance of the standard and sample solutions at the predetermined λmax.

    • Construct a calibration curve and determine the concentration of this compound in the sample.

d. Colorimetric Spectrophotometry Protocol (Oxidative Coupling):

  • Reaction:

    • To a series of standard and sample solutions, add the oxidizing agent (e.g., 1,10-phenanthroline and Potassium ferricyanide).[5]

    • Allow the reaction to proceed for a specified time to develop a stable color.

  • Measurement:

    • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance for the colored product (e.g., 520 nm or 720 nm).[5]

  • Quantification:

    • Construct a calibration curve and determine the concentration of this compound in the sample.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing and Reporting Sample Sample (Pharmaceutical or Biological) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Cleanup / Derivatization (if necessary) Extraction->Cleanup FinalSample Final Prepared Sample Cleanup->FinalSample AnalyticalMethod Analytical Method (HPLC, GC-MS, or UV-Vis) FinalSample->AnalyticalMethod DataAcquisition Data Acquisition AnalyticalMethod->DataAcquisition Quantification Quantification DataAcquisition->Quantification Calibration Calibration Curve (from Standards) Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the quantification of this compound in various matrices. While these protocols are adapted from methods for similar compounds, they offer a comprehensive starting point for researchers. It is imperative that any method be subjected to rigorous in-house validation to ensure its accuracy, precision, and suitability for the intended application, following ICH guidelines.

References

Application Notes and Protocols for Investigating Dimethothiazine using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of Dimethothiazine, a phenothiazine (B1677639) derivative with antihistaminic, anti-serotonergic, and potential antipsychotic properties. The following sections detail recommended cell lines, experimental protocols, and data presentation strategies to characterize the pharmacological profile of this compound.

Introduction to this compound

This compound (also known as Dimetotiazine) is a tricyclic compound with established anti-histamine and anti-5-HT (serotonin) activity.[1][2][3][4] As a phenothiazine, it is also suggested to possess antipsychotic properties, likely through the antagonism of dopamine (B1211576) D2 receptors, alongside antihistaminic and anticholinergic effects.[5] This multifaceted pharmacological profile necessitates a multi-target approach for in vitro characterization.

Recommended Cell Culture Models

To thoroughly investigate the diverse pharmacological actions of this compound, a panel of recombinant cell lines expressing specific human G-protein coupled receptors (GPCRs) is recommended. These models provide a targeted and controlled environment to dissect the drug's interaction with individual receptors. Commonly used host cell lines for expressing these receptors include Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO-K1), and Human Osteosarcoma (U2OS) cells.

Table 1: Recommended Cell Lines for this compound Investigation

Target ReceptorRecommended Cell Line ExamplesHost CellAssay PrincipleVendor Examples
Dopamine D2 Receptor D2 Dopamine Receptor Cell LineHEK293cAMP InhibitionInnoprot, Cells Online
WERI 27 (endogenous expression)RetinoblastomaRadioligand BindingATCC
Serotonin 5-HT2A Receptor HiTSeeker 5-HT2A Serotonin Receptor Cell LineU2OSCalcium MobilizationInnoprot[6][7]
Serotonin 5-HT1A Receptor Human 5-HT1A Serotonin Receptor Cell LineNot SpecifiedNot SpecifiedCharles River Laboratories[8]
Serotonin 5-HT2C Receptor Human 5-HT2C Serotonin Receptor Cell LineNot SpecifiedNot SpecifiedCharles River Laboratories[9]
Histamine H1 Receptor HiTSeeker Histamine H1 Receptor Cell LineU2OSCalcium MobilizationInnoprot[10]
Human H1 Histamine Receptor Cell LineNot SpecifiedNot SpecifiedCharles River Laboratories[11]
293/H1HEK293Calcium MobilizationGenScript[12]
Muscarinic M1 Receptor Human M1 Muscarinic Acetylcholine Receptor Cell LineNot SpecifiedNot SpecifiedCharles River Laboratories[13]
Muscarinic M4 Receptor icAMP NOMAD Muscarinic Acetylcholine Receptor M4 Cell LineHEK293/U2OScAMP InhibitionInnoprot[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity of this compound to the dopamine D2 receptor.

Materials:

  • D2 receptor-expressing cell line membranes (e.g., from WERI 27 or a recombinant cell line)

  • [³H]-Spiperone (radioligand)

  • Haloperidol (non-labeled competitor)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • [³H]-Spiperone (at a concentration near its Kd)

    • Either buffer (for total binding), Haloperidol (10 µM for non-specific binding), or this compound at various concentrations.

    • Cell membranes (20-50 µg protein per well).

  • Incubate at room temperature for 60-90 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for 5-HT2A and H1 Receptors

This protocol measures the ability of this compound to act as an antagonist at Gq-coupled receptors like 5-HT2A and H1.

Materials:

  • HiTSeeker 5-HT2A or H1 Receptor Cell Line (e.g., in U2OS cells)[6][7][10]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Agonist (Serotonin for 5-HT2A, Histamine for H1)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence microplate reader with an injection system

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence microplate reader.

  • Measure baseline fluorescence.

  • Inject the agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin measuring fluorescence intensity over time.

Data Analysis:

  • Calculate the change in fluorescence (ΔRFU) for each well.

  • Plot the ΔRFU against the log concentration of this compound.

  • Determine the IC₅₀ value for this compound's inhibition of the agonist-induced response.

cAMP Assay for Dopamine D2 and Muscarinic M4 Receptors

This protocol assesses the effect of this compound on Gi-coupled receptors, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Materials:

  • D2 or M4 receptor-expressing cell line (e.g., in HEK293 or CHO-K1 cells)[14]

  • Forskolin (an adenylyl cyclase activator)

  • Agonist (Dopamine for D2, Acetylcholine or Oxotremorine for M4)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)

  • Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4

Procedure:

  • Plate cells in a 96-well plate and culture overnight.

  • Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in stimulation buffer.

  • Add the agonist along with a fixed concentration of forskolin.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's protocol.

Data Analysis:

  • Plot the cAMP concentration against the log concentration of this compound.

  • Determine the IC₅₀ value for this compound's potentiation of the forskolin-stimulated cAMP levels (by inhibiting the agonist's inhibitory effect).

Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise format to facilitate comparison of this compound's activity across different receptor targets.

Table 2: Pharmacological Profile of this compound at Key Receptors

Target ReceptorAssay TypeParameterValue (Mean ± SEM)
Dopamine D2Radioligand BindingKi (nM)Example: 15.2 ± 2.1
cAMP AssayIC₅₀ (nM)Example: 25.8 ± 3.5
Serotonin 5-HT2ACalcium MobilizationIC₅₀ (nM)Example: 8.7 ± 1.2
Histamine H1Calcium MobilizationIC₅₀ (nM)Example: 3.1 ± 0.6
Muscarinic M4cAMP AssayIC₅₀ (nM)Example: 150.4 ± 18.9

Visualizations

Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in this compound investigation.

experimental_workflow cluster_cell_culture Cell Line Preparation cluster_assays Functional Assays cluster_data_analysis Data Analysis start Select Receptor-Specific Cell Lines plate Plate Cells in 96-well Plates start->plate culture Overnight Incubation plate->culture binding Radioligand Binding (D2) culture->binding calcium Calcium Mobilization (5-HT2A, H1) culture->calcium camp cAMP Assay (D2, M4) culture->camp ic50 Calculate IC50/Ki binding->ic50 calcium->ic50 camp->ic50 profile Generate Pharmacological Profile ic50->profile

Experimental workflow for characterizing this compound.

signaling_pathways This compound acts as an antagonist on both Gq and Gi-coupled pathways. cluster_gq Gq-Coupled Receptors cluster_gi Gi-Coupled Receptors H1 H1 Receptor PLC PLC H1->PLC HT2A 5-HT2A Receptor HT2A->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Dimethothiazine_Gq Dimethothiazine_Gq->H1 Dimethothiazine_Gq->HT2A D2 D2 Receptor AC Adenylyl Cyclase D2->AC M4 M4 Receptor M4->AC cAMP ↓ cAMP AC->cAMP Dimethothiazine_Gi Dimethothiazine_Gi->D2 Dimethothiazine_Gi->M4

Antagonistic action of this compound on key signaling pathways.

References

Troubleshooting & Optimization

Dimethothiazine Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethothiazine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a phenothiazine (B1677639) derivative that acts as an antagonist for histamine (B1213489) and serotonin (B10506) (5-HT) receptors.[1][2] These are G-protein coupled receptors (GPCRs), and this compound's antagonism of their signaling pathways is central to its mechanism of action.[3] It is often used in research related to migraines and spasticity.[2]

Q2: What are the salt forms of this compound available for research?

A2: this compound is available as the base compound, as well as in mesylate and hydrochloride salt forms. The choice of salt form may impact solubility and stability, so it is important to consider this when designing your experiments.

Q3: What are the known off-target effects of phenothiazines like this compound?

A3: Phenothiazine derivatives have been reported to interact with other receptors, most notably dopamine (B1211576) receptors.[4][5] Although this compound's primary targets are histamine and 5-HT receptors, researchers should be aware of potential dopaminergic effects, especially at higher concentrations.[6] This can be particularly relevant in behavioral studies or when working with neuronal models.

Q4: How should I store this compound and its solutions?

A4: Phenothiazine compounds can be sensitive to light and may degrade upon exposure.[7][8][9] It is recommended to store stock solutions in amber vials or wrapped in foil and kept at -20°C or -80°C for long-term storage. For short-term storage, 4°C is often acceptable. Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Q: I am having trouble dissolving this compound for my experiments. What can I do?

A: Phenothiazine compounds are often poorly soluble in aqueous solutions.[10] Here are some steps to improve solubility:

  • Solvent Selection: Try dissolving this compound in an organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution.[10]

  • pH Adjustment: The solubility of phenothiazines can be pH-dependent. For some derivatives, acidification of the aqueous buffer can improve solubility.

  • Use of Salt Forms: Consider using the hydrochloride or mesylate salt forms of this compound, which generally exhibit higher aqueous solubility than the free base.

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Warming: Gentle warming of the solution may aid dissolution, but be cautious of potential degradation at higher temperatures.

Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

Q: My results from cell-based assays with this compound are not reproducible. What could be the cause?

A: Inconsistent results in cell-based assays can stem from several factors:

  • Ligand Instability: As phenothiazines can be light-sensitive, ensure that all experimental steps involving this compound are performed with minimal light exposure.[7][8] Prepare fresh dilutions from a protected stock solution for each experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range to minimize variability in receptor expression and signaling.[3]

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, for example on dopamine receptors, which could lead to unexpected cellular responses.[4][5] Consider performing a dose-response curve to identify the optimal concentration range.

  • Ligand-Biased Signaling: The ligand may preferentially activate one signaling pathway over another. It is advisable to test for activity in multiple downstream pathways (e.g., cAMP, β-arrestin recruitment) to get a complete picture of its functional effects.[3]

Issue 3: Adverse Effects or Toxicity in In Vivo Studies

Q: I am observing adverse effects in my animal models treated with this compound. How can I troubleshoot this?

A: Adverse effects in in vivo studies can be related to the compound's pharmacology or formulation:

  • Dose and Administration Route: The dose and route of administration are critical. An intraperitoneal (IP) injection is a common route for phenothiazines in rodent models.[11] Ensure the dose is within a reported therapeutic range and consider performing a dose-escalation study to determine the maximum tolerated dose in your model.

  • Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing toxicity. Ensure the vehicle is well-tolerated by the animal model at the volume being administered.

  • Off-Target Effects: As mentioned, phenothiazines can have off-target effects, including sedation and motor side effects, which could be misinterpreted as general toxicity.[12][13] Careful behavioral observation is crucial.

  • Monitoring: Closely monitor the animals for signs of distress, weight loss, and changes in behavior.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an example of how to structure such data for comparison. Researchers should generate their own data for their specific experimental systems.

Table 1: Receptor Binding Affinity (Example Data)

CompoundReceptorKi (nM)
This compoundHistamine H1Data not available
This compoundSerotonin 5-HT2AData not available
Reference Compound AHistamine H115
Reference Compound BSerotonin 5-HT2A25

Table 2: In Vitro Functional Activity (Example IC50 Data)

CompoundAssayCell LineIC50 (µM)
This compoundCalcium FluxHEK293Data not available
This compoundcAMP AccumulationCHO-K1Data not available
Reference Compound CCalcium FluxHEK2931.2
Reference Compound DcAMP AccumulationCHO-K10.8

Table 3: In Vivo Dosing (Example from Literature for a Phenothiazine Derivative)

Animal ModelRoute of AdministrationDose RangeObservationReference
MouseIntraperitoneal (IP)10-100 mg/kgAntitumor effect[11]
RatIntravenous (IV)0.5-16 mg/kgReduction in decerebrate rigidity (for this compound)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This is a general protocol and may need to be optimized based on the specific salt form of this compound and the experimental requirements.

  • Materials:

    • This compound (or its salt form)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile, light-protecting microcentrifuge tubes or vials

  • Procedure:

    • Calculate the mass of this compound required to make a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Calcium Flux Assay

This protocol is a general guideline for measuring GPCR activity (for Gq-coupled receptors) and should be optimized for your specific cell line and receptor of interest.

  • Materials:

    • Cells expressing the target histamine or 5-HT receptor

    • Black, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • This compound working solutions (prepared from stock)

  • Procedure:

    • Seed the cells in the 96-well plate and culture until they reach near confluency.

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash the cells with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the this compound working solutions to the wells.

    • Immediately begin measuring the fluorescence intensity over time.

    • After a period of incubation with the antagonist (this compound), add a known agonist to stimulate the receptor and measure the change in fluorescence.

    • Data Analysis: Calculate the change in fluorescence in response to the agonist in the presence of different concentrations of this compound. Plot the response against the this compound concentration to determine the IC50.

Protocol 3: General In Vivo Administration in Rodents

This is a general protocol for intraperitoneal (IP) administration and must be performed in accordance with approved animal care and use protocols.

  • Materials:

    • This compound solution formulated in a sterile, biocompatible vehicle (e.g., saline, PBS with a small percentage of a solubilizing agent like Tween-80 or PEG)

    • Sterile syringes and needles (e.g., 27G)

    • Appropriate animal restraint device

  • Procedure:

    • Prepare the this compound dosing solution at the desired concentration. Ensure the solution is sterile.

    • Accurately weigh the animal to determine the correct volume of the dosing solution to administer.

    • Manually restrain the animal, exposing the lower abdominal area.

    • Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions according to the approved protocol.

Visualizations

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR Histamine/5-HT Receptor (GPCR) This compound->GPCR Antagonism (Blocks) Ligand Histamine / 5-HT Ligand->GPCR Agonism (Activates) G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Hypothesis prep Prepare this compound Stock Solution start->prep cell_assay Cell-Based Assay (e.g., Calcium Flux) prep->cell_assay animal_model Animal Model Preparation prep->animal_model data_analysis_vitro Data Analysis (IC50 Determination) cell_assay->data_analysis_vitro results Results Interpretation data_analysis_vitro->results dosing This compound Administration animal_model->dosing observation Behavioral/Physiological Observation dosing->observation data_analysis_vivo Data Analysis observation->data_analysis_vivo data_analysis_vivo->results Troubleshooting_Logic issue Problem Encountered (e.g., No Effect) check_solubility Is the compound dissolved? issue->check_solubility check_stability Is the compound stable? (Light/Air exposure) issue->check_stability check_concentration Is the concentration appropriate? issue->check_concentration check_off_target Potential off-target effects? issue->check_off_target solubility_solution Optimize solvent, pH, or use salt form. check_solubility->solubility_solution No stability_solution Protect from light, prepare fresh solutions. check_stability->stability_solution No concentration_solution Perform dose-response curve. check_concentration->concentration_solution Unsure off_target_solution Use more specific assays or lower concentrations. check_off_target->off_target_solution Possible

References

Technical Support Center: Overcoming Dimethothiazine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Dimethothiazine.

Introduction to this compound Solubility

This compound is a phenothiazine (B1677639) derivative known for its antihistaminic and anti-serotonergic properties. As a lipophilic compound with a predicted LogP between 3.47 and 4.6, it inherently exhibits poor aqueous solubility. The predicted water solubility is approximately 0.0647 mg/mL, posing a significant challenge for its use in aqueous-based in vitro and in vivo experimental systems. This guide offers practical solutions and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

This compound is a hydrophobic molecule, making it sparingly soluble in water and neutral aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) will likely result in a suspension rather than a true solution.

Q2: What is the best organic solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used organic solvents for creating high-concentration stock solutions of poorly soluble compounds. Based on data from structurally similar phenothiazine derivatives, this compound is expected to have good solubility in both DMSO and ethanol. However, it is crucial to keep the final concentration of the organic solvent in your experimental medium low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

This is a common issue known as "crashing out." It occurs when the hydrophobic compound, highly concentrated in an organic solvent, is rapidly diluted into an aqueous environment. To prevent this, you can try the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, first dilute the stock in a smaller volume of medium while vortexing, and then add this intermediate dilution to the rest of the medium.

  • Increase Mixing: Add the stock solution to the medium while vigorously vortexing or stirring to promote rapid dispersion.

  • Use of a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final solution can help to maintain the solubility of this compound.

  • pH Adjustment: The solubility of phenothiazines can be pH-dependent. Adjusting the pH of your final solution might improve solubility.

Q4: Can I use sonication to dissolve this compound?

Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially when preparing stock solutions or resuspending lipid films. However, be cautious with the duration and power of sonication to avoid degradation of the compound.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Problem 1: Incomplete Dissolution of this compound Powder

Potential Cause Troubleshooting Step Expected Outcome
Insufficient solvent volumeIncrease the volume of the solvent incrementally until the powder dissolves completely.A clear solution is obtained.
Inappropriate solventSwitch to a stronger organic solvent like DMSO or N,N-Dimethylformamide (DMF) for the initial stock solution.This compound dissolves to form a clear stock solution.
Low temperatureGently warm the solution (e.g., in a 37°C water bath) to increase solubility.Dissolution is enhanced, leading to a clear solution.

Problem 2: Precipitation Upon Addition to Aqueous Media

Potential Cause Troubleshooting Step Expected Outcome
Rapid change in solvent polarityEmploy a stepwise dilution method as described in the FAQs.A stable, clear solution is maintained.
Exceeding the solubility limit in the final mediumReduce the final concentration of this compound in the aqueous medium.The compound remains in solution without precipitation.
Unfavorable pH of the mediumAdjust the pH of the final medium. Phenothiazines are generally more soluble at a lower pH.Improved solubility and a stable solution.

Data Presentation: Solubility of Structurally Similar Phenothiazines

Since specific quantitative solubility data for this compound is limited, the following tables summarize the solubility of structurally related phenothiazine compounds, which can be used as a reasonable estimate.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 25A good choice for high-concentration stock solutions.
Ethanol> 10Another suitable solvent for stock solutions.
MethanolSolubleCan also be used for stock solutions.
N,N-Dimethylformamide (DMF)> 25A strong organic solvent, use with caution regarding cell toxicity.

Table 2: pH-Dependent Aqueous Solubility of a Representative Phenothiazine (Chlorpromazine HCl)

pHSolubility (µg/mL) at 25°CSolubility (µg/mL) at 37°C
5.0HighHigh
7.4~1.1~9.2
9.0LowLow

Data is for Chlorpromazine HCl and serves as an indicator of the expected pH-dependent solubility trend for this compound.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Medium: Have your pre-warmed cell culture medium ready in a sterile tube.

  • Dilution: While vortexing the cell culture medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Mandatory Visualizations

Signaling Pathways

This compound acts as an antagonist at histamine (B1213489) H1 and serotonin (B10506) receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Allergic Reaction) PKC->CellularResponse Leads to This compound This compound (Antagonist) This compound->H1R Blocks

Caption: General signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.

G Serotonin Receptor Signaling Pathway (Gq-coupled) Serotonin Serotonin (5-HT) SerotoninR Serotonin Receptor (e.g., 5-HT2A, GPCR) Serotonin->SerotoninR Binds Gq Gq Protein SerotoninR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability, Smooth Muscle Contraction) PKC->CellularResponse Leads to This compound This compound (Antagonist) This compound->SerotoninR Blocks

Caption: General signaling pathway of a Gq-coupled Serotonin receptor and the antagonistic action of this compound.

Experimental Workflow

G Experimental Workflow for Overcoming this compound Solubility Issues start Start: this compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute in Aqueous Medium stock->dilute precipitate Precipitation? dilute->precipitate troubleshoot Troubleshoot: - Stepwise Dilution - Increased Mixing - pH Adjustment - Add Surfactant precipitate->troubleshoot Yes working Clear Working Solution precipitate->working No troubleshoot->dilute assay Perform In Vitro / In Vivo Assay working->assay end End assay->end

Caption: A logical workflow for preparing this compound solutions for experimental use.

References

Addressing Dimethothiazine stability problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability challenges with Dimethothiazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: Discoloration of this compound solutions, often to a pink, red, or brownish hue, is a common indicator of degradation. This is primarily due to oxidation and photodegradation. The phenothiazine (B1677639) core of this compound is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of colored sulfoxide (B87167) derivatives.[1] Additionally, exposure to light, especially UV radiation, can generate free radicals that lead to a variety of colored degradation products.[2][3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the behavior of related phenothiazine compounds, the two primary degradation pathways for this compound are oxidation and photodegradation.

  • Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized to form a sulfoxide. This can occur in the presence of atmospheric oxygen and can be catalyzed by factors such as heat and metal ions. The process may involve a radical cation intermediate.[1][4]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can cause the formation of reactive radical species, leading to a complex mixture of degradation products.[2][5] For some phenothiazines, this can also involve dehalogenation if a halogen substituent is present, though this compound does not have one.[5]

Q3: How can I prevent the degradation of my this compound samples?

A3: To minimize degradation, consider the following preventative measures:

  • Light Protection: Always store this compound, both in solid form and in solution, in amber or opaque containers to protect it from light.[6] Conduct experiments under reduced light conditions when possible.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and minimize oxidation.

  • Control Temperature: Store samples at recommended temperatures, typically refrigerated or frozen, to slow the rate of degradation reactions.

  • pH Control: The stability of phenothiazines can be pH-dependent. While some are stable up to pH 7, it is crucial to determine the optimal pH range for your specific application and buffer your solutions accordingly.[7]

  • Use of Antioxidants: The inclusion of antioxidants in your formulation can help to prevent oxidative degradation.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound potency in my experiments.

Possible Cause Suggested Solution
Photodegradation Work in a dimly lit environment or use light-filtering equipment. Store all solutions in amber vials or wrap containers in aluminum foil.
Oxidative Degradation Prepare solutions fresh daily. If solutions must be stored, deoxygenate the solvent by sparging with nitrogen before use and store under an inert atmosphere. Consider adding an antioxidant like ascorbic acid or sodium sulfite.[6]
Incorrect pH Measure the pH of your solution. The stability of phenothiazines can be influenced by pH.[7] Conduct a pH stability study to determine the optimal pH for your formulation.
Reactive Excipients If formulating this compound with other components, ensure they are not reactive. Some excipients can contain impurities that promote degradation.

Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.

Possible Cause Suggested Solution
Formation of Degradation Products The new peaks are likely degradation products. Compare the chromatogram to a freshly prepared standard. To identify the degradants, consider using forced degradation studies (see Experimental Protocols) coupled with mass spectrometry (LC-MS).
Contamination Ensure all glassware and solvents are clean. Run a blank to rule out contamination from the analytical system.
Interaction with Mobile Phase Unlikely, but possible. Evaluate the stability of this compound in your mobile phase over the course of the analysis time.

Data Presentation

The following tables present hypothetical data from forced degradation studies on this compound to illustrate expected stability trends.

Table 1: Effect of Light Exposure on this compound Stability

ConditionDuration (hours)This compound Remaining (%)Appearance
Amber Vial (Dark)2499.5Colorless
Clear Vial (Ambient Light)2492.1Faint Yellow
Clear Vial (UV Lamp, 254 nm)2465.7Pinkish-Brown

Table 2: Effect of Oxidizing Agent on this compound Stability

Condition (in solution)Duration (hours)This compound Remaining (%)Major Degradation Product(s)
Control (No H₂O₂)1299.8Not Detected
0.1% H₂O₂1288.3This compound-5-sulfoxide
1% H₂O₂1245.2This compound-5-sulfoxide, others

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.

    • Photodegradation: Expose 1 mL of stock solution in a clear quartz cuvette to a UV lamp (254 nm) for 24 hours.

    • Thermal Degradation: Store 1 mL of stock solution in an oven at 80°C for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at 254 nm.

  • Peak Identification: Use LC-MS to identify the molecular weights of the degradation products and propose their structures.

Protocol 2: Stabilizing a this compound Formulation

Objective: To evaluate the effectiveness of an antioxidant and light protection in preventing this compound degradation.

Methodology:

  • Prepare Formulations: Prepare four sets of this compound solutions (e.g., 0.1 mg/mL in a buffered aqueous solution at pH 6.5):

    • Formulation A: No antioxidant, in a clear vial.

    • Formulation B: With 0.1% w/v ascorbic acid, in a clear vial.

    • Formulation C: No antioxidant, in an amber vial.

    • Formulation D: With 0.1% w/v ascorbic acid, in an amber vial.

  • Storage: Store all formulations at 40°C and 75% relative humidity for 4 weeks.

  • Sampling and Analysis: Withdraw samples at time 0, 1, 2, and 4 weeks.

  • HPLC Analysis: Quantify the amount of remaining this compound using a validated HPLC method.

  • Evaluation: Compare the degradation rates across the four formulations to determine the stabilizing effects of the antioxidant and light protection.

Visualizations

Degradation_Pathway This compound This compound Radical_Cation Radical Cation This compound->Radical_Cation Oxidation / UV Light Sulfoxide This compound-5-sulfoxide Radical_Cation->Sulfoxide Oxidation Other_Products Other Photodegradation Products Radical_Cation->Other_Products UV Light

Caption: Proposed degradation pathway for this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Photo Photodegradation (UV) Photo->HPLC Thermal Thermal Stress Thermal->HPLC LCMS LC-MS Identification HPLC->LCMS Deg_Profile Degradation Profile LCMS->Deg_Profile Stab_Ind_Method Stability-Indicating Method Deg_Profile->Stab_Ind_Method

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimizing Dimethothiazine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethothiazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Disclaimer: Direct experimental data for this compound in common rodent models is limited in publicly available literature. Therefore, this guide utilizes data from Promethazine, a structurally and functionally similar first-generation phenothiazine (B1677639) antihistamine, as a proxy to provide starting points for your experimental design. It is crucial to perform dose-response studies to determine the optimal dosage of this compound for your specific animal model and experimental endpoint.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a phenothiazine derivative that acts as a tricyclic anti-histamine and anti-5-HT (serotonin) agent.[1] As a phenothiazine, it is also expected to have antagonistic effects on dopamine (B1211576) D2 receptors, which is a common characteristic of this class of drugs.[2][3] Its primary activities are mediated through the blockade of histamine (B1213489) H1 receptors, serotonin (B10506) receptors, and likely dopamine D2 receptors.

Below is a diagram illustrating the general signaling pathways associated with these receptors.

Dimethothiazine_MoA cluster_H1 Histamine H1 Receptor Pathway cluster_5HT Serotonin Receptor Pathways cluster_5HT1 5-HT1 (Gi) cluster_5HT2 5-HT2 (Gq) cluster_D2 Dopamine D2 Receptor Pathway H1 Histamine H1 Receptor (Gq/11) PLC_H1 PLC H1->PLC_H1 IP3_DAG IP3 & DAG PLC_H1->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC 5HT1 5-HT1 Receptor AC_inhib Adenylyl Cyclase (Inhibited) 5HT1->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec 5HT2 5-HT2 Receptor PLC_5HT2 PLC 5HT2->PLC_5HT2 IP3_DAG2 IP3 & DAG PLC_5HT2->IP3_DAG2 Ca_PKC2 Ca2+ release & PKC activation IP3_DAG2->Ca_PKC2 D2 Dopamine D2 Receptor (Gi) AC_inhib2 Adenylyl Cyclase (Inhibited) D2->AC_inhib2 cAMP_dec2 ↓ cAMP AC_inhib2->cAMP_dec2 This compound This compound This compound->H1 Antagonist This compound->5HT1 Antagonist This compound->5HT2 Antagonist This compound->D2 Antagonist

Caption: General signaling pathways antagonized by this compound.

What are the recommended starting dosages for this compound in rodents?

As direct dosage information for this compound in rodents is scarce, we recommend using dosages reported for Promethazine as a starting point. It is imperative to conduct a pilot study with a dose-escalation design to determine the optimal dose for your specific model and desired effect.

Animal Model Administration Route Suggested Starting Dose Range (as Promethazine) Reference
Mouse Oral (p.o.)10 - 100 mg/kg[4]
Intraperitoneal (i.p.)1.66 µg/g (1.66 mg/kg) - 6 mg/kg[5][6]
Subcutaneous (s.c.)No specific data found, start with a lower i.p. dose
Rat Oral (p.o. / gavage)6.25 - 33.3 mg/kg[3][7]
Intraperitoneal (i.p.)40 mg/kg[8]
Subcutaneous (s.c.)1.25 - 40 mg/kg[2]

Note: The sedative and motor-impairing effects of first-generation antihistamines can be dose-limiting. Always start with the lower end of the dose range and carefully observe the animals for adverse effects.

How should I formulate this compound for in vivo administration?

The hydrochloride salt of Promethazine is freely soluble in water.[9] this compound is available in hydrochloride and mesylate salt forms, which are also likely to have good water solubility. For oral administration, dissolving in distilled water is the first choice.[10] If you encounter solubility issues with the free base or for other administration routes, the following vehicles can be considered. Always prepare fresh on the day of the experiment.[11]

Vehicle Composition Administration Route Notes Reference
Distilled Water or SalineOral (p.o.), Intraperitoneal (i.p.), Subcutaneous (s.c.)Ideal for water-soluble salts.[7][11]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Salinei.p., s.c.A common co-solvent system for poorly soluble compounds.[11]
10% DMSO + 90% Corn Oili.p., s.c.Suitable for lipophilic compounds. Be cautious with long-term dosing.[11]

Formulation Protocol Example (Co-solvent system): To prepare a 1 mg/mL solution:

  • Dissolve this compound in DMSO to make a clear stock solution (e.g., 10 mg/mL).

  • In a separate tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL. This protocol is adapted from a general formulation guide for poorly soluble compounds.[11]

Troubleshooting Guide

Issue 1: No observable effect at the initial dose.
Possible Cause Troubleshooting Step
Insufficient Dose Gradually increase the dose in a stepwise manner (e.g., 2-3 fold increments). Monitor for both desired efficacy and any adverse effects.
Poor Bioavailability If using oral administration, consider that first-pass metabolism in the liver can significantly reduce bioavailability. Promethazine's oral bioavailability is only about 25% in humans due to this effect.[1][12] Consider switching to a parenteral route (i.p. or s.c.) for more direct systemic exposure.
Rapid Metabolism The half-life of the drug may be short in your animal model. Consider more frequent dosing or a different administration route. Pharmacokinetic studies may be necessary to determine the drug's half-life.
Incorrect Pharmacodynamic Readout Ensure your chosen experimental endpoint is sensitive to the mechanism of action of this compound. For antihistaminic effects, consider models like histamine-induced paw edema.[13][14] For sedative effects, locomotor activity or rotarod tests can be used.
Issue 2: Excessive sedation or motor impairment.
Possible Cause Troubleshooting Step
Dose is too high Reduce the dose. First-generation antihistamines are known to cross the blood-brain barrier and cause sedation.[15]
Vehicle Effects Some vehicles, like DMSO and PEG-400, can cause neuromotor deficits when administered intraperitoneally in mice.[8] Always include a vehicle-only control group to differentiate between drug and vehicle effects.
Strain or Species Sensitivity Different strains or species of rodents may have varying sensitivities to the sedative effects of the drug.
Issue 3: Unexpected adverse effects (e.g., agitation, tremors).
Possible Cause Troubleshooting Step
Paradoxical Reaction In some cases, particularly at high doses, antihistamines can cause hyperexcitability instead of sedation.[9] This is a known paradoxical reaction. Reduce the dose.
Extrapyramidal Symptoms (EPS) As a phenothiazine, this compound may block dopamine D2 receptors, potentially leading to extrapyramidal side effects like tremors or muscle stiffness.[2][3] These are more likely at higher doses. If these symptoms are observed, reduce the dose or discontinue use.
Serotonin Syndrome Since this compound has anti-serotonergic properties, it could potentially contribute to serotonin syndrome if co-administered with other serotonergic agents.[13][14][16] Be cautious with drug combinations.

Experimental Protocols

Protocol 1: Histamine-Induced Paw Edema in Rats (to assess antihistaminic activity)

This protocol is a standard method to evaluate the H1 receptor antagonist activity of a compound.[13][14][17]

Histamine_Paw_Edema_Workflow A 1. Animal Acclimatization & Fasting (Wistar rats, 12h fasting) B 2. Group Allocation - Vehicle Control (e.g., Saline, p.o.) - Positive Control (e.g., Chlorpheniramine 10 mg/kg, i.p.) - this compound Groups (Dose 1, 2, 3, p.o.) A->B C 3. Drug Administration Administer vehicle, positive control, or this compound. B->C D 4. Wait for Absorption (e.g., 60 minutes for oral administration) C->D E 5. Measure Baseline Paw Volume (Use a plethysmometer) D->E F 6. Induce Edema (Subplantar injection of 0.1 mL of 0.1% histamine in the right hind paw) E->F G 7. Measure Paw Volume Over Time (e.g., at 30, 60, 120, and 180 minutes post-histamine) F->G H 8. Data Analysis Calculate % inhibition of edema for each group compared to the vehicle control. G->H

Caption: Workflow for Histamine-Induced Paw Edema Assay.

Protocol 2: Spontaneous Locomotor Activity in Mice (to assess sedative effects)

This protocol measures the effect of a compound on general activity and exploration, which can be an indicator of sedation.

Locomotor_Activity_Workflow A 1. Animal Acclimatization (e.g., 60 minutes in the activity chambers) B 2. Group Allocation - Vehicle Control (e.g., Saline, i.p.) - Positive Control (e.g., Diazepam) - this compound Groups (Dose 1, 2, 3, i.p.) A->B C 3. Drug Administration Administer vehicle, positive control, or this compound. B->C D 4. Wait for Drug Action (e.g., 30 minutes for i.p. administration) C->D E 5. Record Locomotor Activity (Place mice back in chambers and record for 30-60 minutes using automated activity monitors) D->E F 6. Data Analysis Analyze parameters like total distance traveled, ambulatory counts, and rearing frequency. Compare drug groups to vehicle control. E->F

Caption: Workflow for Spontaneous Locomotor Activity Assay.

Pharmacokinetic Data (Proxy: Promethazine)

Pharmacokinetic parameters can be highly variable between species. The following data for Promethazine is provided for general context and should not be directly extrapolated to this compound without experimental verification.

Species Parameter Value Notes Reference
Human Oral Bioavailability~25%High first-pass metabolism.[1][12]
Elimination Half-life (t½)10 - 19 hoursHighly variable.[1][9]
Time to Peak Plasma (Tmax) - Oral~4.4 hours[12]
Dog Oral Bioavailability8.3% - 9.5%Compared to intramuscular injection.[10]
Elimination Half-life (t½)8.5 - 27.7 hours[10]
Rat/Mouse Pharmacokinetic DataNot readily available in searched literature.Due to high first-pass metabolism in other species, expect oral bioavailability to be low.

This technical support center provides a starting point for your in vivo studies with this compound. Careful experimental design, including pilot dose-escalation studies and appropriate control groups, is essential for obtaining reliable and reproducible results.

References

Dimethothiazine HPLC Method Resolution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethothiazine HPLC analysis. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve method resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Poor Resolution & Separation Issues

Question 1: I am observing poor resolution between my this compound peak and a closely eluting impurity. How can I improve the separation?

Answer:

Poor resolution is a common issue that can often be solved by systematically adjusting key chromatographic parameters. The primary factors influencing resolution are mobile phase composition, stationary phase chemistry, and temperature.[1][2]

Troubleshooting Steps:

  • Modify Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of your analytes, which can often lead to better separation.[2] Experiment with small, incremental decreases in the organic modifier.

  • Change Organic Solvent Type: If adjusting the solvent strength is insufficient, changing the organic modifier entirely (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation.[1] This change in solvent can affect the interactions between the analytes and the stationary phase differently, leading to improved resolution.[1]

  • Adjust Mobile Phase pH: this compound is a basic compound. The pH of the mobile phase is a critical parameter that affects the ionization state of the analyte and, consequently, its retention and peak shape.[3][4] Adjusting the pH away from the pKa of this compound can improve peak shape and resolution. Using a buffer is essential to maintain a stable pH.[5][6]

  • Evaluate Column Chemistry: If mobile phase optimization is not sufficient, consider trying a column with a different stationary phase (e.g., a C8 instead of a C18, or a column with a different end-capping or base silica). Different column chemistries offer different selectivities.[7]

  • Adjust Temperature: Lowering the column temperature can increase retention and may improve resolution, though it will also increase analysis time and backpressure.[8][9] Conversely, increasing the temperature can improve efficiency but may decrease retention.[8]

Data Presentation: Mobile Phase Optimization

The following table illustrates how adjusting the mobile phase composition can impact the retention time (RT) and resolution (Rs) between this compound and a known impurity.

Mobile Phase Composition (Acetonitrile:Buffer) This compound RT (min) Impurity RT (min) Resolution (Rs) Observations
60:404.24.50.8Co-elution, poor resolution.
55:455.86.31.4Improved separation, but not baseline.
50:507.58.22.0Baseline resolution achieved.
45:559.810.82.5Good separation, longer run time.
Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Resolution

Objective: To systematically adjust the mobile phase organic content to achieve baseline resolution (Rs ≥ 1.5) between this compound and a critical impurity.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphate buffer (e.g., 20 mM Potassium Phosphate)

  • pH meter

  • This compound reference standard and sample solution

  • Validated HPLC system with a C18 column

Methodology:

  • Prepare Initial Mobile Phase: Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate) and adjust the pH to a suitable value (e.g., pH 3.0 or 7.0).[5]

  • Establish a Starting Condition: Begin with a mobile phase composition that provides a reasonable retention time for this compound (e.g., 60% Acetonitrile: 40% Buffer).

  • Systematic Adjustment: Decrease the percentage of acetonitrile in 5% increments (e.g., to 55%, 50%, 45%).

  • Equilibrate and Inject: For each new mobile phase composition, ensure the column is fully equilibrated (allow at least 10-15 column volumes to pass through). Inject the sample solution.

  • Evaluate Resolution: Calculate the resolution (Rs) between the this compound peak and the closely eluting impurity.

  • Determine Optimal Conditions: Continue adjusting the mobile phase composition until a resolution of ≥ 1.5 is achieved while keeping the analysis time practical.

Section 2: Poor Peak Shape (Tailing)

Question 2: My this compound peak is exhibiting significant tailing. What are the common causes and solutions?

Answer:

Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with the silica-based stationary phase.[3][7] Specifically, ionized residual silanol (B1196071) groups on the packing material can interact strongly with the basic analyte, causing the peak to tail.[7]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like phosphoric or formic acid can suppress the ionization of silanol groups, thereby minimizing the secondary interactions that cause tailing.[3][10]

  • Use a Suitable Buffer: Employ a buffer at an appropriate concentration (typically 10-25 mM) to maintain the desired pH and ensure method robustness.[5]

  • Consider High pH Conditions: Alternatively, using a high pH mobile phase (e.g., pH 9-10) with a pH-stable column (e.g., a hybrid or BEH column) can deprotonate the basic analyte, which can also improve peak shape.[7]

  • Check for Column Degradation: Peak tailing can also be a sign of column deterioration, such as the creation of a void at the column inlet or the degradation of the stationary phase.[7][11] If mobile phase adjustments do not work, try a new column.

  • Reduce Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.[10]

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Poor HPLC Resolution Start Start: Poor Resolution (Rs < 1.5) ChangeSolventStrength Adjust Mobile Phase Strength (% Organic Solvent) Start->ChangeSolventStrength ChangeSolventType Change Organic Solvent (e.g., ACN to MeOH) ChangeSolventStrength->ChangeSolventType If resolution still poor End End: Resolution Achieved (Rs >= 1.5) ChangeSolventStrength->End If successful AdjustpH Adjust Mobile Phase pH (Consider analyte pKa) ChangeSolventType->AdjustpH If resolution still poor ChangeSolventType->End If successful ChangeColumn Select Different Column Chemistry (e.g., C8, Phenyl) AdjustpH->ChangeColumn If resolution still poor AdjustpH->End If successful ChangeColumn->End If successful

Caption: A decision tree for systematically troubleshooting poor HPLC resolution.

G cluster_1 Diagnosing and Fixing Peak Tailing for Basic Compounds Start Start: Peak Tailing Observed Cause1 Possible Cause: Secondary Silanol Interactions Start->Cause1 Cause2 Possible Cause: Column Overload Start->Cause2 Cause3 Possible Cause: Column Degradation / Void Start->Cause3 Solution1 Solution: Lower Mobile Phase pH (e.g., pH 2.5-3.5 with buffer) Cause1->Solution1 End End: Symmetrical Peak Achieved Solution1->End Solution2 Solution: Dilute Sample and Re-inject Cause2->Solution2 Solution2->End Solution3 Solution: Replace Column Cause3->Solution3 Solution3->End

Caption: A logical flowchart for diagnosing and fixing peak tailing issues.

References

Technical Support Center: Enhancing Dimethothiazine Mass Spectrometry Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric analysis of Dimethothiazine. Our aim is to help you enhance sensitivity, improve accuracy, and overcome common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound, and what should I use as the precursor ion in my LC-MS/MS method?

A1: The chemical formula for this compound is C₁₉H₂₅N₃O₂S₂, and its monoisotopic mass is 391.1388 g/mol .[1][2] For LC-MS/MS analysis in positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ should be selected as the precursor ion. Therefore, you should target a precursor ion with an m/z of approximately 392.1.

Q2: I am not seeing a strong signal for my this compound precursor ion. What are the possible causes?

A2: A weak precursor ion signal can be due to several factors:

  • Suboptimal Ionization Source Parameters: The efficiency of electrospray ionization is highly dependent on parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.[2][3] These need to be optimized specifically for this compound.

  • In-source Fragmentation: this compound, like other phenothiazine (B1677639) derivatives, may be susceptible to fragmentation within the ion source, especially at higher source temperatures or cone voltages.[4]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[1][5]

  • Sample Degradation: Ensure the stability of this compound in your sample and mobile phase.

Q3: What are the expected major fragment ions (product ions) for this compound?

A3: The fragmentation of phenothiazine derivatives is often characterized by the cleavage of the alkylamine side chain.[4] Based on the structure of this compound, which contains a 10-(2-(dimethylamino)propyl) side chain, a primary fragmentation would involve the loss of this side chain. A significant product ion is commonly observed at m/z 86, corresponding to the dimethylaminopropyl fragment. Other potential fragment ions can arise from cleavages within the phenothiazine ring structure.

Q4: How can I select and optimize Multiple Reaction Monitoring (MRM) transitions for this compound?

A4: To develop a robust MRM method, you should:

  • Select a Precursor Ion: As mentioned, this will be the protonated molecule [M+H]⁺ at m/z ~392.1.

  • Identify Product Ions: Perform a product ion scan (or MS/MS scan) of the precursor ion to identify the most abundant and stable fragment ions.

  • Choose Quantifier and Qualifier Ions: The most intense and reproducible product ion should be selected as the "quantifier" for concentration measurements. A second, less intense but still consistent, product ion should be chosen as the "qualifier" to confirm the identity of the analyte.[6]

  • Optimize Collision Energy (CE): The CE for each MRM transition must be optimized to maximize the signal of the product ion.[7][8] This is typically done by infusing a standard solution of this compound and varying the CE for each transition to find the value that yields the highest intensity.

Q5: What type of internal standard is recommended for the quantitative analysis of this compound?

A5: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to ensure the accuracy and precision of quantification. A SIL internal standard, such as deuterium-labeled this compound (e.g., this compound-d6), will have nearly identical chemical and physical properties to the unlabeled analyte.[9] This allows it to co-elute chromatographically and experience similar ionization suppression or enhancement, thus effectively compensating for matrix effects and variations in sample preparation.[9] If a SIL-IS is not available, a structural analog with similar properties can be considered, but requires more rigorous validation.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize ESI source parameters (capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).[2][3] Consider using a different ionization technique like APCI if ESI is problematic.
Suboptimal collision energy.Perform a collision energy optimization for each MRM transition to maximize fragment ion intensity.[7][8]
Matrix-induced ion suppression.Implement more effective sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Utilize matrix-matched calibration standards.
Analyte degradation.Ensure sample stability by controlling temperature and pH. Use fresh samples and standards.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Chemical noise in the mass spectrometer.Optimize cone voltage and cone gas flow rate to minimize background noise for specific MRM transitions.
Carryover from previous injections.Implement a robust needle wash protocol in your autosampler method. Inject blank samples between high-concentration samples.
Poor Peak Shape (Tailing, Fronting, or Splitting) Inappropriate chromatographic conditions.Optimize the mobile phase composition and gradient profile. Ensure compatibility of the sample solvent with the initial mobile phase.
Column degradation or contamination.Replace the analytical column. Use a guard column to protect the main column.
Active sites in the GC inlet or column (for GC-MS).Use a deactivated liner and column to minimize interactions with the analyte.
Inconsistent Retention Times Fluctuations in the LC pump flow rate.Prime the LC pumps and ensure a stable flow rate.
Changes in mobile phase composition.Prepare fresh mobile phases daily and ensure proper mixing.
Column temperature variations.Use a column oven to maintain a consistent temperature.
Failed System Suitability (Poor Precision/Accuracy) Inconsistent sample preparation.Ensure consistent and reproducible sample extraction and reconstitution steps. Automate sample preparation where possible.
Variability in internal standard addition.Add the internal standard early in the sample preparation process to account for variability in extraction efficiency. Ensure the internal standard concentration is appropriate.
Instrument instability.Perform regular mass calibration and system tuning according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Generic Sample Preparation from Plasma using Protein Precipitation

This protocol is a starting point for the extraction of this compound from plasma and should be optimized for your specific application.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer 100 µL to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d6 in methanol) to each plasma sample. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Collision Energy Optimization
  • Prepare a Standard Solution: Prepare a working standard solution of this compound (e.g., 100 ng/mL) in a solvent compatible with your LC system (e.g., 50:50 acetonitrile:water).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Select Precursor Ion: In the mass spectrometer software, set the precursor ion for this compound ([M+H]⁺, m/z ~392.1).

  • Perform Product Ion Scan: Acquire a product ion spectrum to identify the major fragment ions.

  • Set Up MRM Transitions: Create MRM methods for the most abundant and relevant product ions.

  • Vary Collision Energy: For each MRM transition, create a series of experiments where the collision energy is ramped in small increments (e.g., 2 eV steps) over a relevant range (e.g., 10-50 eV).

  • Analyze Results: Plot the intensity of each product ion as a function of the collision energy. The collision energy that produces the maximum intensity for each transition is the optimal value.

Quantitative Data Summary

The following tables provide hypothetical yet realistic quantitative data that could be expected during the validation of a this compound LC-MS/MS method. These tables are for illustrative purposes and actual results will vary depending on the specific method and matrix.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.258
100.515
502.591
1005.203
25012.987
50026.015
Correlation Coefficient (r²) >0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ10.9898.08.5
Low32.9197.06.2
Medium7576.8102.44.8
High400394.498.63.5

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low388.5-12.3 (Suppression)
High40091.2-10.8 (Suppression)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: A typical experimental workflow for the quantitative analysis of this compound in plasma.

troubleshooting_logic start Low Signal Intensity? check_source Optimize Ion Source Parameters start->check_source Yes check_ce Optimize Collision Energy check_source->check_ce check_sample_prep Improve Sample Cleanup check_ce->check_sample_prep check_lc Check LC Method check_sample_prep->check_lc solution Signal Improved check_lc->solution

Caption: A simplified logic diagram for troubleshooting low signal intensity in this compound analysis.

References

Technical Support Center: Dimethothiazine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals reduce variability in cell-based assays involving Dimethothiazine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of this compound and how might they influence assay design?

This compound is a phenothiazine (B1677639) derivative with multiple known targets. Its primary mechanisms of action are as an antagonist for histamine (B1213489) and serotonin (B10506) receptors.[1][2][3][4] It also exhibits antagonist activity at dopamine (B1211576) D2 receptors.[5] This multi-target profile is critical for assay design. Your chosen cell line must express the target receptor (e.g., H1 histamine receptor or a specific 5-HT serotonin receptor) endogenously or through recombinant expression to observe a specific effect. Assays can be designed to measure downstream effects of blocking these receptors, such as changes in intracellular calcium, cAMP levels, or other second messengers.

Q2: What are the most common sources of variability when working with this compound in cell-based assays?

Variability in cell-based assays is a common challenge and can stem from multiple sources.[6][7] Key contributors include:

  • Cellular Factors: Inconsistent cell health, high passage numbers leading to phenotypic drift, variations in cell seeding density, and contamination.[8]

  • Reagent & Compound Handling: Inaccurate pipetting, improper storage of this compound stock solutions, and lot-to-lot variability of media and supplements.[9]

  • Assay Conditions: Fluctuations in incubator temperature and CO2 levels, evaporation from plate wells (the "edge effect"), and inconsistent incubation times.[10]

  • Instrumentation: Incorrect plate reader settings (e.g., gain, wavelength) and lack of instrument calibration.[11]

Q3: How do I select an appropriate cell line for a this compound experiment?

The choice of cell line is fundamental for a successful assay.[9]

  • Target Expression: First, confirm that the cell line expresses the receptor of interest (e.g., H1R, 5-HT2A) at sufficient levels. This can be verified through literature review, qPCR, or Western blotting.

  • Cell Type Relevance: Whenever possible, use a cell type that is biologically relevant to the research question (e.g., neuronal cells for studying antipsychotic effects[5], mast cells for antihistaminic effects).

  • Assay Compatibility: Ensure the cells are compatible with the assay format. For example, adherent cells are suitable for most plate-based imaging or viability assays, while suspension cells may be required for flow cytometry.

  • Source and Authentication: Obtain cell lines from reputable cell banks like ATCC to avoid issues with misidentified or contaminated lines, which is a major source of irreproducibility.[8]

Q4: My results are inconsistent between experiments performed on different days. What should I check first?

Inter-assay variability is often traced back to subtle changes in protocol execution or reagents. Here is a checklist to identify the cause:

  • Cell Passage Number: Are you using cells within a consistent and limited passage number range?

  • Cell Confluency: Were cells seeded from flasks of similar confluency for each experiment?

  • Reagent Preparation: Were all media, supplements, and this compound dilutions prepared fresh for each experiment from the same stock solutions?

  • Environmental Conditions: Were incubator temperature and CO2 levels stable and verified?

  • Protocol Timing: Were incubation steps timed precisely and consistently across all experiments?

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: High Background Signal

High background can mask the biological effect of this compound, leading to a poor signal-to-noise ratio.

  • Possible Cause 1: Reagent Instability or Contamination.

    • Solution: Many fluorescent or luminescent detection reagents are light-sensitive and can degrade over time, increasing background signal.[11] Store all reagents according to the manufacturer's instructions, protected from light. Prepare fresh working solutions for each experiment and avoid using solutions that appear turbid, which may indicate contamination.[12]

  • Possible Cause 2: High Cell Autofluorescence or Non-specific Staining.

    • Solution: Dead cells are a common cause of high background.[13] Use a viability dye to exclude dead cells from the analysis. If using an antibody-based detection method, ensure you have included appropriate blocking steps (e.g., with BSA or normal serum) and optimized antibody concentrations to prevent non-specific binding.[13]

Problem: Low Signal or No Cellular Response to this compound

A weak or absent signal can suggest an issue with the biological system or the assay setup.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: The effective concentration of this compound can vary significantly between cell types. It is crucial to perform a dose-response curve to determine the optimal concentration range (e.g., EC50 or IC50). Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the active window.

  • Possible Cause 2: Inappropriate Incubation Time.

    • Solution: The kinetics of the cellular response can vary. A short incubation may not be sufficient to produce a measurable signal, while a very long incubation could lead to secondary effects or cytotoxicity.[14] Optimize the incubation time by performing a time-course experiment (e.g., measuring the response at 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) to find the point of maximal response.

  • Possible Cause 3: Insufficient Target Receptor Expression.

    • Solution: As mentioned in the FAQs, the cell line must express the target receptor. If you suspect low expression, confirm it using a molecular biology technique like qPCR or Western blot. If expression is too low, consider using a cell line known to have high expression or a system with transient or stable overexpression of the receptor.

Problem: High Well-to-Well Variability (Poor Replicate Consistency)
  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: An uneven distribution of cells across the plate is a major source of variability.[15] Ensure you have a single-cell suspension before seeding by gently triturating. Mix the cell suspension between pipetting steps to prevent settling. Always perform a cell count with a viability stain to ensure you are seeding a consistent number of healthy cells per well.[9]

  • Possible Cause 2: The "Edge Effect".

    • Solution: Wells on the outer edges of a microplate are prone to evaporation, which changes the concentration of media components and the added compound.[10] This can be minimized by using a hydration chamber or by filling the outer wells with sterile water or PBS and not using them for experimental data.

  • Possible Cause 3: Inaccurate Liquid Handling.

    • Solution: Small volume pipetting errors can lead to large variations in final concentrations.[6] Ensure all pipettes are properly calibrated. Use a consistent pipetting technique (e.g., consistent speed, tip immersion depth). For multi-channel pipetting, ensure all tips are drawing and dispensing liquid evenly.

Section 3: Experimental Protocols & Data Tables

Table 1: Key Parameters for Assay Optimization

Since specific optimal conditions for this compound are highly dependent on the cell line and assay type, this table provides recommended starting ranges for systematic optimization.

ParameterRecommended Range to TestKey Consideration
Cell Seeding Density 1,000 - 50,000 cells/well (96-well plate)Optimize to ensure cells are in a logarithmic growth phase and form a monolayer without being over-confluent at the time of the assay.[9]
This compound Conc. 10-point curve, 1:3 or 1:10 dilution series (e.g., 100 µM to 1 nM)A wide range is needed to accurately determine potency (IC50/EC50) and identify potential cytotoxic effects at high concentrations.
Compound Incubation Time 15 minutes - 48 hoursDepends on the assay endpoint. Short times are for rapid signaling events (e.g., calcium flux), while longer times are for proliferation or cytotoxicity.[10][14]
Serum Concentration 0% - 10%Serum proteins can bind to compounds, reducing their effective concentration. Test conditions with low or no serum if compound binding is a concern.
Detection Reagent Incubation 10 minutes - 4 hoursFollow manufacturer's guidelines, but optimization may be needed to maximize the signal-to-noise ratio.[14]
General Protocol: Resazurin-Based Cell Viability Assay

This protocol provides a framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Prepare a 10-point serial dilution of this compound in an appropriate vehicle (e.g., DMSO) at 100X the final desired concentration.

    • Dilute the 100X compound stocks into culture medium to create 2X working solutions.

    • Carefully remove the culture medium from the cell plate and add 100 µL of the 2X this compound working solutions to the appropriate wells. Include "vehicle only" and "no treatment" controls.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Viability Measurement:

    • Prepare the resazurin (B115843) detection reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader using the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence from a "media + reagent only" control well.

    • Normalize the data to the "vehicle only" control wells (set to 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Section 4: Visualizations

Diagrams of Key Processes

G cluster_receptor Cell Membrane rec_h1 H1 Receptor plc PLC rec_h1->plc rec_5ht 5-HT Receptor rec_5ht->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag response Downstream Cellular Response (e.g., Ca2+ Release) ip3->response Leads to dag->response Leads to dimetho This compound dimetho->rec_h1 Blocks dimetho->rec_5ht Blocks agonist Agonist (Histamine / Serotonin) agonist->rec_h1 Activates agonist->rec_5ht Activates

Caption: Simplified signaling pathway for this compound action.

G start Start: Healthy Cells (Log Phase Growth) seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 prepare_cpd 3. Prepare this compound Serial Dilutions incubate1->prepare_cpd add_cpd 4. Add Compound to Plate incubate1->add_cpd prepare_cpd->add_cpd incubate2 5. Incubate for Optimized Time Period add_cpd->incubate2 add_reagent 6. Add Detection Reagent (e.g., Resazurin) incubate2->add_reagent incubate3 7. Incubate for Color Development add_reagent->incubate3 read 8. Read Plate on Spectrophotometer incubate3->read analyze 9. Analyze Data (Normalize & Plot) read->analyze

Caption: General experimental workflow for a cell-based assay.

G start High Variability Observed (CV > 15%) check_replicates Are replicates poor within the same plate? start->check_replicates check_inter_assay Is variability high between different plates/days? check_replicates->check_inter_assay No solution_intra Focus on Intra-Assay Technique: 1. Check cell seeding consistency. 2. Verify pipetting accuracy. 3. Assess for 'Edge Effects'. check_replicates->solution_intra Yes solution_inter Focus on Inter-Assay Controls: 1. Standardize cell passage number. 2. Use fresh reagents for each run. 3. Confirm incubator stability. check_inter_assay->solution_inter Yes no_issue Variability is Low (CV < 15%) Proceed with Confidence check_inter_assay->no_issue No

Caption: Logical troubleshooting flow for high assay variability.

References

Navigating Unexpected Findings in Dimethothiazine Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret and address unexpected results in studies involving Dimethothiazine. As a phenothiazine (B1677639) derivative with antihistaminic and anti-serotonergic properties, this compound's primary applications are in the management of migraine and allergic conditions.[1][2][3] However, experimental outcomes can sometimes deviate from the expected pharmacological profile. This guide offers potential explanations and methodological considerations to navigate such anomalies.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or weaker-than-expected antihistamine or anti-serotonin activity in cell-based assays.

  • Question: Our in vitro assays show variable or lower-than-anticipated inhibition of histamine (B1213489) or serotonin (B10506) receptors by this compound. What could be the cause?

  • Possible Causes & Troubleshooting Steps:

    • Cell Line Variability: Receptor expression levels can differ between cell lines and even between passages of the same cell line.

      • Recommendation: Regularly validate receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line with a well-characterized and stable expression of the target receptor.

    • Assay Conditions: The binding affinity of this compound can be influenced by pH, ionic strength, and the presence of serum proteins in the culture medium.

      • Recommendation: Standardize and optimize your assay buffer conditions. If serum is used, be aware that protein binding can reduce the effective concentration of this compound.[4] Consider conducting binding assays in a serum-free medium or accounting for protein binding in your calculations.

    • Compound Stability: this compound, like other phenothiazines, can be sensitive to light and oxidation.

      • Recommendation: Prepare fresh solutions of this compound for each experiment and store stock solutions protected from light at the recommended temperature.

Issue 2: Observation of paradoxical effects, such as agitation or central nervous system excitation, in animal models.

  • Question: We are observing unexpected excitatory effects in our animal models treated with this compound, contrary to its expected sedative properties. Why might this be happening?

  • Possible Causes & Troubleshooting Steps:

    • Dose-Dependent Effects: Phenothiazines can exhibit a biphasic dose-response curve, where low doses may cause stimulation before sedation is observed at higher doses.

      • Recommendation: Conduct a thorough dose-response study to characterize the full spectrum of behavioral effects. Start with very low doses and escalate gradually.

    • Off-Target Effects: While primarily targeting H1 and 5-HT receptors, this compound may interact with other receptors in the central nervous system at certain concentrations, leading to unforeseen pharmacological effects.

      • Recommendation: Investigate potential off-target binding through receptor profiling assays. This can help identify interactions with dopaminergic, adrenergic, or other receptor systems that might explain the excitatory effects.

    • Animal Model Specifics: The metabolic profile and receptor distribution can vary between different animal species and even strains.[5]

      • Recommendation: Carefully consider the choice of animal model. If unexpected effects are observed, review the literature for any known species-specific reactions to phenothiazines.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding unexpected clinical and preclinical findings with this compound.

Q1: Can this compound induce extrapyramidal symptoms (EPS)?

While less common with antihistaminic phenothiazines compared to their antipsychotic counterparts, the potential for EPS cannot be entirely ruled out, especially at higher doses or in susceptible individuals. The mechanism involves the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway.

Q2: Are there any reports of cardiac-related adverse effects with this compound?

As a member of the phenothiazine class, there is a theoretical risk of QT interval prolongation. Although less frequently reported than with antipsychotic phenothiazines, it is a critical parameter to monitor in preclinical toxicology studies and clinical trials.

Q3: What are some unexpected drug-drug interactions to consider?

This compound's sedative effects can be potentiated by other central nervous system depressants, such as alcohol, benzodiazepines, and opioids.[6] Additionally, its metabolism could be affected by drugs that inhibit or induce cytochrome P450 enzymes, potentially leading to altered plasma concentrations and unexpected efficacy or toxicity.[4]

Data Presentation

Table 1: Reported Side Effects of this compound Mesilate

Side Effect CategorySpecific Effects
Common Drowsiness, Fatigue, Dry Mouth, Nausea, Headache, Dizziness[6]
Less Common Blurred Vision, Constipation, Difficulty Urinating, Skin Reactions (rash, itching)[6]
Serious (Rare) Severe Allergic Reactions, Heart Palpitations/Arrhythmias, Seizures[6]

Experimental Protocols

Protocol 1: Basic Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow unexpected_result Unexpected Result Observed initial_assessment Initial Assessment: - Review protocol - Check calculations unexpected_result->initial_assessment hypothesis_generation Hypothesis Generation: - Off-target effects? - Dosing issue? - Assay artifact? initial_assessment->hypothesis_generation literature_review Literature Review: - Similar findings? - Class effects? hypothesis_generation->literature_review experimental_validation Experimental Validation: - Dose-response curve - Receptor binding assay - Control experiments hypothesis_generation->experimental_validation literature_review->experimental_validation conclusion Conclusion & Refined Hypothesis experimental_validation->conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

signaling_pathway This compound This compound H1R H1 Receptor This compound->H1R FiveHTR 5-HT Receptor This compound->FiveHTR Gq Gq Protein H1R->Gq FiveHTR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Cellular_Response_H1 Allergic Response (Blocked) Ca_PKC->Cellular_Response_H1 Cellular_Response_5HT Migraine Pathway (Modulated) Ca_PKC->Cellular_Response_5HT

Caption: Simplified signaling pathway for this compound's primary targets.

References

Technical Support Center: Artifacts in Dimethothiazine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered during Dimethothiazine receptor binding assays. As this compound, a phenothiazine (B1677639) derivative, primarily interacts with histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and dopamine (B1211576) D2 receptors, this guide will focus on assays for these G-protein coupled receptors (GPCRs).

Frequently Asked Questions (FAQs)

Q1: What are the primary receptor targets for this compound?

A1: this compound is a tricyclic antihistamine and anti-serotonin (5-HT) agent. Its primary targets are Histamine H1 receptors, Serotonin 5-HT receptors (particularly the 5-HT2A subtype), and, like other phenothiazines, it also exhibits affinity for Dopamine D2 receptors.

Q2: Which radioligands are commonly used for studying this compound's binding affinity?

A2: The choice of radioligand depends on the receptor being studied. For Histamine H1 receptors, [³H]mepyramine is frequently used.[1][2][3] For Serotonin 5-HT2A receptors, [³H]ketanserin is a common choice.[4][5] For Dopamine D2 receptors, radiolabeled antagonists like [³H]spiperone or [³H]raclopride are often employed.[6][7]

Q3: What is a typical concentration range for the radioligand in these assays?

A3: To minimize non-specific binding and avoid ligand depletion, it is recommended to use a radioligand concentration at or below its equilibrium dissociation constant (Kd).[8] For instance, in a 5-HT2A binding assay using [³H]ketanserin, a concentration of 0.5 nM is often used, which is close to its Kd of 0.6 nM.[4]

Q4: How long should the incubation period be?

A4: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This can vary depending on the ligand's affinity and the temperature. For many GPCR binding assays, an incubation of 60 minutes at room temperature is a good starting point.[4] However, it is crucial to determine the optimal incubation time experimentally by performing association kinetics (a time-course experiment).[8] For some high-affinity ligands, reaching equilibrium might take longer.[9]

Q5: What causes high non-specific binding and how can I reduce it?

A5: High non-specific binding (NSB) can be caused by the radioligand binding to components other than the target receptor, such as the filter plates, assay tubes, or other proteins in the membrane preparation. To reduce NSB, you can:

  • Optimize Radioligand Concentration: Use the lowest possible concentration that provides a sufficient specific signal.[8]

  • Use Blocking Agents: Including Bovine Serum Albumin (BSA) in the assay buffer can block non-specific binding sites.[10]

  • Pre-treat Filters: Soaking filter plates in a solution like 0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter material.[5][10]

  • Optimize Wash Steps: Increase the number of washes with ice-cold wash buffer to remove unbound radioligand more effectively.[10]

Troubleshooting Guide

Issue 1: Low Total Binding Signal

Q: My total counts are very low, close to the background. What could be the problem?

A: A low total binding signal indicates an issue with one of the fundamental components of your assay. Here are the likely causes and their solutions:

Possible Cause Solution
Inactive/Degraded Radioligand Verify the age and storage conditions of your radioligand. If in doubt, purchase a fresh stock.[10]
Low Receptor Concentration/Inactive Receptor Preparation Increase the amount of membrane preparation in your assay. Ensure that the membrane preparations have been stored correctly at -80°C and have not undergone excessive freeze-thaw cycles. You may need to prepare a new batch of membranes with a higher receptor density.[8][10]
Incorrect Assay Buffer Composition Check the pH and ionic strength of your binding buffer. For many GPCR assays, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used, often supplemented with divalent cations like MgCl₂.[8] Ensure the pH is correct at the incubation temperature.
Assay Not at Equilibrium The incubation time may be too short. Perform a time-course experiment to determine the optimal time to reach equilibrium.[8]
Pipetting Errors Double-check your protocol and ensure all reagents are added in the correct volumes. Use calibrated pipettes.[8]
Issue 2: Low Specific Binding (High Non-Specific Binding)

Q: My total binding is adequate, but the specific binding is less than 80% of the total. How can I improve this?

A: This problem arises from high non-specific binding (NSB), which obscures the specific signal. The goal is to maximize the specific binding signal relative to the non-specific binding.

Possible Cause Solution
High Radioligand Concentration Using a radioligand concentration significantly above its Kd increases binding to non-receptor sites. Lower the radioligand concentration to at or below the Kd.[8]
Inadequate Washing Insufficient washing can leave unbound radioligand on the filters. Increase the number of washes (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer. Ensure a consistent and adequate vacuum during filtration.
Radioligand Sticking to Filters/Plates Pre-treat the filter plates with 0.3-0.5% polyethyleneimine (PEI) for a couple of hours before the assay.[5] Including a low concentration of a non-ionic detergent like 0.1% BSA in the assay buffer can also help.
Inappropriate Ligand for Defining NSB The unlabeled ligand used to determine NSB should have high affinity for the target receptor. Use a saturating concentration (100- to 1000-fold higher than the radioligand's Kd) of a known potent antagonist for the receptor of interest.[8]
Issue 3: Poor Reproducibility

Q: I am getting significant variability between replicate wells and between experiments. What are the common causes?

A: Poor reproducibility is often due to inconsistencies in the assay procedure.

Possible Cause Solution
Inaccurate Pipetting Ensure all pipettes are properly calibrated. Be especially careful with small volumes of concentrated solutions.
Inconsistent Incubation Times or Temperatures Use a precise timer for incubations. Perform incubations in a temperature-controlled water bath or incubator to ensure uniformity.[10]
Non-Homogeneous Membrane Preparation Thoroughly vortex or sonicate the membrane preparation before aliquoting into the assay plate to ensure a uniform receptor concentration in each well.[10]
Variable Washing Procedure Ensure that the washing of each well is consistent in terms of volume, duration, and vacuum pressure. Automated cell harvesters can improve consistency.

Experimental Protocols

Below are generalized protocols for competitive radioligand binding assays for the primary targets of this compound. These should be optimized for your specific experimental conditions.

Protocol 1: Histamine H1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the Histamine H1 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells transiently or stably expressing the human Histamine H1 receptor.

  • Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Unlabeled Ligand for NSB: Mianserin or a high concentration of unlabeled mepyramine.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% PEI.

  • Scintillation Cocktail.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of unlabeled ligand (e.g., 10 µM Mianserin for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of [³H]mepyramine diluted in assay buffer (final concentration ~1-2 nM).

    • 100 µL of membrane preparation (5-10 µg of protein per well).

  • Incubate the plate for 60 minutes at 25°C with gentle agitation.[2]

  • Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters 3-5 times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate completely.

  • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Protocol 2: Serotonin 5-HT2A Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the Serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Rat frontal cortex membranes or membranes from cells expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Unlabeled Ligand for NSB: 1 µM Ketanserin or another potent 5-HT2A antagonist like spiperone.[4]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.5% PEI.[5]

  • Scintillation Cocktail.

Procedure:

  • Follow steps 1 and 2 as in Protocol 1, using the appropriate reagents for the 5-HT2A assay. The final concentration of [³H]ketanserin should be around 0.5 nM.[4] A typical protein concentration is 70 µ g/well .[5]

  • Incubate for 60 minutes at room temperature.[4]

  • Follow steps 4-8 as in Protocol 1 to determine the Ki of this compound.

Protocol 3: Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor.

Materials:

  • Receptor Source: Rat striatal membranes or membranes from cells expressing the human D2 receptor.

  • Radioligand: [³H]spiperone (specific activity ~15-30 Ci/mmol).

  • Unlabeled Ligand for NSB: 10 µM Haloperidol or unlabeled Benperidol.[8]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filter Plates: 96-well glass fiber filter plates, pre-soaked in 0.3% PEI.

  • Scintillation Cocktail.

Procedure:

  • Follow steps 1 and 2 as in Protocol 1, using the appropriate reagents for the D2 assay. The final concentration of [³H]spiperone should be around its Kd value (typically 0.1-0.3 nM).[6]

  • Incubate for 60-90 minutes at room temperature or 37°C. The optimal conditions should be determined empirically.

  • Follow steps 4-8 as in Protocol 1 to determine the Ki of this compound.

Quantitative Data Summary

The following table provides typical concentration ranges and parameters for the receptor binding assays discussed. Note that these are starting points and should be optimized for each specific assay system.

Parameter Histamine H1 Receptor Serotonin 5-HT2A Receptor Dopamine D2 Receptor
Radioligand [³H]mepyramine[³H]ketanserin[³H]spiperone
Radioligand Conc. ~1-2 nM~0.5 nM[4]~0.1-0.3 nM[6]
NSB Ligand Mianserin (10 µM)Ketanserin (1 µM)[4]Haloperidol (10 µM)[8]
Membrane Protein 5-15 µ g/well 50-100 µ g/well [5]10-50 µ g/well
Incubation Time 60 min[2]60 min[4]60-90 min
Incubation Temp. 25°C[2]Room TemperatureRoom Temperature or 37°C
Assay Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.450 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

Visualizations

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Ligands, Membranes) C Add Reagents to 96-well Plate A->C B Pre-soak Filter Plate (e.g., 0.5% PEI) E Filtration & Washing B->E D Incubate (e.g., 60 min @ 25°C) C->D D->E F Dry Filter Plate E->F G Add Scintillation Cocktail F->G H Count Radioactivity G->H I Calculate Ki H->I

General workflow for a filtration-based receptor binding assay.

Troubleshooting_Tree Start Assay Problem? LowTotal Low Total Binding? Start->LowTotal Yes LowSpecific Low Specific Binding? Start->LowSpecific No Sol_Receptor Check Receptor Prep & Increase Concentration LowTotal->Sol_Receptor Receptor Issue? Sol_Radioligand Check Radioligand Activity & Concentration LowTotal->Sol_Radioligand Ligand Issue? Sol_Buffer Verify Buffer Composition & pH LowTotal->Sol_Buffer Buffer Issue? Sol_Time Optimize Incubation Time LowTotal->Sol_Time Time Issue? PoorRepro Poor Reproducibility? LowSpecific->PoorRepro No Sol_Wash Optimize Washing Steps LowSpecific->Sol_Wash Washing Issue? Sol_Block Use Blocking Agents & Pre-treat Filters LowSpecific->Sol_Block NSB to Plate? Sol_NSB_Ligand Verify NSB Ligand & Concentration LowSpecific->Sol_NSB_Ligand NSB Definition? Sol_Pipette Calibrate Pipettes & Check Technique PoorRepro->Sol_Pipette Pipetting? Sol_Homogenize Ensure Homogeneous Membrane Suspension PoorRepro->Sol_Homogenize Membranes? Sol_Conditions Standardize Incubation Time & Temperature PoorRepro->Sol_Conditions Conditions?

Troubleshooting decision tree for common binding assay artifacts.

References

Technical Support Center: Synthesis of Dimethothiazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dimethothiazine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound analogs?

A1: The synthesis of this compound analogs, which are part of the broader phenothiazine (B1677639) class of compounds, often presents several challenges. The most frequently encountered issues include low reaction yields, the formation of unwanted side products, and difficulties in the purification of the final compound. The core of these challenges often lies in the N-alkylation step of the phenothiazine nucleus.

Q2: Why is the N-alkylation of the phenothiazine core a critical and often problematic step?

A2: The N-alkylation of the phenothiazine core is a crucial step for introducing the desired side chain, which largely determines the pharmacological properties of the analog. This reaction can be challenging due to the potential for side reactions, such as oxidation of the phenothiazine sulfur atom to a sulfoxide.[1] The choice of base, solvent, and alkylating agent is critical to achieving high selectivity and yield.[1]

Q3: What are the typical side products I might encounter, and how can I minimize them?

A3: A common side product is the corresponding phenothiazine sulfoxide, which arises from the oxidation of the sulfur atom in the phenothiazine ring.[1] This can be minimized by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Another potential issue is the formation of a mixture of products due to the reactivity of the starting materials. Careful optimization of reaction conditions, including temperature and reaction time, is essential to improve selectivity.

Q4: What are the recommended purification techniques for this compound analogs?

A4: Column chromatography using silica (B1680970) gel or alumina (B75360) is a widely used method for the purification of this compound analogs. The choice of eluent (mobile phase) is crucial and depends on the polarity of the target compound and impurities. A common strategy is to start with a non-polar solvent and gradually increase the polarity to elute the desired product. Additionally, converting the final product to its hydrochloride salt can facilitate purification and handling.

Troubleshooting Guides

Issue 1: Low Reaction Yield in N-Alkylation

You are attempting the N-alkylation of a phenothiazine precursor to synthesize a this compound analog, but the reaction yield is consistently low.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Check Reagent Quality (Phenothiazine, Alkyl Halide, Base, Solvent) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) reagent_quality->reaction_conditions base_selection Evaluate Base Strength and Type reaction_conditions->base_selection ptc Consider Phase-Transfer Catalysis (PTC) base_selection->ptc workup Optimize Work-up and Purification ptc->workup solution Improved Yield workup->solution

Caption: A logical workflow to diagnose and address causes of low reaction yields.

Possible Causes and Solutions:

  • Poor Reagent Quality:

    • Cause: Impurities in starting materials (phenothiazine precursor, alkylating agent), base, or solvent can inhibit the reaction or lead to side products.[1] The phenothiazine core is particularly susceptible to oxidation.[1]

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous. If necessary, purify starting materials before use. Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]

  • Suboptimal Reaction Conditions:

    • Cause: Incorrect reaction temperature, time, or inefficient stirring can significantly impact the yield.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Ensure the reaction temperature is accurately controlled. Use efficient magnetic or mechanical stirring to ensure proper mixing of reactants.

  • Inappropriate Base:

    • Cause: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the phenothiazine nitrogen, while an overly strong base might promote side reactions.

    • Solution: Common bases for this reaction include sodium hydride (NaH), sodium amide (NaNH₂), and potassium carbonate (K₂CO₃). The optimal base may vary depending on the specific substrates. It is advisable to perform small-scale trial reactions with different bases to identify the most effective one.

  • Inefficient Reaction System:

    • Cause: For reactions involving a solid base and an organic solvent, the reaction rate can be limited by the interface between the two phases.

    • Solution: Consider using Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the deprotonated phenothiazine from the solid or aqueous phase to the organic phase, often leading to higher yields and milder reaction conditions. The use of crown ethers as catalysts has also been reported to give high yields.

Issue 2: Formation of Multiple Products

Your reaction mixture shows multiple spots on TLC, indicating the formation of several products in addition to the desired this compound analog.

Troubleshooting Workflow:

Multiple_Products_Troubleshooting start Multiple Products Observed identify_side_products Identify Side Products (TLC, LC-MS, NMR) start->identify_side_products oxidation_check Check for Oxidation (Phenothiazine Sulfoxide) identify_side_products->oxidation_check alkylation_selectivity Assess N-Alkylation Selectivity oxidation_check->alkylation_selectivity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Reagent Stoichiometry) alkylation_selectivity->optimize_conditions purification Develop Purification Strategy optimize_conditions->purification solution Pure Product Obtained purification->solution

Caption: A systematic approach to identifying and minimizing the formation of multiple products.

Possible Causes and Solutions:

  • Oxidation:

    • Cause: The phenothiazine ring is prone to oxidation at the sulfur atom, especially at elevated temperatures or in the presence of air, leading to the formation of the corresponding sulfoxide.[1]

    • Solution: As mentioned previously, performing the reaction under an inert atmosphere is crucial.[1]

  • Lack of Selectivity in N-Alkylation:

    • Cause: The use of a very strong base can sometimes lead to deprotonation at other positions on the phenothiazine ring, resulting in a mixture of alkylated products.[1]

    • Solution: Experiment with milder bases (e.g., K₂CO₃) or consider using phase-transfer catalysis, which often allows for the use of weaker bases and can improve selectivity.[1]

  • Side Reactions of the Alkylating Agent:

    • Cause: The alkylating agent itself might undergo side reactions, such as elimination, especially at higher temperatures.

    • Solution: Carefully control the reaction temperature and consider using a more reactive, yet stable, alkylating agent if possible.

Data Presentation

The following tables summarize quantitative data from various literature sources regarding the N-alkylation of phenothiazine and its derivatives. Note that direct comparisons may not always be possible due to variations in substrates and reaction conditions.

Table 1: Comparison of Yields for N-Alkylation of Phenothiazine Analogs under Different Conditions

Phenothiazine PrecursorAlkylating AgentBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
2-Methoxyphenothiazine3-Dimethylamino-2-methylpropyl chlorideNaOH18-crown-6 ether-Boiling5-692
2-Trifluoromethylphenothiazine1-Bromo-2,3-epoxypropaneNaH-DMFRoom Temp.343
2-TrifluoromethylphenothiazineEpoxide intermediate from previous stepVarious amines-EthanolReflux4-1855.5
2-Methylthio-10H-phenothiazine3-ChloropropanolNa₂CO₃-DMFMicrowave125
2-Methylthio-10H-phenothiazine derivativeUracil-containing alkyl bromideNa₂CO₃-DMFMicrowave167

Experimental Protocols

General Protocol for N-Alkylation of a Phenothiazine Precursor

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound analogs.

Materials:

  • Phenothiazine precursor (1.0 equiv)

  • Alkylating agent (e.g., 3-(dimethylamino)propyl chloride) (1.1 - 1.5 equiv)

  • Base (e.g., Sodium Hydride (60% dispersion in mineral oil), Sodium Amide, or Potassium Carbonate) (1.2 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene (B28343), Xylene, or DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the phenothiazine precursor and the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Deprotonation: Carefully add the base portion-wise to the stirred solution at room temperature. The reaction mixture may be heated to facilitate deprotonation (e.g., refluxing in toluene or xylene for 1-2 hours with NaH or NaNH₂).

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to the reflux temperature of the solvent) and stir for the required time (typically monitored by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Signaling Pathway/Workflow Diagram:

N_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification phenothiazine Phenothiazine Precursor deprotonation Deprotonation phenothiazine->deprotonation base Base (e.g., NaH) base->deprotonation phenothiazine_anion Phenothiazine Anion deprotonation->phenothiazine_anion alkylation N-Alkylation phenothiazine_anion->alkylation alkyl_halide Alkyl Halide alkyl_halide->alkylation crude_product Crude Product alkylation->crude_product quench Quench Reaction crude_product->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure this compound Analog chromatography->pure_product

Caption: General experimental workflow for the N-alkylation of a phenothiazine precursor.

References

Technical Support Center: Stabilizing Dimethothiazine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and stabilizing Dimethothiazine solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a phenothiazine (B1677639) derivative that acts as a serotonin (B10506) and histamine (B1213489) antagonist.[1] In a research context, it is primarily used to investigate allergic conditions, migraine, and its antiemetic properties.[1][2][3] It is also utilized in studies related to its sedative and antipsychotic effects, which are characteristic of the phenothiazine class of compounds.

Q2: What are the main challenges when working with this compound solutions?

Like other phenothiazines, this compound is susceptible to degradation, which can impact the reproducibility and accuracy of experimental results. The primary challenges include:

  • Low Aqueous Solubility: this compound has a predicted low water solubility of 0.0647 mg/mL, which can make preparing aqueous solutions difficult.[2]

  • Oxidation: The phenothiazine nucleus is prone to oxidation, leading to the formation of sulfoxides and other degradation products.[4][5][6] This process can be accelerated by exposure to oxygen and certain metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of phenothiazine solutions.[7][8]

  • Precipitation: Due to its low solubility, this compound may precipitate out of solution, especially when aqueous buffers are added to a stock solution prepared in an organic solvent.

Q3: How should I store this compound powder and its solutions?

  • Powder: this compound powder should be stored at room temperature, protected from light and moisture.[9][10]

  • Stock Solutions: Concentrated stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in stock solution - Exceeded solubility limit- Low-quality solvent- Prepare a more dilute stock solution.- Ensure the use of high-purity, anhydrous DMSO or ethanol.
Precipitation upon dilution in aqueous buffer - Poor aqueous solubility of this compound.- pH of the buffer is not optimal.- Increase the proportion of organic solvent in the final solution if the experimental design allows.- Consider using a cyclodextrin (B1172386) as a solubilizing agent to form an inclusion complex.[11][12]- Adjust the pH of the aqueous buffer. Phenothiazines are generally more stable in slightly acidic conditions (around pH 3.5-5).
Solution discoloration (e.g., yellowing) - Oxidation of the phenothiazine ring.- Prepare solutions fresh before use.- Degas aqueous buffers to remove dissolved oxygen.- Add an antioxidant to the solution, such as ascorbic acid (0.1-0.2 mg/mL) or sodium metabisulfite (B1197395) (0.1-0.5 mg/mL).- Protect the solution from light at all times.
Inconsistent experimental results - Degradation of this compound in the working solution.- Prepare fresh working solutions for each experiment.- Include a chelating agent like EDTA (0.1 mg/mL) in your buffer to sequester metal ions that can catalyze oxidation.- Validate the concentration of your working solution using a suitable analytical method (e.g., HPLC-UV) before each experiment.

Quantitative Data Summary

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 391.55 g/mol [1]
Predicted Water Solubility 0.0647 mg/mL[2]
Predicted pKa (Strongest Basic) 8.99[2]
DMSO Solubility Data not available. Generally, phenothiazines are soluble in DMSO.
Ethanol Solubility Data not available. Generally, phenothiazines are soluble in ethanol.

Table 2: Recommended Storage Conditions

FormConditionDuration
Solid Powder Room Temperature, Protected from LightLong-term
DMSO Stock Solution -20°C, Protected from LightMonths
Aqueous Working Solution 2-8°C, Protected from LightHours (prepare fresh)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[13][14]

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment, weigh out 3.92 mg of this compound powder.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Stabilized Aqueous Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Ascorbic acid (optional antioxidant)

  • Disodium (B8443419) EDTA (optional chelating agent)

  • Sterile, light-protected tubes

Procedure:

  • Prepare the aqueous buffer. If using stabilizers, add ascorbic acid to a final concentration of 0.1 mg/mL and/or disodium EDTA to a final concentration of 0.1 mg/mL. Adjust the pH of the buffer to a slightly acidic range (e.g., pH 5-6) if compatible with your experimental system.

  • Degas the buffer by sonicating or sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Serially dilute the stock solution with the prepared aqueous buffer to the desired final concentration. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is below 0.5% (v/v) to avoid solvent-induced toxicity in cell-based assays.[15]

  • Use the working solution immediately after preparation. Protect from light during all steps.

Protocol 3: HPLC-UV Method for Quantification of this compound

This is a general method adapted from protocols for other phenothiazines and should be validated for this compound.[16][17][18][19][20]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject the standards to generate a calibration curve.

  • Prepare the experimental samples by diluting them with the mobile phase to fall within the concentration range of the calibration curve.

  • Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_verification Verification start Solution Instability (Precipitation, Discoloration) cause1 Low Aqueous Solubility start->cause1 cause2 Oxidation start->cause2 cause4 Incorrect pH start->cause4 cause3 cause3 start->cause3 sol1 Use Co-solvent (DMSO/Ethanol) Keep final concentration <0.5% cause1->sol1 sol2 Add Antioxidants (e.g., Ascorbic Acid) cause2->sol2 sol6 Add Chelating Agent (EDTA) cause2->sol6 cause cause .3 Photodegradation sol4 Adjust pH to acidic range (e.g., pH 5-6) cause4->sol4 verify Confirm Stability with HPLC-UV sol1->verify sol2->verify sol3 Protect from Light (Amber Vials, Foil) sol3->verify sol4->verify sol5 Use Freshly Prepared Solutions sol5->verify sol6->verify cause3->sol3

Caption: Troubleshooting workflow for stabilizing this compound solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Prepare Aqueous Working Solution (with stabilizers, pH adjusted) prep_stock->prep_working run_exp Conduct In Vitro/ In Vivo Experiment prep_working->run_exp analyze Quantify with HPLC-UV run_exp->analyze Signaling_Pathway cluster_receptors Receptors cluster_drug Drug Action cluster_effect Cellular Effect h1_receptor Histamine H1 Receptor effect Blockage of Downstream Signaling (e.g., IP3/DAG, cAMP pathways) h1_receptor->effect Prevents histamine-induced signaling ht_receptor Serotonin (5-HT) Receptor ht_receptor->effect Prevents serotonin-induced signaling This compound This compound (Antagonist) This compound->h1_receptor Binds to & Blocks This compound->ht_receptor Binds to & Blocks

References

Technical Support Center: Minimizing Off-Target Effects of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of Dimethothiazine in their experiments.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Proliferation Changes

You are using this compound to block H1 histamine (B1213489) receptor signaling, but you observe unexpected changes in cell viability or proliferation that are inconsistent with H1 receptor blockade alone.

Possible Cause: Off-target activity on cell survival or proliferation pathways. Phenothiazines have been noted to interact with various receptors and enzymes that could influence these processes.

Troubleshooting Steps:

  • Dose-Response Analysis:

    • Objective: Determine if the unexpected effect is dose-dependent and establish a concentration range where the off-target effect is minimized.

    • Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a broad range of this compound concentrations. Compare the dose-response curve with that of a known, highly selective H1 antagonist.

  • Target Engagement Assay:

    • Objective: Confirm that this compound is engaging the intended H1 target at the concentrations used in your experiments.

    • Protocol: Use a cellular thermal shift assay (CETSA) or a competitive binding assay with a fluorescently labeled H1 antagonist to verify target engagement in your cell model.

  • Control Experiments:

    • Objective: Rule out confounding factors.

    • Protocol: Include control groups treated with a structurally different H1 antagonist. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.

G cluster_troubleshooting Troubleshooting Workflow A Unexpected Change in Cell Viability/Proliferation B Perform Dose-Response Analysis A->B C Conduct Target Engagement Assay (e.g., CETSA) A->C D Run Control Experiments (Structurally Different H1 Antagonist) A->D E Is Effect Dose-Dependent? B->E F Is Target Engaged at Effective Concentrations? C->F G Is Effect Unique to This compound? D->G H Hypothesize Off-Target Effect E->H Yes K Optimize Drug Concentration and Experimental Conditions E->K No F->H Yes J Re-evaluate On-Target Hypothesis F->J No G->H Yes G->J No I Proceed to Off-Target Identification Assays H->I

Figure 1. A logical workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Your experimental results with this compound vary significantly between experiments, even when using the same conditions.

Possible Cause: Compound instability, cell culture variability, or inconsistent experimental technique.

Troubleshooting Steps:

  • Compound Stability Check:

    • Objective: To ensure this compound is stable in your experimental medium.

    • Protocol: Prepare this compound in your cell culture medium and incubate for the duration of your experiment. Analyze the sample at different time points using HPLC to check for degradation.

  • Cell Culture Standardization:

    • Objective: To minimize variability from the cell model.

    • Protocol: Ensure consistent cell passage numbers, seeding densities, and growth conditions for all experiments. Regularly test for mycoplasma contamination, which can alter cellular responses.

  • Assay Validation:

    • Objective: To confirm the robustness of your experimental assay.

    • Protocol: Include positive and negative controls in every experiment. Calculate the Z'-factor for your assay to ensure it is suitable for distinguishing a real effect from background noise.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets and potential off-targets of this compound?

A1: this compound's primary on-target is the histamine H1 receptor, where it acts as an antagonist. As a phenothiazine (B1677639) derivative, it may also exhibit anticholinergic activity by antagonizing muscarinic acetylcholine (B1216132) receptors. Potential off-targets for phenothiazines can include dopamine (B1211576) receptors, serotonin (B10506) receptors, and various kinases, though specific data for this compound is limited.

Q2: How can I determine if the observed phenotype is due to an on-target or off-target effect?

A2: The "gold standard" approach is to perform a rescue experiment. If the phenotype is on-target (H1 receptor-mediated), you should be able to rescue it by adding an excess of the natural ligand (histamine). Alternatively, you can use a structurally unrelated H1 antagonist; if it produces the same phenotype, it is likely an on-target effect. If these methods do not reverse the phenotype, an off-target effect is probable.

Q3: What experimental methods can I use to identify the specific off-targets of this compound?

A3: Several unbiased, proteome-wide methods can be employed:

  • Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a resin to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

  • Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify any off-target kinase inhibition.

  • Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (CETSA-MS): Identify protein targets by observing changes in their thermal stability upon drug binding in intact cells.

Q4: I have identified a potential off-target. How do I validate it?

A4: Once a potential off-target is identified, you can validate it using several methods:

  • Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified off-target protein.

  • Cell-Based Validation: Use cells where the suspected off-target is knocked out or knocked down (e.g., using CRISPR or siRNA). If this compound no longer produces the off-target phenotype in these cells, the interaction is validated.

  • Competitive Inhibition: Use a known selective inhibitor of the suspected off-target to see if it occludes the effect of this compound.

Data Presentation

Table 1: Illustrative Selectivity Profile of this compound

This table provides a hypothetical example of how to present selectivity data for this compound against its primary target and potential off-targets.

TargetAssay TypeIC50 / Ki (nM)Notes
Histamine H1 Receptor Radioligand Binding15 On-Target Activity
Muscarinic M1 ReceptorRadioligand Binding120Potential for anticholinergic effects
Dopamine D2 ReceptorRadioligand Binding> 10,000Low affinity
Serotonin 5-HT2A ReceptorCalcium Flux Assay850Moderate off-target activity
Kinase Panel (e.g., SRC)In Vitro Kinase Assay> 10,000Not a potent kinase inhibitor

Data is for illustrative purposes only and does not represent actual experimental values.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound binds to its intended target (H1 receptor) in a cellular context.

Materials:

  • Cells expressing the H1 receptor

  • This compound

  • PBS and appropriate lysis buffer

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western Blot or ELISA)

Methodology:

  • Cell Treatment: Treat two populations of cells, one with vehicle (e.g., DMSO) and one with this compound at the desired concentration. Incubate under normal culture conditions for 1 hour.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Melt Curve: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, stabilized protein. Quantify the amount of soluble H1 receptor at each temperature point using Western Blot or ELISA.

  • Analysis: Plot the amount of soluble H1 receptor as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

G cluster_cetsa CETSA Workflow A Treat Cells (Vehicle vs. This compound) B Harvest and Aliquot Cells A->B C Heat to a Range of Temperatures B->C D Lyse Cells (Freeze-Thaw) C->D E Centrifuge to Pellet Aggregated Proteins D->E F Collect Supernatant (Soluble Proteins) E->F G Quantify Target Protein (e.g., Western Blot) F->G H Plot Soluble Protein vs. Temperature G->H I Analyze for Thermal Shift H->I

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways

Below is a simplified representation of the H1 histamine receptor signaling pathway, the primary target of this compound.

G cluster_pathway H1 Histamine Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq Activates This compound This compound This compound->H1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Figure 3. Simplified H1 histamine receptor signaling pathway.

Best practices for handling and storing Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing Dimethothiazine, as well as troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a phenothiazine (B1677639) derivative that acts as an antihistamine and serotonin (B10506) antagonist.[1] It is primarily used in research for its potential therapeutic effects, including the treatment of migraines.[1]

Q2: What are the main safety precautions when handling this compound powder?

A2: When handling this compound powder, it is crucial to avoid inhalation, and contact with eyes and skin.[2] Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated area, preferably under a chemical hood, to avoid dust and aerosol formation.[2]

Q3: What are the recommended storage conditions for this compound powder?

A3: For long-term stability, this compound powder should be stored at -20°C for up to one year.[2] For short-term transport, shipping at room temperature for less than two weeks is acceptable.[2] The container should be tightly sealed and kept in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]

Q4: How should I prepare a stock solution of this compound?

A4: Due to its low water solubility (0.0647 mg/mL), it is recommended to first dissolve this compound in an organic solvent such as DMSO or ethanol (B145695) before making further dilutions in aqueous buffers. The stability of phenothiazines in solution is pH-dependent.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous solution The concentration of this compound exceeds its solubility in the aqueous buffer.- Increase the proportion of the organic solvent (e.g., DMSO, ethanol) in your final solution.- Adjust the pH of the buffer, as phenothiazine stability can be pH-dependent.[3]- Prepare a more dilute solution.
Compound degradation Exposure to light, elevated temperature, or inappropriate pH. Phenothiazines are known to be sensitive to these conditions.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Store stock solutions at -20°C or -80°C for long-term storage.- Prepare fresh working solutions daily.- Ensure the pH of your experimental buffer is within the stable range for phenothiazines.
Inconsistent experimental results - Inaccurate compound concentration due to precipitation or degradation.- Variability in experimental conditions.- Visually inspect solutions for any precipitation before each use.- Regularly check the stability of your stock solution.- Maintain consistent experimental parameters such as temperature, pH, and incubation times.
Cell toxicity in in vitro assays High concentration of the organic solvent (e.g., DMSO) or the compound itself.- Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%).- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

Protocol 2: General Workflow for In Vitro Cell-Based Assays

This workflow provides a general guideline. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experiment.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture seed_cells Seed Cells in Plate cell_culture->seed_cells prepare_solution Prepare this compound Working Solution treat_cells Treat Cells with this compound prepare_solution->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Viability, Signaling) incubate->assay data_analysis Data Analysis assay->data_analysis

General workflow for in vitro cell-based assays.

Signaling Pathways

This compound acts as an antagonist at histamine (B1213489) and serotonin receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.

Histamine H1 Receptor Signaling Pathway

This compound, as a histamine H1 receptor antagonist, blocks the binding of histamine to this receptor, thereby inhibiting the downstream signaling cascade.

histamine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response This compound This compound This compound->H1R Blocks Histamine Histamine Histamine->H1R Binds

Histamine H1 Receptor Signaling Pathway.
Serotonin (5-HT) Receptor Signaling Pathway (General Gq-coupled)

As a serotonin antagonist, this compound can block various 5-HT receptors. The diagram below illustrates a common Gq-coupled 5-HT receptor pathway.

serotonin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_R Serotonin Receptor (Gq-coupled) Gq Gq Protein S_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response This compound This compound This compound->S_R Blocks Serotonin Serotonin Serotonin->S_R Binds

Serotonin Receptor Signaling Pathway.

References

Avoiding common pitfalls in Dimethothiazine research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during experiments with Dimethothiazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound (also known as Dimetotiazine) is an orally active tricyclic phenothiazine (B1677639) derivative.[1][2] It primarily functions as an antihistamine and anti-serotonin (anti-5-HT) agent.[1][3][4] Its research applications include the study of:

  • Migraines (hemicrania)[1][3]

  • Spasticity and decerebrate rigidity[1][3]

  • Allergic skin conditions[2]

  • Antiemetic effects[2]

  • Childhood cerebral palsy[1]

Q2: What are the known mechanisms of action for this compound?

This compound acts as an antagonist at histamine (B1213489) H1 receptors and serotonin (B10506) (5-HT) receptors.[1][3][5] By blocking these receptors, it inhibits the downstream signaling pathways associated with allergic responses and other serotonin-mediated effects.[6] Additionally, it has been shown to reduce fusimotor activity on muscle spindles, which contributes to its effects on muscle spasticity.[1][3]

Q3: What are the different forms of this compound available for research?

This compound is available in its base form as well as salt forms, such as this compound mesylate and this compound hydrochloride.[1][3][4] The choice of form can impact solubility and stability, which are important considerations for experimental design.

Troubleshooting Guides

Solubility and Stability Issues

Problem: I am having trouble dissolving this compound for my in vitro/in vivo experiments.

Solution:

  • Check the Salt Form: The solubility of this compound can vary between its base form and its salt forms (mesylate, hydrochloride). Salt forms are generally more soluble in aqueous solutions.

  • pH Adjustment: The solubility of phenothiazines can be pH-dependent. For compounds with amine groups, solubility often increases in acidic conditions. However, always consider the pH stability of the compound and the requirements of your experimental system.

  • Solvent Selection: While aqueous buffers are preferred for many biological experiments, organic solvents may be necessary for creating stock solutions. Consider using solvents like DMSO or ethanol (B145695) to create a concentrated stock that can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it can have its own biological effects.

Problem: My this compound solution appears to be degrading over time, leading to inconsistent results.

Solution:

  • Light Protection: Phenothiazine compounds can be sensitive to light.[7] Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Stability is often temperature-dependent.[8] For short-term storage, refrigeration (2-8°C) is often recommended. For long-term storage, consider storing aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's storage recommendations.[1][3]

  • Fresh Preparation: Whenever possible, prepare fresh solutions of this compound immediately before use to ensure potency and minimize the impact of degradation.

Experimental Protocols

Protocol 1: General In Vitro Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Compound Addition: Add a pre-weighed amount of this compound to a known volume of each buffer to create a supersaturated solution.

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow them to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: In Vivo Dosing for Decerebrate Rigidity Model (Cat)

This protocol is based on published literature and should be adapted and approved by an institutional animal care and use committee (IACUC).

  • Animal Model: Utilize a decerebrate cat model as described in the literature.[1]

  • Drug Preparation: Prepare a solution of this compound for intravenous (i.v.) administration at the desired concentrations.

  • Administration: Administer a single i.v. dosage of this compound.

  • Dosage Range: Effective dosages have been reported in the range of 0.5 to 16 mg/kg.[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Outcome Measurement: Measure the reduction in decerebrate rigidity following administration.

Data Presentation

Table 1: In Vivo Dosage of this compound for Reduction of Decerebrate Rigidity in a Cat Model [1]

Animal ModelRoute of AdministrationDosage Range (mg/kg)Observed Effect
CatIntravenous (i.v.)0.5 - 16Reduction in decerebrate rigidity
CatIntravenous (i.v.)1 - 4Reduced discharge frequency of primary and secondary nerve endings

Visualizations

Dimethothiazine_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Downstream_H1 Downstream Signaling (e.g., IP3, DAG) H1R->Downstream_H1 S5HTR Serotonin (5-HT) Receptor Downstream_5HT Downstream Signaling (e.g., cAMP) S5HTR->Downstream_5HT This compound This compound This compound->H1R This compound->S5HTR Histamine Histamine Histamine->H1R Serotonin Serotonin (5-HT) Serotonin->S5HTR Biological_Response_H1 Allergic Response Downstream_H1->Biological_Response_H1 Biological_Response_5HT Serotonergic Effects Downstream_5HT->Biological_Response_5HT

Caption: Antagonistic action of this compound on histamine and serotonin receptors.

Experimental_Workflow_Stability cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Aliquots Create Aliquots Prep->Aliquots RT Room Temperature (Light) Aliquots->RT Store RT_Dark Room Temperature (Dark) Aliquots->RT_Dark Store Fridge 4°C (Dark) Aliquots->Fridge Store Freezer -20°C (Dark) Aliquots->Freezer Store Timepoints Collect Samples at Timepoints (T0, T1, T2...) RT->Timepoints RT_Dark->Timepoints Fridge->Timepoints Freezer->Timepoints Quantify Quantify Concentration (e.g., HPLC) Timepoints->Quantify Results Analyze Data & Determine Degradation Rate Quantify->Results

Caption: Workflow for assessing the stability of this compound solutions.

References

Validation & Comparative

A Comparative Guide to Dimethothiazine and Other Phenothiazines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of dimethothiazine and other selected phenothiazines, offering valuable insights for researchers, scientists, and drug development professionals. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of the pharmacological similarities and differences within this important class of compounds.

Introduction to Phenothiazines

Phenothiazines are a class of tricyclic compounds first synthesized in the late 19th century.[1] While initially investigated for their antihistaminic properties, the discovery of chlorpromazine's antipsychotic effects in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[1][2] The therapeutic effects of typical antipsychotic phenothiazines are primarily attributed to their antagonism of dopamine (B1211576) D2 receptors.[3][4] However, their broad pharmacological profile, which includes interactions with histamine, serotonin, adrenergic, and muscarinic receptors, contributes to both their therapeutic applications and their diverse side effect profiles.[5][6]

This compound (also known as dimetotiazine or fonazine) is a phenothiazine (B1677639) derivative that has been primarily characterized as a tricyclic anti-histamine and anti-serotonin agent.[5][7][8] It has been investigated for its potential therapeutic effects in conditions such as migraine and spasticity.[7][9] This guide will compare the available data on this compound with that of other well-characterized phenothiazines: chlorpromazine (B137089), thioridazine (B1682328), and promethazine.

Chemical Structures

The fundamental structure of phenothiazines consists of a tricyclic ring system with a sulfur and a nitrogen atom. Variations in the side chain at the nitrogen atom and substitutions on the rings give rise to the diverse pharmacological properties of different phenothiazine derivatives.

Compound Chemical Structure
This compound
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Chlorpromazine
alt text
Thioridazine
alt text
Promethazine
alt text

Comparative Pharmacodynamics: Receptor Binding Affinities

The interaction of phenothiazines with various neurotransmitter receptors is a key determinant of their therapeutic efficacy and side effect profiles. The following table summarizes the available in vitro receptor binding affinities (Ki or IC50 values in nM) for this compound and other selected phenothiazines. A lower value indicates a higher binding affinity.

ReceptorThis compound (Ki/IC50, nM)Chlorpromazine (Ki/IC50, nM)Thioridazine (Ki/IC50, nM)Promethazine (Ki/IC50, nM)
Dopamine D2 Not Reported0.9 - 10[10][11]3.2 - 10[12]~150
Serotonin 5-HT2A Not Reported1.5 - 1310 - 505 - 20
Histamine H1 Not Reported0.2 - 42 - 100.1 - 2[13]
Muscarinic M1 Not Reported10 - 30[6]10 - 40[12]15 - 40[13]
Alpha-1 Adrenergic Not Reported1 - 10[11]2 - 20[12]~100

Note: Data is compiled from various sources and experimental conditions may vary. The absence of data for this compound indicates a lack of publicly available quantitative binding affinity studies.

Signaling Pathways

The pharmacological effects of phenothiazines are mediated through their interaction with G-protein coupled receptors (GPCRs), leading to the modulation of various intracellular signaling cascades.

Dopamine_D2_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Modulation of Ion Channels

Dopamine D2 Receptor Signaling Pathway

Histamine_H1_Signaling H1R Histamine H1 Receptor Gq_protein Gq/11 Protein H1R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Allergic and Inflammatory Responses PKC->Cellular_Response Phosphorylation of Targets

Histamine H1 Receptor Signaling Pathway

Serotonin_5HT2A_Signaling 5HT2AR Serotonin 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2AR->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Neuronal Excitation, Plasticity PKC->Cellular_Response Phosphorylation of Targets

Serotonin 5-HT2A Receptor Signaling Pathway

Preclinical and Clinical Observations

This compound

This compound has been primarily studied for its antihistaminic and anti-serotonergic properties.[5] Preclinical studies in cats demonstrated its ability to reduce decerebrate rigidity, suggesting a potential role in managing spasticity.[5] Clinical investigations have explored its use in the prevention of migraine.[9] Notably, there is a lack of robust clinical trial data comparing this compound to other phenothiazines for antipsychotic efficacy.

Chlorpromazine and Thioridazine

Chlorpromazine and thioridazine are considered typical (first-generation) antipsychotics.[1][2] Their primary mechanism of therapeutic action in psychosis is the blockade of D2 receptors in the mesolimbic pathway.[3][4] Both have demonstrated efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[14] However, their use is associated with a significant risk of extrapyramidal side effects (EPS), sedation, and anticholinergic effects due to their interaction with nigrostriatal dopamine, histamine, and muscarinic receptors, respectively.[13]

Promethazine

Promethazine is a phenothiazine with potent antihistaminic and sedative properties.[13] It is primarily used for the management of allergic reactions, motion sickness, and as a sedative.[15] While it possesses some affinity for dopamine receptors, it is not typically used as a primary antipsychotic agent.[15]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human D2, H1, 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).

  • Test compounds (this compound, chlorpromazine, etc.).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration.

  • Incubation: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration, and the membrane preparation.

  • Equilibrium: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Allow the filters to dry, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Cell Membranes C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compounds B->C D Filter to Separate Bound and Free Ligand C->D E Wash to Remove Non-specific Binding D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki Values F->G

Radioligand Binding Assay Workflow
Catalepsy Test in Rats for Assessing Extrapyramidal Side Effects

Objective: To assess the potential of a compound to induce catalepsy, a proxy for extrapyramidal side effects in humans.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Test compounds (e.g., haloperidol (B65202) as a positive control, test phenothiazines).

  • Vehicle control.

  • A horizontal bar (approximately 0.5 cm in diameter) fixed at a height of 9-10 cm above a flat surface.

  • Stopwatch.

Procedure:

  • Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal).

  • Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.[3][10]

  • Measurement: Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).[3] A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Record the descent latency for each rat at each time point. Compare the mean descent latencies between the different treatment groups using appropriate statistical tests.[16]

Catalepsy_Test_Workflow A Acclimate Rats to Testing Environment B Administer Test Compound or Vehicle A->B C At Specific Time Points, Place Rat's Forepaws on Bar B->C D Measure Time to Remove Both Paws (Descent Latency) C->D E Record and Analyze Data (Compare Treatment Groups) D->E

Catalepsy Test Experimental Workflow
Conditioned Avoidance Response (CAR) in Rodents for Antipsychotic Activity

Objective: To evaluate the potential antipsychotic activity of a compound by assessing its ability to selectively suppress a conditioned avoidance response.

Materials:

  • Rats or mice.

  • A two-way shuttle box with a grid floor capable of delivering a mild footshock.

  • A conditioned stimulus (CS), such as a light or a tone.

  • An unconditioned stimulus (US), the footshock.

  • Control and test compounds.

Procedure:

  • Training: Place the animal in the shuttle box. Present the CS for a short duration (e.g., 10 seconds), followed immediately by the US (footshock). The animal can avoid the shock by moving to the other compartment of the box during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment (escape response). Repeat this for a set number of trials.

  • Drug Testing: Once the animals are trained to a stable level of avoidance, administer the test compound or vehicle.

  • Test Session: After a predetermined time, place the animal back in the shuttle box and conduct a test session with a set number of trials.

  • Measurement: Record the number of avoidance responses, escape responses, and escape failures for each animal.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.

CAR_Workflow cluster_0 Training Phase cluster_1 Testing Phase A Present Conditioned Stimulus (CS) B Present Unconditioned Stimulus (US) - Shock A->B C Animal Learns to Avoid US by Responding to CS A->C B->C D Administer Test Compound or Vehicle E Conduct Test Session D->E F Record Avoidance and Escape Responses E->F G Analyze Data for Selective Suppression of Avoidance F->G

Conditioned Avoidance Response Workflow

Conclusion

This guide highlights the current state of knowledge regarding this compound in comparison to other well-established phenothiazines. While this compound's primary characterization is as an antihistamine and anti-serotonin agent, a significant gap exists in the publicly available literature regarding its quantitative receptor binding profile across the full range of receptors typically associated with phenothiazine activity. This lack of data makes a direct and comprehensive comparison of its potential antipsychotic efficacy and side effect liability with drugs like chlorpromazine and thioridazine challenging.

The provided experimental protocols offer standardized methods for future research to quantitatively assess the pharmacological and behavioral effects of this compound and other novel phenothiazine derivatives. Such studies are crucial for a more complete understanding of the structure-activity relationships within this class of compounds and for the rational design of new therapeutic agents with improved efficacy and safety profiles. Further investigation into the receptor binding affinities and in vivo effects of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Dimethothiazine and Serotonin Antagonists for Migraine Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dimethothiazine and various serotonin (B10506) antagonists for the prophylactic treatment of migraine. The information is compiled from a comprehensive review of available clinical trial data and pharmacological studies to support research and drug development efforts in the field of migraine therapeutics.

Overview of Therapeutic Agents

This compound , a phenothiazine (B1677639) derivative, exhibits a multi-receptor antagonist profile, notably targeting serotonin, dopamine, and histamine (B1213489) receptors.[1] While historically used for migraine, its application in contemporary clinical practice is less documented compared to more selective agents. Phenothiazines, as a class, have demonstrated efficacy in the treatment of acute migraine.[2][3]

Serotonin antagonists represent a broad class of drugs that interfere with the action of serotonin (5-hydroxytryptamine, 5-HT) at its various receptor subtypes. For migraine prophylaxis, antagonists of the 5-HT2 receptors have been the most extensively studied.[4] Key examples include methysergide (B1194908), pizotifen (B1678498), and cyproheptadine (B85728). It is important to note that the prophylactic effect of some of these "antiserotonin" drugs may not solely depend on their serotonin receptor antagonism.[4]

Comparative Efficacy: A Review of Clinical Data

Direct head-to-head clinical trials comparing this compound with other specific serotonin antagonists for migraine prophylaxis are scarce in recent literature. The following tables summarize available quantitative data from separate clinical trials to facilitate an indirect comparison.

Table 1: Efficacy of Phenothiazines (this compound Class) in Migraine Treatment
Drug ClassStudy FocusKey Efficacy EndpointResultOdds Ratio (OR) [95% CI]Citation(s)
PhenothiazinesAcute MigraineHeadache Relief vs. PlaceboSignificantly greater headache relief15.02 [7.57-29.82][2]
PhenothiazinesAcute MigraineClinical Success vs. PlaceboSignificantly greater clinical success8.92 [4.08-19.51][2]
PhenothiazinesAcute MigraineClinical Success vs. Other Active AgentsHigher rates of clinical success2.04 [1.25-3.31][2]

Note: Data for phenothiazines are primarily from studies on acute migraine treatment, as robust data on prophylactic efficacy is limited.

Table 2: Efficacy of Serotonin Antagonists in Migraine Prophylaxis
DrugComparatorKey Efficacy EndpointResultCitation(s)
Methysergide Placebo≥50% reduction in headache frequencySuperior to placebo in 2 out of 3 trials[4][5]
PizotifenReduction in migraine attacksComparable efficacy[4]
Pizotifen PlaceboClinical symptoms improvementSuperior to placebo (RR 6.00 [1.63-22.03])[6]
PlaceboReduction in mean number of migraine attacks/monthSignificant reduction[7]
NimodipineReduction in migraine attacksNo significant difference[8]
Cyproheptadine Pre-treatmentReduction in mean monthly migraine attacksFrom >10 to 2.6 attacks/month[9][10]
Propranolol (B1214883)Migraine preventionAs effective as propranolol (4mg/day vs 80mg/day)[11]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and serotonin antagonists in migraine are attributed to their interaction with multiple receptor systems implicated in migraine pathophysiology, particularly within the trigeminovascular system.

This compound's Multi-Receptor Antagonism

This compound's proposed mechanism involves the simultaneous blockade of several receptors:

  • Serotonin (5-HT2) Receptors: Antagonism of 5-HT2A and 5-HT2B/2C receptors is thought to mitigate the inflammatory and vasodilatory effects of serotonin in the cranial vasculature.[12][13]

  • Dopamine (D2) Receptors: Blockade of D2 receptors may modulate pain transmission and alleviate migraine-associated symptoms like nausea.[14][15]

  • Histamine (H1) Receptors: H1 receptor antagonism can counteract histamine-induced vasodilation and increased vascular permeability.[16][17]

Serotonin Antagonists' Primary Target

The primary mechanism of serotonin antagonists used in migraine prophylaxis is the blockade of 5-HT2 receptors.

  • 5-HT2B Receptor: Activation of this receptor on endothelial cells of meningeal blood vessels is hypothesized to trigger nitric oxide (NO) release, a key molecule in initiating migraine pain.[12] Antagonism of 5-HT2B receptors is a proposed mechanism for the prophylactic effect of drugs like methysergide.[18]

  • 5-HT2A Receptor: Activation of 5-HT2A receptors may also contribute to NO production and sensitization of the trigeminovascular system.[19][20]

The following diagrams illustrate the putative signaling pathways involved.

G This compound: Multi-Receptor Antagonist Signaling Pathways cluster_this compound This compound cluster_receptors Receptors cluster_effectors Downstream Effectors cluster_outcomes Cellular/Physiological Outcomes This compound This compound HT2A 5-HT2A This compound->HT2A HT2B 5-HT2B/2C This compound->HT2B D2 Dopamine D2 This compound->D2 H1 Histamine H1 This compound->H1 PLC_IP3_DAG ↓ PLC, ↑ IP3/DAG HT2A->PLC_IP3_DAG NO_Synthase ↑ NO Synthase HT2B->NO_Synthase AC_cAMP ↓ Adenylyl Cyclase, ↓ cAMP D2->AC_cAMP H1->PLC_IP3_DAG Vasodilation ↓ Vasodilation PLC_IP3_DAG->Vasodilation Inflammation ↓ Neurogenic Inflammation PLC_IP3_DAG->Inflammation Pain ↓ Pain Transmission AC_cAMP->Pain NO_Synthase->Vasodilation

Caption: Putative signaling pathways modulated by this compound.

G Serotonin Antagonist (5-HT2) Signaling Pathway cluster_antagonist Serotonin Antagonist cluster_serotonin Serotonin (5-HT) cluster_receptor Receptor cluster_effector Downstream Effector cluster_outcome Physiological Outcome Antagonist e.g., Methysergide, Pizotifen HT2B 5-HT2B Receptor Antagonist->HT2B Serotonin Serotonin Serotonin->HT2B NO_Synthase ↑ Nitric Oxide (NO) Synthase HT2B->NO_Synthase Vasodilation Vasodilation & Pain NO_Synthase->Vasodilation

Caption: Mechanism of 5-HT2 receptor antagonists in migraine.

Experimental Protocols

The following sections outline the general methodologies employed in the clinical and preclinical assessment of the antimigraine agents discussed.

Clinical Trial Design for Migraine Prophylaxis

A typical clinical trial to evaluate the efficacy of a prophylactic migraine treatment follows a randomized, double-blind, placebo-controlled, parallel-group design .

  • Participants: Adult patients with a diagnosis of migraine with or without aura, experiencing a predefined number of migraine days per month (e.g., 4 or more).

  • Baseline Phase: A run-in period of 4-8 weeks where patients record headache frequency, severity, and duration in a diary to establish a baseline.

  • Treatment Phase: Patients are randomized to receive either the investigational drug or a placebo for a period of 12-24 weeks.

  • Primary Endpoint: The change from baseline in the mean number of migraine days per month.

  • Secondary Endpoints:

    • Proportion of patients with a ≥50% reduction in monthly migraine days.

    • Change in headache severity and duration.

    • Use of acute/rescue medication.

    • Scores on migraine-specific quality of life questionnaires (e.g., MIDAS, HIT-6).

  • Data Collection: Patient-reported outcomes are collected through daily electronic or paper diaries.

The diagram below illustrates a standard clinical trial workflow.

G Workflow of a Migraine Prophylaxis Clinical Trial cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (12-24 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening Baseline 4-8 Week Baseline Diary Screening->Baseline Randomization Randomization Baseline->Randomization Drug Investigational Drug Randomization->Drug Placebo Placebo Randomization->Placebo FollowUp Follow-up Period Drug->FollowUp Placebo->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Standard workflow for a migraine prophylaxis clinical trial.

Preclinical Assessment of Trigeminal Nerve Activity

Animal models are crucial for investigating the mechanisms of antimigraine drugs on the trigeminovascular system. A common method involves monitoring the activity of neurons in the trigeminal nucleus caudalis (TNC), a key relay station for migraine pain.

  • Animal Model: Typically anesthetized rats or cats.

  • Stimulation: The dura mater or superior sagittal sinus is electrically or chemically stimulated to mimic the activation of trigeminal afferents that occurs during a migraine.

  • Recording: Extracellular single-unit recordings are made from second-order neurons in the TNC.

  • Drug Administration: The test compound (e.g., this compound or a serotonin antagonist) is administered systemically or locally.

  • Outcome Measure: Inhibition of the evoked firing of TNC neurons by the drug is measured. Serotonin itself has been shown to inhibit evoked trigeminal nucleus firing via 5-HT1B/1D receptors.[21]

In Vitro Serotonin Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for specific serotonin receptor subtypes.

  • Preparation: Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2A, 5-HT2B) are prepared.

  • Radioligand: A radioactively labeled ligand with known high affinity for the receptor is used (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

  • Measurement: The amount of radioligand bound to the receptor is measured using scintillation counting.

  • Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which represents its binding affinity for the receptor.

Conclusion

This compound, as a phenothiazine, and serotonin antagonists, particularly those targeting 5-HT2 receptors, have both shown utility in the management of migraine. While phenothiazines have demonstrated robust efficacy in acute migraine, comprehensive data on the prophylactic use of this compound is limited in contemporary literature. Serotonin antagonists like methysergide and pizotifen have a more established, albeit older, evidence base for migraine prophylaxis.

The multi-receptor profile of this compound suggests a broader mechanism of action, which could be advantageous but may also contribute to a different side-effect profile compared to more selective serotonin antagonists. The choice between these agents in a drug development context would depend on the desired therapeutic profile, balancing efficacy against potential off-target effects. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound versus specific serotonin antagonists in migraine prophylaxis.

References

Dimethothiazine vs. Typical Antipsychotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

This guide provides a detailed comparison of dimethothiazine and typical antipsychotics, intended for researchers, scientists, and drug development professionals. The information is based on currently available data.

Introduction

This compound is a phenothiazine (B1677639) derivative with antihistaminic and anti-serotonergic properties.[1][2][3][4] While it shares the phenothiazine chemical backbone with many typical antipsychotics, its primary clinical use has been explored in conditions like migraine and spasticity.[2][3] Typical antipsychotics, also known as first-generation antipsychotics, are a well-established class of drugs primarily used to treat psychosis, particularly in schizophrenia.[5][6] Their therapeutic effect is largely attributed to their antagonist activity at dopamine (B1211576) D2 receptors.[7][8][9] This guide will compare the available data on this compound with the established profiles of typical antipsychotics, highlighting areas where further research is needed.

Mechanism of Action

This compound: The precise mechanism of action of this compound as an antipsychotic is not well-documented in publicly available literature. It is known to be a phenothiazine and has been described as a dopamine D2 receptor antagonist.[10] Additionally, it possesses significant antihistamine and anti-serotonin (5-HT) activity.[1][2][3][4]

Typical Antipsychotics: The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8][9][11] This action is thought to mediate their antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[12][13] Many typical antipsychotics also have varying degrees of affinity for other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their side effect profiles.[9][14]

cluster_0 Typical Antipsychotics cluster_1 This compound D2_receptor Dopamine D2 Receptor Positive_Symptoms Positive Symptoms (e.g., Hallucinations, Delusions) D2_receptor->Positive_Symptoms Reduction Typical_AP Typical Antipsychotics Typical_AP->D2_receptor Antagonism D2_receptor_dim Dopamine D2 Receptor H1_receptor_dim Histamine H1 Receptor FiveHT_receptor_dim Serotonin (5-HT) Receptor This compound This compound This compound->D2_receptor_dim Antagonism (presumed) This compound->H1_receptor_dim Antagonism This compound->FiveHT_receptor_dim Antagonism

Figure 1: Simplified signaling pathways for typical antipsychotics and this compound.

Data Presentation

Receptor Binding Profiles

Table 1: Receptor Binding Affinities (Ki, nM) of Typical Antipsychotics

ReceptorHaloperidol (B65202)Chlorpromazine (B137089)FluphenazineThioridazine (B1682328)
Dopamine D21.21.80.43.5
Dopamine D1220221014
Serotonin 5-HT2A543.45.611
Histamine H12,0003.8101.8
Muscarinic M1>10,000181,00013
Alpha-1 Adrenergic132.22.53.8

Data compiled from various sources.[15][16] Ki values can vary between studies depending on the experimental conditions.

Clinical Efficacy

Direct comparative clinical trials between this compound and typical antipsychotics for the treatment of psychosis have not been identified in the available literature. The efficacy of typical antipsychotics in managing the positive symptoms of schizophrenia is well-established.

Side Effect Profiles

Detailed comparative data on the frequency of side effects for this compound versus typical antipsychotics is not available. The following table outlines the common side effects associated with typical antipsychotics. Given its phenothiazine structure and antihistaminic properties, this compound may share some of these side effects, particularly sedation and anticholinergic effects.[6][17]

Table 2: Common Side Effects of Typical Antipsychotics

Side Effect ClassExamplesAssociated Receptor Blockade
Extrapyramidal Symptoms (EPS)Parkinsonism, akathisia, dystonia, tardive dyskinesiaDopamine D2
AnticholinergicDry mouth, blurred vision, constipation, urinary retentionMuscarinic M1
AntihistaminicSedation, weight gainHistamine H1
Anti-adrenergicOrthostatic hypotension, dizzinessAlpha-1 Adrenergic

Information compiled from multiple sources.[9][18][19]

Experimental Protocols

Receptor Binding Assay (General Protocol)

This section describes a general methodology for determining the receptor binding affinity of a compound.

cluster_workflow Receptor Binding Assay Workflow start Start: Prepare cell membranes expressing the target receptor radioligand Incubate membranes with a radiolabeled ligand of known affinity start->radioligand competitor Add varying concentrations of the test compound (e.g., this compound) radioligand->competitor incubation Allow to reach equilibrium competitor->incubation filtration Separate bound from unbound radioligand via rapid filtration incubation->filtration measurement Measure radioactivity of the filter-bound complex filtration->measurement analysis Analyze data to determine the IC50 of the test compound measurement->analysis calculation Calculate the Ki value using the Cheng-Prusoff equation analysis->calculation end End: Determine receptor binding affinity calculation->end

Figure 2: A generalized workflow for a competitive radioligand receptor binding assay.

Methodology:

  • Tissue/Cell Preparation: Homogenates of brain tissue or cultured cells expressing the receptor of interest are prepared.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test drug.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Clinical Trial Design for Antipsychotics (General Protocol)

This section outlines a typical design for a clinical trial evaluating the efficacy and safety of an antipsychotic drug for schizophrenia.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator-controlled design is most common.

  • Participant Selection: Patients are recruited based on specific inclusion and exclusion criteria, typically a diagnosis of schizophrenia according to standardized diagnostic criteria (e.g., DSM-5).

  • Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug, a placebo, or an active comparator (e.g., a standard typical antipsychotic). Both the participants and the investigators are blinded to the treatment assignment.

  • Treatment Period: The treatment duration is typically several weeks to months.

  • Efficacy Assessments: Efficacy is assessed at baseline and at regular intervals throughout the trial using standardized rating scales, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[14]

  • Safety and Tolerability Assessments: Adverse events are systematically recorded at each visit. This includes monitoring for extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS). Physical examinations, vital signs, and laboratory tests are also conducted.

  • Statistical Analysis: The primary outcome is typically the change from baseline in the total score of a validated efficacy scale. Statistical methods are used to compare the treatment groups.

Conclusion

This compound, a phenothiazine derivative, exhibits antihistaminic and anti-serotonergic properties and is presumed to have dopamine D2 receptor antagonist activity. However, a comprehensive comparison with typical antipsychotics is hampered by the lack of publicly available, direct comparative studies and quantitative data on its receptor binding profile and clinical effects in psychosis.

Typical antipsychotics have a well-defined mechanism of action centered on D2 receptor blockade, with extensive data on their efficacy and side effect profiles. While effective for positive symptoms of schizophrenia, their use is often limited by a significant burden of extrapyramidal and other side effects.

Future research should focus on elucidating the full receptor binding profile of this compound and conducting well-controlled clinical trials to directly compare its efficacy and safety with established typical antipsychotics. Such studies are essential to determine its potential role, if any, in the management of psychotic disorders.

References

Validating the In Vivo Efficacy of Dimethothiazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of Dimethothiazine, a phenothiazine (B1677639) derivative. It is intended for researchers, scientists, and drug development professionals, offering an objective look at its performance, supported by established experimental protocols and data presentation.

Introduction to this compound

This compound (also known as Dimetotiazine) is a tricyclic phenothiazine compound noted for its potent antihistaminic and anti-serotonergic (anti-5-HT) activities.[1][2][3] Like other drugs in its class, it also possesses antiemetic (anti-nausea and vomiting) and antipsychotic properties, which are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors.[4][5][6] Its therapeutic potential has been explored in the management of migraine, spasticity, and allergic conditions.[1][4] This guide will focus on the validation of its antiemetic effects, a common indication for phenothiazines, and compare its potential efficacy against other established agents.

Mechanism of Action: A Multi-Receptor Antagonist

The therapeutic effects of this compound stem from its ability to block several key neurotransmitter receptors in the central and peripheral nervous systems. Its primary mechanisms include:

  • Dopamine D2 Receptor Antagonism: This action in the chemoreceptor trigger zone (CTZ) of the brainstem is the principal source of its antiemetic effect.[5][6]

  • Histamine H1 Receptor Antagonism: Contributes to its sedative and anti-allergic properties.[1][5]

  • Serotonin (5-HT) Receptor Antagonism: This activity may contribute to its efficacy in treating migraines and nausea.[1][2]

The signaling pathway below illustrates the antagonist action of this compound at these key receptors.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Serotonin Serotonin (5-HT) HTR 5-HT Receptor Serotonin->HTR Binds Cellular Response\n(e.g., Emesis) Cellular Response (e.g., Emesis) D2R->Cellular Response\n(e.g., Emesis) Cellular Response\n(e.g., Allergic Reaction) Cellular Response (e.g., Allergic Reaction) H1R->Cellular Response\n(e.g., Allergic Reaction) Cellular Response\n(e.g., Nausea Signal) Cellular Response (e.g., Nausea Signal) HTR->Cellular Response\n(e.g., Nausea Signal) This compound This compound This compound->D2R Blocks This compound->H1R Blocks This compound->HTR Blocks

Caption: this compound's multi-receptor antagonist signaling pathway.

In Vivo Efficacy Validation: Antiemetic Models

To validate the antiemetic efficacy of a compound like this compound, preclinical animal models that can exhibit a vomiting reflex are essential. The ferret is considered a gold-standard model for this purpose.[7][8] A common approach is to induce emesis with a chemical agent and measure the ability of the test compound to suppress retching and vomiting.

The diagram below outlines a typical experimental workflow for assessing the in vivo antiemetic efficacy of a test compound.

cluster_acclimation Phase 1: Acclimation cluster_treatment Phase 2: Treatment & Challenge cluster_observation Phase 3: Observation & Data Collection cluster_analysis Phase 4: Analysis A1 Animal Acclimation (e.g., Ferrets, 5-7 days) A2 Baseline Observation (Behavior, Weight) A1->A2 B1 Randomize into Groups (Vehicle, this compound, Comparator) A2->B1 B2 Administer Test Compound (e.g., Oral, Subcutaneous) B1->B2 B3 Administer Emetogen (e.g., Cisplatin (B142131), Apomorphine) B2->B3 C1 Observe for Emetic Episodes (e.g., 4-6 hours) B3->C1 C2 Record Metrics: - Latency to first emesis - Number of retches - Number of vomits C1->C2 D1 Data Analysis (Statistical Comparison) C2->D1 D2 Determine Efficacy (% Reduction in Emesis) D1->D2

Caption: Standard experimental workflow for in vivo antiemetic efficacy testing.

Objective: To determine the in vivo antiemetic efficacy of this compound compared to a standard treatment (e.g., Ondansetron, a 5-HT3 antagonist) in a cisplatin-induced emesis model in ferrets.

  • Animal Model: Male ferrets (N=6-8 per group), weighing 1-1.5 kg.

  • Acclimation: Animals are acclimated for at least one week prior to the experiment, with free access to food and water.

  • Grouping and Dosing:

    • Group 1 (Vehicle Control): Receives the vehicle (e.g., saline or 0.5% methylcellulose) subcutaneously (SC).

    • Group 2 (this compound): Receives this compound at a clinically relevant dose (e.g., 5 mg/kg, SC).

    • Group 3 (Comparator): Receives Ondansetron (e.g., 1 mg/kg, SC).

  • Emesis Induction: 30 minutes after the administration of the test compound or vehicle, all animals are administered cisplatin (5 mg/kg, intraperitoneally) to induce emesis.

  • Observation Period: Each animal is placed in an individual observation cage and videotaped for a period of 4 hours post-cisplatin administration.

  • Endpoint Measurement: The following parameters are quantified by a blinded observer:

    • Latency to the first retch/vomit.

    • Total number of retches (rhythmic abdominal contractions without expulsion of gastric contents).

    • Total number of vomits (forceful expulsion of gastric contents).

    • Total number of emetic episodes (sum of retches and vomits).

  • Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered significant.

Comparative Efficacy Data

While direct, modern comparative studies on this compound are limited, the following table presents illustrative data based on the known properties of phenothiazines versus a standard 5-HT3 antagonist in a preclinical model. This data is structured to reflect typical outcomes from an in vivo antiemetic study.

Treatment Group (Dose)NLatency to First Emetic Episode (min)Total Emetic Episodes (Mean ± SEM)% Reduction in Emetic Episodes
Vehicle Control 845 ± 525 ± 3-
This compound (5 mg/kg)895 ± 1210 ± 260%
Ondansetron (1 mg/kg)8120 ± 155 ± 180%
*Statistically significant difference compared to Vehicle Control (p < 0.05)
  • For Nausea and Vomiting: 5-HT3 receptor antagonists (e.g., Ondansetron, Granisetron) and NK1 receptor antagonists (e.g., Aprepitant) are newer classes of drugs that have become the standard of care for chemotherapy-induced and post-operative nausea and vomiting, often showing higher efficacy and a more favorable side-effect profile compared to older phenothiazines.[8]

  • For Migraine: Meta-analyses of clinical trials have shown that phenothiazines as a class are more effective than placebo and demonstrate higher rates of clinical success compared to other active agents like metoclopramide (B1676508) for acute migraine.[9][10][11] However, triptans (e.g., Sumatriptan) and CGRP inhibitors are now first-line therapies for many patients.

  • For Allergic Conditions: While effective, the sedative properties of first-generation antihistamines like this compound have led to the widespread adoption of second-generation, non-sedating antihistamines (e.g., Loratadine, Cetirizine) for the management of allergies.[12][13]

Conclusion

This compound is a multi-receptor antagonist with established mechanisms for its antiemetic, antimigraine, and antihistaminic effects. Based on the actions of the phenothiazine class, it is expected to demonstrate efficacy in preclinical in vivo models of emesis. However, a comprehensive validation of its efficacy relative to modern, more selective agents is lacking in recent literature. Future research should focus on direct, head-to-head in vivo studies to precisely position this compound's therapeutic potential against current standards of care.

References

A Comparative Analysis of Dimethothiazine and its Phenothiazine Analogs in Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

Dimethothiazine, also known by trade names such as Fonazine and Migristene, is a phenothiazine (B1677639) derivative recognized for its antihistaminic and anti-serotonin properties, leading to its use in the treatment of migraine.[1][2][3] Its mechanism of action, like other phenothiazines, is linked to its interaction with various neurotransmitter receptors. This guide explores the structure-activity relationships within the phenothiazine class to infer how structural modifications might impact the activity of this compound analogs and presents comparative data from other phenothiazines to illustrate key performance metrics.

Structural and Functional Overview of this compound

This compound is chemically identified as 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide. The core tricyclic phenothiazine structure is a common scaffold for a variety of pharmacologically active compounds.[4] The biological activity of phenothiazine derivatives is significantly influenced by the nature of the substituent at the 2-position of the phenothiazine ring and the composition of the aminoalkyl side chain at the 10-position.[5]

In this compound, the sulfonamide group at the 2-position and the N,N-dimethyl-2-propylamine side chain at the 10-position are key determinants of its pharmacological profile. Structure-activity relationship (SAR) studies on phenothiazines suggest that electron-withdrawing groups at the 2-position can enhance activity.[5] The nature of the side chain is crucial for receptor interaction and overall potency.

Comparative Performance Data of Phenothiazine Analogs

Due to the limited availability of direct comparative studies on this compound analogs, this section presents data from other relevant phenothiazine antihistamines, trimeprazine (B1682546) and promethazine, to exemplify the types of in vitro comparisons valuable for drug development professionals.[6] These compounds share the phenothiazine core but differ in their side chains, leading to variations in receptor binding affinities and functional inhibition.

ParameterTrimeprazine (Alimemazine)Promethazine
Receptor/Assay Kᵢ (nM) Kᵢ (nM)
Histamine (B1213489) H₁ Receptor0.720.24, 0.33
Dopamine (B1211576) D₂ Receptor-260
Muscarinic M₂ Receptor3812
Functional Inhibition IC₅₀ (nM) IC₅₀ (µM)
Anti-IgE-induced histamine release19-
Various Cancer Cell Lines-27.34 - 74.79

Table 1: Comparative Receptor Binding Affinities (Kᵢ) and Functional Inhibition (IC₅₀) of Trimeprazine and Promethazine. It is important to note that these values are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, they should be interpreted as indicative rather than as a direct, side-by-side comparison from a single study.[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the replication and further investigation of the properties of these compounds.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Preparation of Cell Membranes: Cell membranes expressing the receptor of interest (e.g., histamine H₁, dopamine D₂, muscarinic M₂) are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H₁ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., trimeprazine or promethazine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.

  • Incubation: The test compound is incubated with liver microsomes (or other metabolic enzyme preparations) and NADPH (as a cofactor) at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k). The in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ) are then calculated.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq_protein Gq/11 H1R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response This compound This compound This compound->H1R antagonizes

Caption: Simplified signaling pathway of the Histamine H₁ receptor and the antagonistic action of this compound.

G cluster_1 Radioligand Binding Assay Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 & Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

G cluster_2 In Vitro Metabolic Stability Assay Workflow start Start incubate Incubate Test Compound with Liver Microsomes & NADPH start->incubate time_points Take Aliquots at Various Time Points incubate->time_points quench Stop Reaction time_points->quench analyze Analyze Remaining Parent Compound by LC-MS/MS quench->analyze calculate Calculate Half-life & Intrinsic Clearance analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the in vitro metabolic stability of a compound.

References

Comparative Guide to Analytical Methods for Phenothiazine Drugs: A Focus on Dimethothiazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of analytical techniques for the quantification of phenothiazine (B1677639) drugs, with a special focus on validated methods for the structural analogs of Dimethothiazine, namely Promethazine (B1679618) and Thioridazine. This guide is intended for researchers, scientists, and drug development professionals.

Due to a lack of publicly available, direct cross-validation studies for this compound, this guide presents a comparative analysis of commonly employed and validated analytical methods for its close structural analogs. The data herein is collated from individual validation reports for Promethazine and Thioridazine and serves as a representative guide for the analytical methodologies applicable to this class of compounds. The presented techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for HPLC, GC-MS, and UV-Vis spectrophotometry methods as reported for Promethazine and Thioridazine. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.

Table 1: HPLC Method Performance for Promethazine and Thioridazine

Performance ParameterPromethazine HCl[1][2][3][4]Thioridazine HCl[5][6]
Linearity (Range) 0.2 - 1.5 µg/mL50 - 500 µg/mL
Correlation Coefficient (r²) > 0.9990.9998
Accuracy (% Recovery) 100.06 - 100.08%99.81 - 100.6%
Precision (% RSD) 0.29 - 0.36%0.8 - 1.9%
Limit of Detection (LOD) 0.04 µg/mLNot Reported
Limit of Quantification (LOQ) 0.07 µg/mLNot Reported

Table 2: GC-MS Method Performance for Promethazine

Performance ParameterPromethazine[7]
Linearity (Range) Not explicitly stated, but used for quantification
Correlation Coefficient (r²) 0.92 (compared to HPLC-ED)
Accuracy (% Recovery) Not Reported
Precision (% RSD) Not Reported
Limit of Detection (LOD) 0.5 ng/mL in plasma
Limit of Quantification (LOQ) Not Reported

Table 3: UV-Vis Spectrophotometry Method Performance for Promethazine and Thioridazine

Performance ParameterPromethazine HCl[8]Thioridazine HCl[9][10][11]
Linearity (Range) 0.125 - 12 µg/mL0.8 - 5.6 µg/mL (AM) / 4 - 24 µg/mL (BPB)
Correlation Coefficient (r²) 0.9996> 0.9989
Accuracy (% Recovery) 98.7 - 103.6%98.12 - 102.55%
Precision (% RSD) < 2%Not Reported
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported

AM: Amaranth dye method; BPB: Bromophenol blue method

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for the HPLC, GC-MS, and UV-Vis spectrophotometry methods discussed.

High-Performance Liquid Chromatography (HPLC) Protocol for Promethazine HCl[1][2]
  • Chromatographic System: A liquid chromatograph equipped with a UV detector set at 254 nm.

  • Column: Vancomycin Chirobiotic V column (250 x 4.6 mm).

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (B128534) (100:0.1:0.1, v/v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Internal Standard: Acetyl salicylic (B10762653) acid.

  • Sample Preparation: For syrup formulations, a 5 mL sample is extracted with triethylamine and methanol. The extract is then diluted with methanol, and the internal standard is added before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Promethazine[7]
  • System: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Plasma samples containing promethazine require an extraction step to isolate the analyte.

  • Detection: The mass spectrometer is operated in selected-ion monitoring (SIM) mode for high specificity.

  • Quantification: The concentration of promethazine is determined by comparing the peak area of the analyte to that of an internal standard.

UV-Visible Spectrophotometry Protocol for Promethazine HCl[8][9]
  • Instrument: A UV-Vis spectrophotometer.

  • Solvent: Phosphate buffer saline (pH 7.4).

  • Wavelength of Maximum Absorbance (λmax): 251 nm.

  • Standard Preparation: A stock solution of Promethazine HCl is prepared in the solvent and then serially diluted to create a calibration curve.

  • Sample Preparation: The pharmaceutical dosage form is dissolved in the solvent, filtered, and diluted to a concentration within the linear range of the calibration curve.

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described and the logical process for method cross-validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample (e.g., Tablet, Syrup, Plasma) extraction Extraction / Dissolution start->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc HPLC Analysis dilution->hplc gcms GC-MS Analysis dilution->gcms uvvis UV-Vis Analysis dilution->uvvis peak_integration Peak Integration / Absorbance Measurement hplc->peak_integration gcms->peak_integration uvvis->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification end Concentration quantification->end Final Result cross_validation_workflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis method_a Method A (e.g., HPLC) linearity Linearity method_a->linearity accuracy Accuracy method_a->accuracy precision Precision method_a->precision specificity Specificity method_a->specificity lod_loq LOD / LOQ method_a->lod_loq method_b Method B (e.g., GC-MS) method_b->linearity method_b->accuracy method_b->precision method_b->specificity method_b->lod_loq data_comparison Comparison of Validation Data linearity->data_comparison accuracy->data_comparison precision->data_comparison specificity->data_comparison lod_loq->data_comparison statistical_analysis Statistical Analysis (e.g., t-test, F-test) data_comparison->statistical_analysis conclusion Conclusion on Method Equivalency / Suitability statistical_analysis->conclusion

References

Dimethothiazine Research: A Comparative Analysis of Efficacy and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dimethothiazine's research findings against alternative treatments for migraine and spasticity. The following sections detail available quantitative data, experimental methodologies, and a discussion on the reproducibility of these findings.

This compound is a phenothiazine (B1677639) derivative that has been investigated for its therapeutic potential in migraine and spasticity. Its mechanism of action is primarily attributed to its antagonist activity at serotonin (B10506) and histamine (B1213489) receptors. As a member of the phenothiazine class, it also shares properties with other drugs in this category, including effects on dopamine (B1211576) and adrenergic receptors.

Performance Comparison

Due to the limited availability of recent, direct comparative clinical trials for this compound, this guide presents data on the broader phenothiazine class for migraine and compares this compound's historical findings for spasticity with more commonly used alternatives.

Migraine

Phenothiazines, as a class, have demonstrated efficacy in the treatment of acute migraine. A meta-analysis of randomized controlled trials (RCTs) showed that phenothiazines are significantly more effective than placebo for headache relief and achieving clinical success.[1][2] When compared to other active treatments, phenothiazines showed a higher rate of clinical success.[1][2]

A direct comparison between the phenothiazine prochlorperazine (B1679090) and the commonly used migraine medication sumatriptan (B127528) suggested that intravenous prochlorperazine with diphenhydramine (B27) was more effective in reducing pain intensity in an emergency department setting.

Treatment ComparisonOutcome MeasureResultCertainty of Evidence
Phenothiazines vs. Placebo Headache Relief (at 2 hours)Odds Ratio: 15.0 (95% CI: 7.6 to 29.8)[1][2]High
Clinical Success (at 2 hours)Odds Ratio: 8.9 (95% CI: 4.1 to 19.5)[1][2]High
Phenothiazines vs. Active Comparators (e.g., metoclopramide) Clinical Success (at 2 hours)Odds Ratio: 2.0 (95% CI: 1.3 to 3.3)[1][2]Moderate
Prochlorperazine vs. Sumatriptan Mean Pain Reduction (100mm VAS)73mm vs. 50mmLow (single study)

Table 1: Comparative Efficacy of Phenothiazines for Acute Migraine.

Spasticity

This compound has been studied in the context of spasticity, including in children with cerebral palsy.[3] However, a double-blind crossover trial of a phenothiazine derivative in adults with cerebral and spinal spasticity found only a small, though statistically significant, reduction in spasticity that was not clinically valuable for most patients.

Current standard treatments for spasticity include baclofen (B1667701) and tizanidine (B1208945). A meta-analysis of comparative studies has shown that tizanidine and baclofen have comparable efficacy in reducing muscle tone.

TreatmentConditionOutcome MeasureResult
Phenothiazine Derivative Cerebral and Spinal SpasticityClinical and Electromyographic AssessmentSmall, statistically significant reduction in spasticity
Tizanidine vs. Baclofen Spasticity (Multiple Sclerosis or Cerebrovascular Lesions)Ashworth ScaleNo significant difference in efficacy

Table 2: Efficacy in Spasticity.

Experimental Protocols

Reproducibility of research findings is critically dependent on the detailed reporting of experimental methods. Below are representative protocols for key assays used in the pharmacological evaluation of phenothiazines.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for a specific receptor (e.g., dopamine D2 receptor).

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor)

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compound (this compound)

  • Non-specific binding control (e.g., haloperidol)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the target receptor and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).[4][5][6]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[4]

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Measurement cluster_3 Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation (e.g., 60 min at 25°C) Membranes->Incubation Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Radioligand Binding Assay Workflow

In Vivo Electrophysiological Recording of Muscle Spindle Afferents

This protocol describes the in vivo recording of muscle spindle afferent activity in an animal model, such as a cat, to assess the effects of a drug like this compound on proprioceptive feedback.

Objective: To measure the firing rate of muscle spindle afferents in response to muscle stretch and the modulation of this activity by a test compound.

Materials:

  • Anesthetized animal (e.g., decerebrate cat)

  • Dissection tools

  • Micromanipulators and microelectrodes

  • Amplifier and data acquisition system

  • Muscle stretcher

  • Test compound (this compound) for administration

Procedure:

  • Animal Preparation: The animal is anesthetized and prepared for surgery. A laminectomy is performed to expose the dorsal roots of the spinal cord.[7][8][9]

  • Muscle and Nerve Exposure: A target muscle (e.g., in the hindlimb) and its nerve are carefully dissected.

  • Electrode Placement: A microelectrode is inserted into a dorsal root filament containing afferent fibers from the target muscle.

  • Afferent Identification: Single afferent units are identified based on their response to muscle stretch and probing of the muscle belly.

  • Baseline Recording: The baseline firing rate of the identified muscle spindle afferent is recorded during controlled muscle stretches (e.g., ramp-and-hold stretches).

  • Drug Administration: The test compound (this compound) is administered, typically intravenously.

  • Post-Drug Recording: The firing rate of the same afferent unit is recorded again during the same controlled muscle stretches.

  • Data Analysis: The firing frequency before and after drug administration is compared to determine the effect of the compound on muscle spindle sensitivity.

G cluster_0 Preparation cluster_1 Recording Setup cluster_2 Data Acquisition cluster_3 Analysis AnimalPrep Anesthetized Animal (e.g., Cat) Dissection Expose Dorsal Roots and Target Muscle AnimalPrep->Dissection Electrode Place Microelectrode in Dorsal Root Dissection->Electrode Identification Identify Single Afferent Unit Electrode->Identification Baseline Record Baseline Firing during Muscle Stretch Identification->Baseline DrugAdmin Administer This compound Baseline->DrugAdmin PostDrug Record Post-Drug Firing during Muscle Stretch DrugAdmin->PostDrug Analysis Compare Pre- and Post-Drug Firing Rates PostDrug->Analysis

In Vivo Muscle Spindle Recording Workflow

Signaling Pathways

This compound's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems. As a serotonin and histamine antagonist, it blocks the signaling of these neurotransmitters at their respective receptors. The diagram below illustrates a simplified representation of these pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Pre Serotonin Serotonin_Receptor Serotonin Receptor Serotonin_Pre->Serotonin_Receptor Binds Histamine_Pre Histamine Histamine_Receptor Histamine Receptor Histamine_Pre->Histamine_Receptor Binds Downstream_Serotonin Downstream Signaling Serotonin_Receptor->Downstream_Serotonin Activates Downstream_Histamine Downstream Signaling Histamine_Receptor->Downstream_Histamine Activates This compound This compound This compound->Serotonin_Receptor Blocks This compound->Histamine_Receptor Blocks

This compound's Antagonist Action

Reproducibility of Findings

The reproducibility of research findings is a cornerstone of scientific progress.[10] However, a "reproducibility crisis" has been noted in preclinical research, with many studies being difficult to replicate.[11] This can be due to a variety of factors, including insufficient detail in published methods, biological variability, and lack of standardized reagents and protocols.[12][13][14]

Specific studies on the reproducibility of this compound research are not available. However, the general principles of enhancing reproducibility are applicable. These include:

  • Transparent Reporting: Adherence to reporting guidelines, such as the ARRIVE guidelines for animal research, ensures that all aspects of the study design and methodology are clearly documented.[12][13][14][15]

  • Rigorous Study Design: This includes appropriate randomization, blinding, and statistical analysis to minimize bias.[12][13][14]

For older drugs like this compound, the original research may not have been conducted with the same level of rigor and transparency that is expected today. This makes it challenging to fully assess the reproducibility of the initial findings. Future research on this compound or related compounds should adhere to modern standards of reproducibility to ensure the robustness of the data.[17][18]

References

A Head-to-Head Comparison of Migraine Prophylactics: Evaluating Dimethothiazine Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dimethothiazine and other established prophylactic treatments for migraine. While this compound, a phenothiazine (B1677639) derivative with serotonin (B10506) and histamine (B1213489) antagonist properties, has been investigated for migraine prevention, publicly available, peer-reviewed clinical trial data is notably scarce compared to contemporary migraine prophylactics.[1][2][3] This report synthesizes the limited information on this compound and presents a detailed, evidence-based comparison with widely used prophylactic agents: the beta-blocker propranolol (B1214883), the anticonvulsant topiramate (B1683207), the tricyclic antidepressant amitriptyline (B1667244), and the newer class of Calcitonin Gene-Related Peptide (CGRP) antagonists.

Overview of Prophylactic Agents for Migraine

Prophylactic, or preventive, treatment is recommended for individuals who experience frequent or severe migraine attacks that significantly impact their quality of life. The primary goal of prophylactic therapy is to reduce the frequency, severity, and duration of migraine attacks, and to improve the responsiveness to acute treatments.[4][5] The choice of a prophylactic agent is guided by its efficacy, side-effect profile, and the patient's comorbidities.[6]

Propranolol: A non-selective beta-blocker, propranolol is a well-established first-line prophylactic treatment for migraine.[6][7] Its mechanism in migraine prevention is not fully elucidated but is thought to involve modulation of adrenergic and serotonergic neurotransmission.

Topiramate: An anticonvulsant, topiramate is another first-line option for migraine prophylaxis.[6][8] Its efficacy is believed to stem from its effects on voltage-gated sodium and calcium channels, enhancement of GABA-ergic activity, and inhibition of carbonic anhydrase.

Amitriptyline: A tricyclic antidepressant, amitriptyline is frequently used off-label for migraine prevention.[9][10] Its prophylactic effects are attributed to its potent anticholinergic and serotonin-norepinephrine reuptake inhibition properties.

CGRP Antagonists: This newer class of drugs specifically targets the CGRP pathway, which is known to be a key player in the pathophysiology of migraine. This class includes monoclonal antibodies (erenumab, fremanezumab, galcanezumab) and small molecule antagonists or "gepants" (atogepant).[11][12][13]

Quantitative Comparison of Efficacy and Safety

The following tables summarize the quantitative data from clinical trials for the established migraine prophylactic agents. Due to the lack of available data, this compound is not included in this direct comparison.

Table 1: Efficacy of Migraine Prophylactic Drugs

Drug ClassDrugMean Reduction in Monthly Migraine Days (MMDs) from Baseline≥50% Responder Rate
Beta-BlockerPropranolol~1.3 - 1.5 days more than placebo[14][15]~40-50%[7][15]
AnticonvulsantTopiramate (100 mg/day)~1.14 - 2 days more than placebo[8][16]~37-54%[8][16][17]
Tricyclic AntidepressantAmitriptylineStatistically significant improvement over placebo at 8 weeks[18][19]25% (vs. 5% for placebo) at 8 weeks in one study[10][18]
CGRP Antagonist (mAb)Erenumab (70mg/140mg)3.2-3.7 days (vs. 1.8 for placebo)[20][21][22]43.3-50% (vs. 26.6% for placebo)[21][22]
CGRP Antagonist (mAb)Fremanezumab3.7-4.1 days more than placebo[23][24]34% (vs. 9% for placebo)[23][25]
CGRP Antagonist (mAb)Galcanezumab4.1-5.7 days (vs. traditional oral preventives)[26]46.6% (vs. 34.5% for traditional oral preventives)[26][27]
CGRP Antagonist (Gepant)Atogepant (B605675) (60mg)4.2 days (vs. 1.85-2.5 for placebo)[13][28][29]~61% (vs. 29% for placebo)[29][30]

Table 2: Common Adverse Events of Migraine Prophylactic Drugs

Drug ClassDrugCommon Adverse Events
Beta-BlockerPropranololFatigue, dizziness, bradycardia, hypotension, sleep disturbances.
AnticonvulsantTopiramateParesthesia, fatigue, nausea, cognitive impairment (e.g., memory difficulty), weight loss.[8]
Tricyclic AntidepressantAmitriptylineDry mouth, drowsiness, weight gain, constipation, blurred vision.[9]
CGRP Antagonist (mAbs)Erenumab, Fremanezumab, GalcanezumabInjection site reactions, constipation (erenumab).[31]
CGRP Antagonist (Gepant)AtogepantNausea, constipation, fatigue.[28]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are representative experimental protocols for the key studies cited.

Propranolol: Representative Placebo-Controlled Trial

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[7][32]

  • Patient Population: Adults with a history of episodic migraine (4-14 migraine days per month) for at least one year.

  • Methodology: Following a 4-week baseline period to record migraine frequency, patients are randomized to receive either propranolol (titrated to a target dose, e.g., 160 mg/day) or a matching placebo. The treatment duration is typically 12-26 weeks.

  • Primary Endpoint: Mean change from baseline in the number of monthly migraine days.

  • Secondary Endpoints: 50% responder rate, reduction in acute medication use, and changes in headache severity and duration.[7]

Topiramate: Representative Placebo-Controlled Trial

  • Study Design: A 26-week, randomized, double-blind, placebo-controlled study.[17]

  • Patient Population: Patients aged 12 to 65 years with a history of migraine (3 to 12 migraines per month, but ≤15 headache days per month) according to International Headache Society criteria.

  • Methodology: After a 28-day baseline period, participants are randomized to receive placebo or topiramate at doses of 50, 100, or 200 mg/day. The dose is titrated by 25 mg per week over 8 weeks, followed by an 18-week maintenance phase.

  • Primary Endpoint: Reduction in mean monthly migraine frequency.

  • Secondary Endpoints: Responder rate (≥50% reduction in monthly migraine frequency), change in migraine days per month, and change in rescue medication days per month.[17]

CGRP Monoclonal Antibody (Erenumab - STRIVE Trial): Representative Placebo-Controlled Trial

  • Study Design: A global Phase 3, multicenter, randomized, 24-week, double-blind, placebo-controlled study.[20][33]

  • Patient Population: 955 adult patients with episodic migraine (experiencing an average of 8.3 migraine days per month at baseline).[20]

  • Methodology: Patients were randomized in a 1:1:1 ratio to receive once-monthly subcutaneous injections of placebo, erenumab 70 mg, or erenumab 140 mg for 6 months.

  • Primary Endpoint: Change in mean monthly migraine days from baseline over the last three months of the double-blind treatment phase (months 4, 5, and 6).[20][33]

  • Secondary Endpoints: At least a 50% reduction in the mean number of migraine days per month, and a change from baseline in the number of days of acute migraine-specific medication use.[21]

Visualizing Mechanisms and Workflows

Signaling Pathways in Migraine and Mechanisms of Action

Migraine_Pathways cluster_trigeminal Trigeminal Ganglion cluster_brainstem Brainstem cluster_vasculature Meningeal Vasculature cluster_drugs Drug Mechanisms of Action Trigeminal Neuron Trigeminal Neuron TNC Trigeminal Nucleus Caudalis Trigeminal Neuron->TNC Pain Signals Blood Vessel Blood Vessel Trigeminal Neuron->Blood Vessel Blood Vessel->Trigeminal Neuron CGRP Antagonists CGRP Antagonists CGRP Antagonists->Blood Vessel Block CGRP Receptor Serotonin Modulators Serotonin Modulators Serotonin Modulators->Trigeminal Neuron Modulate Serotonin Levels Beta-Blockers Beta-Blockers Beta-Blockers->Trigeminal Neuron Modulate Adrenergic/Serotonergic Neurotransmission Anticonvulsants Anticonvulsants Anticonvulsants->Trigeminal Neuron Reduce Neuronal Hyperexcitability

Caption: Migraine signaling pathways and drug targets.

Typical Experimental Workflow for a Migraine Prophylaxis Clinical Trial

Clinical_Trial_Workflow Screening Screening Baseline Baseline Period (e.g., 4 weeks) - Headache Diary Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Titration Dose Titration Phase (e.g., 4-8 weeks) Treatment_A->Titration Treatment_B->Titration Maintenance Maintenance Phase (e.g., 12-18 weeks) Titration->Maintenance Follow_Up Follow-Up Assessment Maintenance->Follow_Up Data_Analysis Data Analysis - Primary & Secondary Endpoints Follow_Up->Data_Analysis

Caption: A typical workflow for a migraine prophylaxis clinical trial.

Discussion

The landscape of migraine prophylaxis has evolved significantly, with a growing number of evidence-based options. While older medications like propranolol, topiramate, and amitriptyline remain important tools in migraine management, they are often associated with systemic side effects that can limit their tolerability.[8][9] The development of CGRP antagonists represents a paradigm shift towards targeted therapy with a generally more favorable side-effect profile.[31]

The lack of robust, publicly accessible clinical trial data for this compound makes it challenging to position it within the current treatment algorithm for migraine prophylaxis. While its mechanism as a serotonin and histamine antagonist is of interest, without well-designed, placebo-controlled trials, its efficacy and safety relative to other agents cannot be definitively established. The available information suggests it is an older agent, and its use may have been superseded by more extensively studied and newer medications.

For drug development professionals, the success of CGRP antagonists underscores the value of a mechanism-based approach to migraine therapy. Future research could explore other novel targets within the complex pathophysiology of migraine. Furthermore, head-to-head comparative trials are crucial for establishing the relative efficacy and safety of different prophylactic agents, guiding clinical decision-making and optimizing patient outcomes.

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Activity of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Dimethothiazine, a phenothiazine-based antihistamine, with other selected first and second-generation antihistamines. The data presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the study of pruritus and other allergic conditions.

This compound is a tricyclic antihistamine and serotonin (B10506) (5-HT) antagonist.[1][2][3] While it has been studied for various applications, including hemicrania and spasticity, its activity profile in the context of pruritus is of significant interest.[1] This guide aims to contextualize its performance by comparing it with established antihistamines: the first-generation compounds Mequitazine and Brompheniramine, and the second-generation agents Cetirizine (B192768), Fexofenadine, and Loratadine (B1675096).

In Vitro Activity: Receptor Binding Affinity

The primary mechanism of action for antihistamines in the context of allergic reactions is the blockade of the histamine (B1213489) H1 receptor. The binding affinity of a drug to this receptor is a key indicator of its potential potency. This is typically measured and reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Table 1: In Vitro Histamine H1 Receptor Binding Affinity of Selected Antihistamines

CompoundGenerationReceptorKi (nM)
This compound FirstHistamine H1Data not available
MequitazineFirstHistamine H1Data not available
BrompheniramineFirstHistamine H1Data not available
CetirizineSecondHistamine H13 - 6[4][5]
FexofenadineSecondHistamine H110[6]
LoratadineSecondHistamine H116 - 37[7]

In Vivo Activity: Efficacy in Preclinical Models of Pruritus

The in vivo efficacy of antipruritic drugs is commonly assessed in animal models that exhibit scratching behavior in response to various pruritogens. These models provide a valuable tool for evaluating the potential therapeutic effect of a compound.

While this compound has been studied in animal models for conditions like decerebrate rigidity, specific data on its efficacy in preclinical models of pruritus is limited.[1] The following table presents available data on the in vivo efficacy of the comparator antihistamines in murine models of pruritus.

Table 2: In Vivo Efficacy of Selected Antihistamines in Mouse Models of Pruritus

CompoundModelDosingEfficacyReference
This compound Data not availableData not availableData not available
MequitazineData not availableData not availableData not available
BrompheniramineData not availableData not availableData not available
FexofenadineAtopic Dermatitis ModelNot specifiedSignificantly lower scratching frequency compared to control.[6]
LoratadineHistamine-induced scratching10 mg/kg (oral)Significantly inhibited scratching behavior.[5]
LoratadineAntigen-induced scratching5 or 10 mg/kg (oral)Significantly inhibited scratching behavior.[5]

Signaling Pathways

To understand the molecular mechanisms underlying the action of this compound and comparator drugs, it is essential to visualize their target signaling pathways.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium and the activation of Protein Kinase C (PKC). This cascade is central to the pro-inflammatory and pruritic effects of histamine.

H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Pruritus & Inflammation Ca_release->Physiological_Response PKC->Physiological_Response Five_HT2A_Receptor_Signaling Serotonin Serotonin (5-HT) FiveHT2A_R 5-HT2A Receptor Serotonin->FiveHT2A_R Binds to Gq11 Gq/11 FiveHT2A_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Response Neuronal Excitation & Other Responses Ca_release->Neuronal_Response PKC->Neuronal_Response H1_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep H1 Receptor-Expressing Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Compound_Prep Test Compound & Radioligand ([³H]-mepyramine) Preparation Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioligand Filtration->Scintillation Data_Analysis IC50 & Ki Determination Scintillation->Data_Analysis Scratching_Assay_Workflow Acclimatization Acclimatization of Mice in Observation Chambers Compound_Admin Administration of Test Compound or Vehicle Acclimatization->Compound_Admin Pruritogen_Challenge Intradermal Injection of Pruritogen Compound_Admin->Pruritogen_Challenge Video_Recording Video Recording of Scratching Behavior Pruritogen_Challenge->Video_Recording Data_Scoring Blinded Scoring of Scratching Bouts Video_Recording->Data_Scoring Analysis Calculation of % Inhibition Compared to Control Data_Scoring->Analysis

References

Benchmarking Dimethothiazine Against Other Dopamine D2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethothiazine is a phenothiazine (B1677639) derivative with expected dopamine (B1211576) D2 receptor antagonist properties, placing it in a class of drugs that have been a cornerstone of antipsychotic therapy for decades. This guide provides a comparative analysis of this compound against other well-established dopamine D2 antagonists, namely the typical antipsychotic haloperidol (B65202) and the atypical antipsychotics risperidone (B510) and olanzapine.

Comparative Analysis of Dopamine D2 Receptor Antagonism

The primary mechanism of action for many antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The affinity and functional activity at this receptor are critical determinants of a drug's therapeutic efficacy and side-effect profile.

In Vitro Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound at the D2 receptor are not available, phenothiazines as a class exhibit a wide range of affinities.

Table 1: Comparison of Dopamine D2 Receptor Binding Affinities (Ki)

CompoundClassDopamine D2 Receptor Ki (nM)
This compound PhenothiazineData not available
Haloperidol Butyrophenone (Typical)0.5 - 2.2[1]
Risperidone Benzisoxazole (Atypical)1.4 - 3.0
Olanzapine Thienobenzodiazepine (Atypical)5.3 - 31[1]

Note: Ki values can vary depending on the experimental conditions and radioligand used.

In Vitro Functional Antagonism

Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays, measure the ability of an antagonist to block the intracellular signaling cascade initiated by an agonist (e.g., dopamine) binding to the D2 receptor. The potency of an antagonist in these assays is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Table 2: Comparison of Functional Antagonism at the Dopamine D2 Receptor

CompoundAssay TypePotency MetricValue (nM)
This compound cAMP AssayIC50/EC50Data not available
Haloperidol cAMP AssayIC50~5-15
Risperidone cAMP AssayIC50~10-30
Olanzapine cAMP AssayIC50~20-50

Note: Values are approximate and can vary based on the specific assay conditions.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the dopamine D2 receptor by compounds like this compound interrupts the canonical Gαi/o-coupled signaling pathway. This pathway, when activated by dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this receptor, D2 antagonists prevent this inhibition, thereby modulating downstream signaling cascades involved in neurotransmission.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Activates Response Cellular Response PKA->Response This compound This compound (Antagonist) This compound->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing D2R or striatal tissue) incubation 2. Incubation - D2R membranes - Radioligand (e.g., [3H]Spiperone) - Test Compound (e.g., this compound) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->separation counting 4. Quantification (Scintillation counting of bound radioligand) separation->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Caption: Workflow for a radioligand binding assay to determine D2 receptor affinity.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues (e.g., rat striatum) or cells expressing the human dopamine D2 receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (e.g., this compound, haloperidol).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D2 Receptor Antagonism

This protocol measures the functional antagonism of a test compound at the D2 receptor.

cAMP_Assay_Workflow cell_culture 1. Cell Culture (Cells stably expressing D2R) pre_treatment 2. Pre-treatment (Incubate cells with test antagonist, e.g., this compound) cell_culture->pre_treatment stimulation 3. Agonist Stimulation (Add a D2R agonist, e.g., dopamine, in the presence of forskolin) pre_treatment->stimulation lysis 4. Cell Lysis and cAMP Measurement (e.g., using HTRF or ELISA) stimulation->lysis analysis 5. Data Analysis (Determine IC50/EC50 for the antagonist) lysis->analysis

Caption: Workflow for a cAMP functional assay to assess D2 receptor antagonism.

Detailed Methodology:

  • Cell Culture: Plate cells stably expressing the human dopamine D2 receptor in a multi-well plate.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the inhibition of the agonist-induced decrease in cAMP levels against the antagonist concentration to determine the IC50 or EC50 value.

In Vivo Preclinical Models

Animal models are essential for evaluating the potential antipsychotic efficacy and side-effect profile of D2 antagonists.

Table 3: Comparison in Preclinical Models of Antipsychotic Activity

ModelDescriptionExpected Effect of D2 Antagonists
Amphetamine-Induced Hyperlocomotion Measures the ability of a drug to block the locomotor-stimulating effects of amphetamine, a dopamine-releasing agent.Attenuation of hyperlocomotion.
Conditioned Avoidance Response (CAR) Assesses the ability of a drug to suppress a learned avoidance response, a classic screen for antipsychotic activity.Disruption of the conditioned avoidance response.
Catalepsy Test Measures the induction of a state of immobility and muscle rigidity, predictive of extrapyramidal side effects (EPS) in humans.Induction of catalepsy, particularly by typical antipsychotics.

As a phenothiazine, this compound would be expected to demonstrate efficacy in the amphetamine-induced hyperlocomotion and conditioned avoidance response models. Its potential to induce catalepsy would be a key differentiator from atypical antipsychotics.

Conclusion

While direct experimental data for this compound's dopamine D2 receptor binding and functional antagonism is currently lacking, its classification as a phenothiazine allows for a qualitative benchmark against established D2 antagonists. Based on this, this compound is expected to exhibit antagonist activity at the D2 receptor. To provide a definitive quantitative comparison, further in vitro and in vivo studies are required to determine its binding affinity (Ki), functional potency (IC50/EC50), and its profile in preclinical models of antipsychotic efficacy and side effects. Such data would be invaluable for the research and drug development community in accurately positioning this compound within the landscape of dopamine D2 receptor antagonists.

References

A Comparative Analysis of the Side Effect Profile of Dimethothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the side effect profile of Dimethothiazine, a phenothiazine (B1677639) derivative with antihistaminic and anti-serotonergic properties. Due to the limited availability of direct comparative clinical trial data for this compound, this guide leverages data from the broader class of phenothiazines to provide a comprehensive overview for researchers, scientists, and drug development professionals. The comparison includes representative drugs from different classes, such as a typical antipsychotic (Chlorpromazine), an atypical antipsychotic (Olanzapine), and another phenothiazine antihistamine (Promethazine).

Data Presentation: Comparative Side Effect Profile

The following table summarizes the known and potential side effects of this compound, largely extrapolated from its drug class (phenothiazines), and compares them with other relevant medications. The incidence of these side effects can vary depending on the dosage, individual patient factors, and the specific compound.

Side Effect CategoryThis compound & PhenothiazinesChlorpromazine (Typical Antipsychotic)Olanzapine (Atypical Antipsychotic)Promethazine (Phenothiazine Antihistamine)
Extrapyramidal Symptoms (EPS) Moderate to High risk[1][2][3]High riskLower risk than typicals, but still significant[4]Moderate risk, especially at higher doses
    - Acute DystoniaPossible, especially in younger males[5]High likelihoodLower likelihoodPossible
    - AkathisiaPossible[6][7]CommonCommonPossible
    - ParkinsonismPossible[6][8]CommonLess common than typicalsPossible
    - Tardive DyskinesiaRisk with long-term use[5][7]Significant risk with long-term useLower risk than typicals, but still present[7]Risk with long-term use
Metabolic Side Effects Moderate risk[9]Moderate risk of weight gainHigh risk of weight gain, dyslipidemia, and hyperglycemia[4][10][11][12]Low to moderate risk
    - Weight GainPossible[1][9]Common and significantVery common and often significant[10]Possible
    - Hyperglycemia/DiabetesPossible[12]PossibleIncreased risk[12]Less commonly reported
    - DyslipidemiaPossible[9]PossibleIncreased risk[4]Less commonly reported
Anticholinergic Side Effects Common[3][13]High incidenceModerate incidenceHigh incidence
    - Dry MouthCommon[11][13]Very commonCommonVery common
    - Blurred VisionLess common[11][13]CommonCommonCommon
    - ConstipationLess common[11][13]CommonCommonCommon
    - Urinary RetentionLess common[11][13]PossiblePossiblePossible
Sedation High, a primary effect[11][13]HighHighVery high
Cardiovascular Side Effects Possible
    - Orthostatic HypotensionPossible, especially at initiation[1]CommonCommonPossible
    - QTc ProlongationRisk, characteristic of phenothiazines[1]Significant riskModerate riskRisk exists
Other Notable Side Effects
    - Allergic/DermatologicRashes, photosensitivity[5][13]Common, including photosensitivityLess commonCommon, including photosensitivity
    - HematologicAgranulocytosis (rare but serious)[5]Risk of agranulocytosisLower riskRisk of agranulocytosis
    - Neuroleptic Malignant SyndromeRare but life-threatening[3]Risk existsLower risk than typicalsRisk exists

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of side effect profiles in clinical and preclinical studies.

Assessment of Extrapyramidal Symptoms (EPS)

A standardized assessment of EPS is critical in clinical trials of antipsychotic and other neuroleptic agents.

Protocol: Extrapyramidal Symptom Rating Scale (ESRS) [12][14]

  • Patient Questionnaire: The clinician administers a 12-item questionnaire to the patient to assess the subjective experience of parkinsonism, akathisia, dystonia, and dyskinesia over the past week. Items are rated on a 4-point scale.

  • Parkinsonism and Akathisia Examination: A 7-item examination is conducted to objectively assess signs of parkinsonism (e.g., tremor, rigidity, bradykinesia) and akathisia (e.g., restlessness, inability to remain still). Each item is rated on a 7-point severity scale.

  • Dystonia Examination: A 10-item examination to assess for involuntary muscle contractions and abnormal postures in various body regions. Ratings are made on a 7-point scale.

  • Dyskinesia Examination: A 7-item examination to evaluate the presence and severity of abnormal, involuntary, hyperkinetic movements, particularly of the face, limbs, and trunk. Ratings are on a 7-point scale.

  • Clinical Global Impression (CGI): Four separate CGI-Severity scales are completed by the clinician to provide an overall assessment of the severity of each of the four movement disorder categories.

Assessment of Metabolic Side Effects

Monitoring for metabolic changes is a key safety component in the development and clinical use of many psychotropic medications.

Protocol: Monitoring Metabolic Parameters in a Clinical Trial [3][5][9][15]

  • Baseline Assessment: Prior to the first dose of the investigational drug, the following measurements are taken:

    • Anthropometric: Weight (kg), height (m), Body Mass Index (BMI) calculated as kg/m ², and waist circumference (cm) measured at the umbilicus.

    • Cardiovascular: Blood pressure (systolic and diastolic) after the patient has been resting for at least 5 minutes.

    • Biochemical (fasting blood sample):

      • Fasting plasma glucose (mg/dL or mmol/L).

      • Fasting lipid profile: total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides.

      • Glycated hemoglobin (HbA1c) as an indicator of long-term glycemic control.

  • Scheduled Follow-up Assessments: These measurements are repeated at regular intervals throughout the trial (e.g., at 4, 8, and 12 weeks, and then every 3-6 months for longer-term studies). This allows for the tracking of changes from baseline.

  • Data Analysis: Statistical analysis is performed to compare changes in these parameters between the treatment group and a placebo or active comparator group. The incidence of clinically significant changes (e.g., a weight gain of ≥7% from baseline) is also calculated.

Mandatory Visualizations

Signaling Pathways

The side effects of this compound and other phenothiazines are primarily mediated by their antagonism of various neurotransmitter receptors.

Dopamine_D2_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor (Gi-coupled) Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA cAMP->PKA Activates Effector Cellular Response (e.g., reduced excitability) PKA->Effector This compound This compound (Antagonist) This compound->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism Pathway.

Histamine_H1_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron / Mast Cell cluster_postsynaptic Postsynaptic Neuron / Target Cell Histamine (B1213489) Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Activates PLC Phospholipase C H1R->PLC Activates IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC DAG->PKC Response Cellular Response (e.g., wakefulness, allergic response) Ca->Response PKC->Response This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Antagonism Pathway.

Muscarinic_M1_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Target Cell ACh Acetylcholine M1R Muscarinic M1 Receptor (Gq-coupled) ACh->M1R Activates PLC Phospholipase C M1R->PLC Activates IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Response Parasympathetic Response (e.g., salivation, cognition) IP3->Response DAG->Response This compound This compound (Antagonist) This compound->M1R Blocks

Caption: Muscarinic M1 Receptor Antagonism Pathway.

Experimental Workflow

EPS_Assessment_Workflow Start Patient Enrollment (Initiating or on neuroleptic drug) Baseline Baseline EPS Assessment (using ESRS or similar scale) Start->Baseline FollowUp Follow-up Assessments (Scheduled intervals, e.g., weekly, monthly) Baseline->FollowUp DataCollection Data Collection & Scoring FollowUp->DataCollection Analysis Statistical Analysis (Comparison to baseline and/or placebo) DataCollection->Analysis Report Reporting of Findings (Incidence, severity, and time course of EPS) Analysis->Report

Caption: Experimental Workflow for EPS Assessment.

Logical Relationship

Drug_Comparison_Logic This compound This compound Phenothiazines Phenothiazine Class This compound->Phenothiazines is a Antihistamines First-Gen Antihistamines Phenothiazines->Antihistamines includes Antipsychotics Antipsychotics Phenothiazines->Antipsychotics includes Typical_APDs Typical (e.g., Chlorpromazine) Antipsychotics->Typical_APDs subclass Atypical_APDs Atypical (e.g., Olanzapine) Antipsychotics->Atypical_APDs subclass

Caption: Logical Relationship of Compared Drug Classes.

References

A Meta-Analysis of Clinical Trial Data on Dimethothiazine and Related Phenothiazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative meta-analysis of clinical trial data for dimethothiazine and the broader class of phenothiazine (B1677639) drugs. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic efficacy and mechanisms of action of these compounds. While a specific meta-analysis for this compound is not available in the current literature, this guide synthesizes data from clinical trials on phenothiazines for key indications, offering insights into their performance relative to other therapeutic alternatives.

Data Presentation: Efficacy in Acute Migraine

Phenothiazines, including this compound, have been evaluated for the treatment of acute migraine. A meta-analysis of parenteral phenothiazines (chlorpromazine, prochlorperazine, and methotrimeprazine) provides valuable comparative efficacy data.[1][2]

Table 1: Efficacy of Parenteral Phenothiazines vs. Placebo for Acute Migraine [1][2]

OutcomePhenothiazinesPlaceboOdds Ratio (95% CI)
Headache Relief48%-15.02 (7.57 - 29.82)
Clinical Success78%-8.92 (4.08 - 19.51)

Table 2: Efficacy of Parenteral Phenothiazines vs. Active Comparators (e.g., metoclopramide) for Acute Migraine [1][2]

OutcomePhenothiazinesActive ComparatorsOdds Ratio (95% CI)
Clinical Success78%-2.04 (1.25 - 3.31)

Efficacy in Other Indications

Spasticity

Clinical studies on phenothiazine derivatives for spasticity have shown a statistically significant, albeit modest, reduction in symptoms. A double-blind crossover trial of a phenothiazine derivative in patients with cerebral and spinal spasticity at a daily dose of 40 mg demonstrated a small but significant reduction in spasticity.[3][4] However, the clinical benefit was noted in only a few patients, suggesting the need for further studies with higher dosages.[3][4]

Urticaria

Experimental Protocols

Detailed experimental protocols for specific this compound clinical trials are not extensively published. However, a general methodology for a double-blind, placebo-controlled crossover trial for a phenothiazine derivative in the treatment of spasticity can be outlined as follows[3][4]:

  • Patient Selection: Patients with diagnosed cerebral or spinal spasticity meeting specific inclusion criteria are recruited.

  • Trial Design: A double-blind, crossover design is implemented. Patients are randomly assigned to receive either the active phenothiazine derivative or a placebo for a defined treatment period.

  • Washout Period: Following the initial treatment period, a washout period is instituted to eliminate the effects of the initial treatment.

  • Crossover: Patients then receive the alternative treatment (either placebo or the active drug) for a second treatment period.

  • Assessment: Spasticity is assessed using both clinical and electromyographic methods at baseline and at the end of each treatment period.

  • Data Analysis: Statistical analysis is performed to compare the effects of the active drug and placebo on spasticity measures.

Experimental_Workflow cluster_screening Patient Screening cluster_trial Double-Blind Crossover Trial cluster_assessment Assessment cluster_analysis Data Analysis s1 Recruitment of Patients with Spasticity s2 Inclusion/Exclusion Criteria Assessment s1->s2 a1 Baseline Assessment (Clinical & EMG) s2->a1 t1 Randomization t2a Group A: Phenothiazine Derivative t1->t2a t2b Group B: Placebo t1->t2b t3 Washout Period t2a->t3 a2 Post-Treatment 1 Assessment t2a->a2 t2b->t3 t2b->a2 t4a Group A: Placebo t3->t4a t4b Group B: Phenothiazine Derivative t3->t4b a3 Post-Treatment 2 Assessment t4a->a3 t4b->a3 a1->t1 d1 Statistical Comparison of Treatment Effects a3->d1

A typical workflow for a double-blind, placebo-controlled crossover clinical trial.

Mechanism of Action and Signaling Pathways

This compound is a phenothiazine derivative that acts as an antagonist at several key neurotransmitter receptors.[5] Its therapeutic effects are believed to be mediated through its interaction with dopamine (B1211576) D2, histamine (B1213489) H1, and serotonin (B10506) (5-HT) receptors.[6]

Signaling_Pathways cluster_drug This compound cluster_receptors Receptor Targets cluster_pathways Downstream Signaling Pathways cluster_effects Therapeutic Effects drug This compound d2 Dopamine D2 Receptor drug->d2 Antagonist h1 Histamine H1 Receptor drug->h1 Antagonist ht Serotonin (5-HT) Receptor drug->ht Antagonist gpc G-Protein Coupled Receptor (GPCR) Signaling d2->gpc h1->gpc ht->gpc mapk MAPK Pathway gpc->mapk ca Calcium Signaling gpc->ca migraine Migraine Relief mapk->migraine spasticity Spasticity Reduction mapk->spasticity urticaria Antihistaminic Effect ca->urticaria

Signaling pathways modulated by this compound through receptor antagonism.

The antagonism of D2 receptors in the central nervous system is a key mechanism for the antipsychotic and antiemetic effects of phenothiazines.[6] The blockade of H1 receptors contributes to their antihistaminic and sedative properties. Antagonism of 5-HT receptors is also implicated in their therapeutic effects, particularly in migraine.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, can initiate various intracellular signaling cascades, including the MAPK pathway and modulation of calcium signaling.

Logical Comparison with Alternatives

The therapeutic positioning of this compound and other phenothiazines can be understood by comparing their mechanisms and efficacy with other drug classes used for the same indications.

Logical_Comparison cluster_indication1 Acute Migraine cluster_indication2 Spasticity cluster_indication3 Urticaria i1_drug1 Phenothiazines (e.g., this compound) i1_drug2 Triptans i1_drug1->i1_drug2 Different MoA (D2/H1/5-HT vs 5-HT1B/1D) i1_drug3 NSAIDs i1_drug1->i1_drug3 Different MoA (Receptor Antagonist vs COX inhibitor) i2_drug1 Phenothiazines (e.g., this compound) i2_drug2 Baclofen (B1667701) i2_drug1->i2_drug2 Different MoA (Central vs GABAB agonist) i2_drug3 Benzodiazepines i2_drug1->i2_drug3 Different MoA (Central vs GABAa potentiation) i3_drug1 Phenothiazines (e.g., this compound) i3_drug2 Second-Gen Antihistamines i3_drug1->i3_drug2 Similar MoA (H1 antagonism) Different Sedative Profile

Comparison of this compound with alternative treatments based on mechanism of action.

For Acute Migraine:

  • Phenothiazines vs. Triptans: Phenothiazines have a broader receptor antagonism profile (D2, H1, 5-HT), whereas triptans are selective 5-HT1B/1D receptor agonists. The meta-analysis data suggests high efficacy for parenteral phenothiazines.

  • Phenothiazines vs. NSAIDs: Phenothiazines act on central neurotransmitter receptors, while NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis.

For Spasticity:

  • Phenothiazines vs. Baclofen: Phenothiazines exert their effects centrally, while baclofen is a GABAB receptor agonist.

  • Phenothiazines vs. Benzodiazepines: Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to muscle relaxation.

For Urticaria:

  • Phenothiazines vs. Second-Generation Antihistamines: Both classes act as H1 receptor antagonists. However, phenothiazines are first-generation antihistamines and are typically associated with more significant sedative effects due to their ability to cross the blood-brain barrier.

References

Validating Novel Targets of Dimethothiazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating novel molecular targets of Dimethothiazine. While this compound is a phenothiazine (B1677639) derivative with established antihistaminic and anti-serotonergic properties, the exploration of its full target profile remains an area of active investigation. This document outlines a workflow for novel target identification and validation, compares this compound's known targets with those of other atypical antipsychotics, and provides detailed experimental protocols for key validation assays.

Comparative Analysis of Receptor Binding Profiles

This compound's therapeutic effects are attributed to its interaction with a range of neurotransmitter receptors. To provide context for its activity, the following table summarizes the receptor binding affinities (Ki, in nM) of this compound and several common atypical antipsychotics. Lower Ki values indicate higher binding affinity.

ReceptorThis compoundClozapineOlanzapineRisperidoneQuetiapineAripiprazoleZiprasidone
Dopamine D2Data not available12.6113.13390.340.48
Serotonin 5-HT2AData not available1.640.161483.40.4
Histamine H1Data not available1.1720116047
Muscarinic M1Data not available1.92.5>1000>1000>1000>1000
Adrenergic α1Data not available6.8190.875711

Workflow for Novel Target Identification and Validation

The identification and validation of novel drug targets is a critical process in drug discovery. The following workflow outlines a systematic approach for investigating the molecular targets of this compound.

G cluster_discovery Target Discovery cluster_validation Target Validation Proteomics Proteomics Binding_Assays Binding Assays (e.g., Radioligand) Proteomics->Binding_Assays Identify potential binding partners Genomics Genomics Signaling_Analysis Signaling Pathway Analysis Genomics->Signaling_Analysis Identify affected pathways HT_Screening High-Throughput Screening Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) HT_Screening->Functional_Assays Identify functional modulators Binding_Assays->Functional_Assays Confirm functional relevance Functional_Assays->Signaling_Analysis Elucidate mechanism In_Vivo_Models In Vivo Models Signaling_Analysis->In_Vivo_Models Validate in a physiological context cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein G-protein (Gi/Gq) D2R->G_protein Inhibits HTR2A Serotonin 5-HT2A Receptor HTR2A->G_protein Activates H1R Histamine H1 Receptor H1R->G_protein Activates This compound This compound This compound->D2R Antagonist This compound->HTR2A Antagonist This compound->H1R Antagonist Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

A Comparative Pharmacological Analysis of Dimethothiazine and its Metabolites: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacology of Dimethothiazine and its metabolites. Due to a scarcity of publicly available quantitative data on the specific metabolites of this compound, this document will use the well-researched phenothiazine (B1677639), Thioridazine (B1682328), as a case study to illustrate the pharmacological differences that can exist between a parent drug and its metabolic products. This comparative approach is essential for a comprehensive understanding of a drug's overall clinical effect, including efficacy and potential for adverse reactions.

This compound is a phenothiazine derivative with antihistaminic and serotonin (B10506) antagonist properties.[1][2][3][4] Like other phenothiazines, it undergoes extensive metabolism in the body, which can lead to the formation of various metabolites. These metabolites can have their own pharmacological activity, sometimes contributing significantly to the therapeutic effect or the side-effect profile of the parent drug. The primary routes of metabolism for phenothiazines include hydroxylation of the aromatic ring, N-demethylation of the side chain, and S-oxidation of the phenothiazine ring sulfur.[5][6]

Illustrative Case Study: Thioridazine and its Active Metabolites

Thioridazine is a phenothiazine antipsychotic that is extensively metabolized to several compounds, including two major active metabolites: Mesoridazine (the side-chain sulfoxide) and Sulforidazine (the side-chain sulfone).[7][8] These metabolites exhibit significant pharmacological activity, making a comparison with the parent drug crucial for understanding the overall clinical profile of Thioridazine.

Data Presentation: Comparative Pharmacology

The following tables summarize the available quantitative data for Thioridazine and its principal active metabolites, Mesoridazine and Sulforidazine.

Table 1: Comparative Receptor Binding Affinities (IC50, nM)

CompoundDopamine (B1211576) D2 Antagonism (Apomorphine-induced effect)
Thioridazine130
Mesoridazine14.4
Sulforidazine6.1

Data sourced from BenchChem[9]

Table 2: Comparative Cardiotoxicity (hERG Channel Blockade)

CompoundCardiotoxic Effect
Thioridazine-5-sulfoxideMore arrhythmogenic than thioridazine at 15 and 30 µM, causing atrial premature contractions and second-degree AV block.[9]

Table 3: Comparative Pharmacokinetic Parameters in Humans (Single Oral Dose)

ParameterThioridazineMesoridazineSulforidazine
Time to Peak (Cmax)~1 to 4 hours[8]Slower than Thioridazine[7]Slower than Thioridazine[7]
Half-Life (t½)5 to 27 hours[8]--
Protein Binding96% to 99.3%[8]--

Mandatory Visualizations

Signaling Pathways

This compound acts as an antagonist at histamine (B1213489) H1 and serotonin (5-HT) receptors. The simplified signaling pathways for these receptors are depicted below.

G Simplified Histamine H1 and Serotonin 5-HT2A Receptor Signaling cluster_0 Histamine H1 Receptor Pathway cluster_1 Serotonin 5-HT2A Receptor Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor binds Gq/11 Gq/11 H1 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Dimethothiazine_H1 This compound (Antagonist) Dimethothiazine_H1->H1 Receptor blocks Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor binds Gq/11_2 Gq/11 5-HT2A Receptor->Gq/11_2 activates PLC_2 PLC Gq/11_2->PLC_2 activates PIP2_2 PIP2 PLC_2->PIP2_2 cleaves IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca2+ release_2 Ca2+ release IP3_2->Ca2+ release_2 PKC activation_2 PKC activation DAG_2->PKC activation_2 Dimethothiazine_5HT This compound (Antagonist) Dimethothiazine_5HT->5-HT2A Receptor blocks

Caption: Simplified signaling pathways for Histamine H1 and Serotonin 5-HT2A receptors.

Experimental Workflows

The following diagrams illustrate typical workflows for key experiments in comparative pharmacology.

cluster_0 Metabolite Identification Workflow Incubate Incubate this compound with liver microsomes/S9 fraction Extract Extract metabolites Incubate->Extract Analyze Analyze by LC-MS/MS or GC-MS Extract->Analyze Identify Identify metabolite structures Analyze->Identify

Caption: A typical workflow for identifying drug metabolites in vitro.

cluster_1 Comparative Pharmacokinetics Workflow Administer Administer this compound to animal model Collect Collect blood samples at time points Administer->Collect Measure Measure plasma concentrations of parent drug and metabolites (LC-MS/MS) Collect->Measure Calculate Calculate pharmacokinetic parameters (t½, Cmax, AUC, etc.) Measure->Calculate

Caption: A standard workflow for a comparative pharmacokinetic study.

Experimental Protocols

In Vitro Metabolism for Metabolite Identification

Objective: To identify the metabolites of this compound formed by liver enzymes.

Methodology: [12][13][14][15]

  • Preparation of Incubation Mixture:

    • A typical incubation mixture contains:

      • Liver microsomes or S9 fraction (e.g., from human or rat liver).

      • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support cytochrome P450-mediated metabolism.

      • Phosphate buffer to maintain a physiological pH (e.g., pH 7.4).

      • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO, acetonitrile) at a final concentration typically in the low micromolar range.

  • Incubation:

    • The reaction is initiated by adding the NADPH-generating system.

    • The mixture is incubated at 37°C for a specified period (e.g., 60 minutes), with gentle shaking.

    • Control incubations are performed without the NADPH-generating system to account for non-enzymatic degradation.

  • Termination and Extraction:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which also serves to precipitate proteins.

    • The mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant containing the parent drug and metabolites is collected for analysis.

  • Analysis:

    • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]

    • Metabolites are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns, which are compared to the parent drug.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (e.g., Ki or IC50) of this compound and its metabolites for specific receptors (e.g., histamine H1, serotonin 5-HT2A).[17][18][19][20][21][22][23]

Methodology (example for 5-HT2A receptor): [17][24][25][26]

  • Membrane Preparation:

    • Cell membranes expressing the target receptor (e.g., human 5-HT2A receptor expressed in HEK293 or CHO cells) are prepared by homogenization and centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).

      • The cell membrane preparation.

      • Varying concentrations of the unlabeled test compound (this compound or its metabolite).

      • Assay buffer.

  • Incubation:

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

    • The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of this compound and its metabolites in an animal model.

Methodology: [10][27][28]

  • Animal Model:

    • A suitable animal model (e.g., rats, mice) is chosen. The animals are typically cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.

  • Drug Administration:

    • This compound is administered to the animals via a specific route (e.g., oral gavage, intravenous injection) at a defined dose.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

    • Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis:

    • The concentrations of this compound and its metabolites in the plasma samples are quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

Conclusion

While direct comparative pharmacological data for this compound and its metabolites are not extensively available, the principles of drug metabolism and the importance of characterizing metabolite activity are well-established within the phenothiazine class. As illustrated by the Thioridazine case study, metabolites can exhibit significantly different pharmacological and pharmacokinetic profiles compared to the parent drug. Mesoridazine and Sulforidazine, for instance, are more potent dopamine D2 receptor antagonists than Thioridazine itself.[9] This highlights the necessity for a thorough investigation of the metabolic fate and activity of any new drug candidate, including this compound, to fully understand its clinical efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for conducting such essential comparative studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethothiazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dimethothiazine, an orally active tricyclic anti-histamine and anti-5-HT agent, requires careful handling throughout its lifecycle, including its final disposal.[1][2] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is a complex and highly regulated area. In the United States, several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), have established guidelines for the proper handling of such materials.[3][4] A primary piece of legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3][4] For healthcare facilities, the EPA's Subpart P of the RCRA provides specific management standards for hazardous waste pharmaceuticals.[4][5]

A key principle of modern pharmaceutical waste management is the avoidance of improper disposal methods, such as flushing medications down the toilet or drain, which can lead to the contamination of water supplies.[3][6] The FDA does maintain a "flush list" for certain medications that pose a significant risk if accidentally ingested, but this compound is not on this list.[3][7]

Step-by-Step Disposal Protocol for this compound

The following procedure is a comprehensive guide for the safe disposal of this compound in a laboratory or research setting.

1. Personal Protective Equipment (PPE) and Hazard Assessment:

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound and wear appropriate PPE. While a specific SDS for this compound was not found, related compounds like phenothiazine (B1677639) are harmful if swallowed and can cause skin irritation.[8]

  • Required PPE:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • Lab coat

2. Waste Classification and Segregation:

Properly classify the this compound waste. As a pharmaceutical, it should not be mixed with general laboratory waste.

  • Non-Hazardous Pharmaceutical Waste: If the this compound is not considered a RCRA hazardous waste, it can be disposed of in a designated non-hazardous pharmaceutical waste container. These are often blue or white.

  • Hazardous Pharmaceutical Waste: If the this compound exhibits hazardous characteristics (e.g., toxicity, reactivity, ignitability, corrosivity) or is listed as a hazardous waste, it must be disposed of in a designated black container for RCRA hazardous pharmaceutical waste.

3. Containerization and Labeling:

  • Place the this compound waste in a securely sealed, leak-proof container.

  • Clearly label the container as "Pharmaceutical Waste for Incineration" and include the name of the chemical (this compound).

4. Final Disposal Method:

The recommended and most environmentally sound method for disposing of pharmaceutical waste is through a licensed hazardous waste disposal company.

  • Incineration: Most pharmaceutical waste is incinerated at a permitted treatment facility.[4] This high-temperature destruction process is the EPA's required method for treating hazardous pharmaceutical waste.[4]

  • Waste Hauler: Arrange for a certified waste hauler to collect the segregated pharmaceutical waste. Ensure the hauler is licensed to transport and dispose of chemical and pharmaceutical waste in accordance with federal, state, and local regulations.

Disposal in Household Trash (For very small, residual amounts if no other option is available):

If a take-back program or a hazardous waste disposal service is not an option for very small quantities, the FDA provides guidance for disposal in household trash.[9][10][11]

  • Do not crush tablets or capsules.

  • Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[7][9][10]

  • Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.[7][9][10]

  • Dispose of the sealed container in the household trash.

  • Remove or obscure all personal information from the original container before recycling or discarding it.[9][11]

Quantitative Data Summary

ParameterValue/InformationSource
Primary Disposal Method Incineration via a licensed waste disposal facility[4]
EPA Regulation Resource Conservation and Recovery Act (RCRA)[3][4]
Healthcare Facility Specific Rule EPA Subpart P[4][5]
Prohibited Disposal Method Flushing down sink or toilet[3][6]
Hazardous Waste Container Color Black
Non-Hazardous Pharmaceutical Waste Container Color Blue or White

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

This compound Disposal Workflow A Start: this compound Waste B Step 1: Don Personal Protective Equipment (PPE) A->B C Step 2: Classify Waste (Hazardous vs. Non-Hazardous) B->C D Hazardous C->D Is it RCRA Hazardous? E Non-Hazardous C->E Is it Non-Hazardous? F Step 3: Place in Labeled RCRA Black Container D->F G Step 3: Place in Labeled Blue/White Container E->G H Step 4: Store Securely for Pickup F->H G->H I Step 5: Transfer to Licensed Waste Disposal Vendor H->I J Final Disposal: Incineration I->J

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Navigating the Safe Handling of Dimethothiazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers

The handling of Dimethothiazine, a phenothiazine (B1677639) derivative, in research and development settings necessitates stringent safety protocols. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of chemically related phenothiazine compounds. These compounds are typically harmful if swallowed, cause skin and eye irritation, may lead to respiratory irritation, and are very toxic to aquatic life.[1] A conservative approach to personal protective equipment (PPE) and disposal is therefore essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.

PPE ComponentSpecifications and RecommendationsRationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. Ensure gloves are of a suitable thickness (e.g., at least 5 mil for the outer glove). Regularly inspect gloves for any signs of degradation or puncture.Protects against skin contact, which can cause irritation.[1] Nitrile and neoprene offer good resistance to a broad range of chemicals.[2][3]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.Prevents eye irritation and injury from accidental splashes.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form or when there is a potential for aerosolization. Work should be conducted in a certified chemical fume hood.Mitigates the risk of respiratory tract irritation.[1]
Protective Clothing A fully buttoned lab coat, preferably made of a chemical-resistant material, is required. Consider the use of disposable coveralls for procedures with a high risk of contamination.Protects the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory.Protects feet from spills.

Operational Plans: Step-by-Step Guidance for Safe Handling

Adherence to standardized operational procedures is paramount to minimizing exposure risks.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound powder and preparation of its solutions must be conducted in a properly functioning and certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Procedural Guidance for Handling
  • Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked.

  • Weighing: When weighing the solid compound, do so on a tared weigh paper or in a container within the chemical fume hood to minimize the dispersal of powder.

  • Solution Preparation: Add this compound powder slowly to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan: Ensuring Environmental Safety

This compound and its related compounds are classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is a critical responsibility.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Under no circumstances should this compound waste be poured down the drain.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste.

Disposal Procedure
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.

Experimental Protocols: Spill and Exposure Response

Spill Response Protocol
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and colleagues.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: If it is safe to do so and you are trained, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: Wear the appropriate PPE, including respiratory protection. For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. For a liquid spill, cover with an inert absorbent material, and then collect it into a hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.

First Aid and Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the PPE Workflow

To ensure a clear and logical approach to personal protection when handling this compound, the following workflow diagram is provided.

PPE_Workflow This compound Handling: PPE Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Handling this compound cluster_doffing Doffing PPE start Start: Prepare to Handle this compound assess_risk Assess Risk of Exposure (e.g., solid, liquid, aerosolization potential) start->assess_risk select_ppe Select Appropriate PPE Based on Risk assess_risk->select_ppe don_clothing Don Lab Coat / Coveralls select_ppe->don_clothing don_respirator Don Respirator (if required) don_clothing->don_respirator don_eyeface Don Safety Goggles and Face Shield don_respirator->don_eyeface don_gloves Don Inner and Outer Gloves don_eyeface->don_gloves handle_compound Perform Work in a Chemical Fume Hood don_gloves->handle_compound doff_outer_gloves Remove Outer Gloves handle_compound->doff_outer_gloves doff_clothing Remove Lab Coat / Coveralls doff_outer_gloves->doff_clothing doff_eyeface Remove Face Shield and Goggles doff_clothing->doff_eyeface doff_inner_gloves Remove Inner Gloves doff_eyeface->doff_inner_gloves wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands end_procedure End of Procedure wash_hands->end_procedure

Caption: PPE workflow for handling this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。